Product packaging for Mibefradil(Cat. No.:CAS No. 116644-53-2)

Mibefradil

Cat. No.: B1662139
CAS No.: 116644-53-2
M. Wt: 495.6 g/mol
InChI Key: HBNPJJILLOYFJU-VMPREFPWSA-N
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Description

Mibefradil is a member of tetralins. It has a role as a T-type calcium channel blocker.
This compound was withdrawn from the market in 1998 because of potentially harmful interactions with other drugs.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1997 and is indicated for cardiovascular disease and has 2 investigational indications. It was withdrawn in at least one region.
A benzimidazoyl-substituted tetraline that selectively binds and inhibits CALCIUM CHANNELS, T-TYPE.
See also: this compound Dihydrochloride (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H38FN3O3 B1662139 Mibefradil CAS No. 116644-53-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] 2-methoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38FN3O3/c1-20(2)28-23-12-11-22(30)18-21(23)13-14-29(28,36-27(34)19-35-4)15-17-33(3)16-7-10-26-31-24-8-5-6-9-25(24)32-26/h5-6,8-9,11-12,18,20,28H,7,10,13-17,19H2,1-4H3,(H,31,32)/t28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNPJJILLOYFJU-VMPREFPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2=C(CCC1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)COC)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C2=C(CC[C@@]1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)COC)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

116666-63-8 (dihydrochloride)
Record name Mibefradil [INN:BAN]
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DSSTOX Substance ID

DTXSID1023318
Record name Mibefradil
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Molecular Weight

495.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116644-53-2
Record name Mibefradil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116644-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Mibefradil [INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mibefradil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01388
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Record name Mibefradil
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Record name MIBEFRADIL
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Pharmacological Profile of Mibefradil: A T-Type Selective Calcium Channel Blocker

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Mibefradil is a non-dihydropyridine calcium channel blocker, unique for its preferential inhibition of T-type (low-voltage-activated) over L-type (high-voltage-activated) calcium channels. This distinct pharmacological profile confers specific hemodynamic effects, including vasodilation and a slight reduction in heart rate, without significant negative inotropic effects on the myocardium. Initially approved for the treatment of hypertension and chronic stable angina, this compound was later voluntarily withdrawn from the market due to significant drug-drug interactions, primarily stemming from its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme. This guide provides a comprehensive technical overview of the pharmacological profile of this compound, detailing its mechanism of action, selectivity, pharmacokinetics, and the experimental methodologies used to characterize these properties.

Mechanism of Action and Channel Selectivity

This compound exerts its therapeutic effects by blocking the influx of calcium ions through voltage-gated calcium channels in vascular smooth muscle and cardiac cells. Unlike traditional calcium channel blockers that primarily target L-type channels, this compound exhibits a notable selectivity for T-type calcium channels. T-type calcium channels are involved in regulating vascular tone, pacemaker activity in the sinoatrial node, and neuronal firing.

The selectivity of this compound for T-type over L-type channels is concentration-dependent and influenced by the experimental conditions, such as the charge carrier used (Ca²⁺ vs. Ba²⁺) and the holding potential of the cell membrane.

Data Presentation: Inhibitory Potency of this compound

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound for T-type and L-type calcium channels as determined in various experimental settings.

Channel TypeCell Type/Expression SystemCharge CarrierHolding Potential (mV)IC₅₀ (µM)Reference
T-type Rat atrial cellsCa²⁺-100 to -800.1
Cloned α1G T-channelCa²⁺ (2 mM)Not specified0.270
Cloned α1H T-channelCa²⁺ (2 mM)Not specified0.140
Bovine adrenal zona fasciculata cellsCa²⁺-801.0
Bovine adrenal zona fasciculata cellsCa²⁺-600.17
Generic T-type currentsNot specifiedNot specified2.7
L-type Rat ventricular cellsCa²⁺-80~3
Rat ventricular cellsCa²⁺-50~0.1
Cloned α1C L-channelBa²⁺ (10 mM)Not specified~13
Generic L-type currentsNot specifiedNot specified18.6

Pharmacokinetics and Metabolism

This compound is well-absorbed orally, with a bioavailability of approximately 70% after a single dose, which increases to about 90% at steady state due to the saturation of first-pass metabolism. It is highly protein-bound (>99%), primarily to alpha-1-acid glycoprotein.

The metabolism of this compound proceeds via two main pathways: hydrolysis by esterases and oxidation by cytochrome P450 3A4 (CYP3A4). This compound is also a potent mechanism-based inhibitor of CYP3A4, leading to significant drug-drug interactions with other substrates of this enzyme.

Data Presentation: Pharmacokinetic Parameters of this compound
ParameterValueReference
Bioavailability (single dose)70%
Bioavailability (steady state)~90%
Protein Binding>99%
Time to Maximum Plasma Concentration (Tmax)~2.4 hours
Apparent Volume of Distribution (Vd)179 L
Clearance (CL)5.7 L/hour
Terminal Half-life (t½)17-25 hours

Experimental Protocols

Determination of IC₅₀ for T-type and L-type Calcium Channels using Whole-Cell Patch-Clamp

This protocol describes a generalized method for determining the inhibitory concentration of this compound on voltage-gated calcium channels expressed in a suitable cell line (e.g., HEK-293 cells stably expressing either CaV3.x for T-type or CaV1.x for L-type channels).

Materials:

  • HEK-293 cells expressing the calcium channel of interest

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette fabrication

  • Cell culture medium

  • Extracellular (bath) solution: (in mM) 140 TEA-Cl, 10 CaCl₂, 2 MgCl₂, 10 HEPES, 5 D-glucose; pH adjusted to 7.4 with NaOH.

  • Intracellular (pipette) solution: (in mM) 120 CsCl, 10 EGTA, 4 Mg-ATP, 0.3 Na₂-GTP, 10 HEPES, 1 MgCl₂; pH adjusted to 7.2 with CsOH.

  • This compound stock solution (e.g., in DMSO) and serial dilutions.

Procedure:

  • Culture the cells on glass coverslips to an appropriate confluency.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with the extracellular solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Approach a single cell with the patch pipette and form a giga-ohm seal (>1 GΩ).

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell membrane at a holding potential of -80 mV.

  • To elicit calcium currents, apply depolarizing voltage steps. For T-type channels, a step to -30 mV is typical, while for L-type channels, a step to +10 mV is used.

  • Record baseline currents in the absence of the drug.

  • Perfuse the chamber with increasing concentrations of this compound, allowing for equilibration at each concentration.

  • Record the calcium currents at each this compound concentration.

  • Analyze the data by measuring the peak current amplitude at each concentration.

  • Plot the percentage of current inhibition against the logarithm of the this compound concentration and fit the data to a Hill equation to determine the IC₅₀ value.

Whole-Cell Patch-Clamp Workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis CellCulture Culture HEK-293 cells expressing CaV channels Plating Plate cells on glass coverslips CellCulture->Plating RecordingChamber Place coverslip in recording chamber Plating->RecordingChamber Seal Form Giga-ohm seal on a single cell RecordingChamber->Seal PipettePrep Fabricate and fill patch pipette PipettePrep->Seal WholeCell Rupture membrane to achieve whole-cell mode Seal->WholeCell VoltageClamp Apply voltage-clamp protocol WholeCell->VoltageClamp CurrentRecording Record baseline and drug-induced currents VoltageClamp->CurrentRecording DataExtraction Measure peak current amplitudes CurrentRecording->DataExtraction DoseResponse Plot dose-response curve DataExtraction->DoseResponse IC50 Calculate IC50 value DoseResponse->IC50

Caption: Workflow for determining the IC₅₀ of this compound on calcium channels.

In Vivo Pharmacokinetic Study in a Rodent Model

This protocol provides a general framework for a pharmacokinetic study of orally administered this compound in rats.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound formulation for oral gavage (e.g., suspended in 0.5% methylcellulose)

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA-coated tubes, syringes)

  • Centrifuge

  • Freezer (-80°C) for plasma storage

  • LC-MS/MS system for bioanalysis

Procedure:

  • Acclimate rats to the housing conditions for at least 3 days.

  • Fast the animals overnight prior to dosing, with free access to water.

  • Administer a single oral dose of the this compound formulation via oral gavage.

  • Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Process the blood samples by centrifugation to obtain plasma.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) using appropriate software.

Pharmacokinetic_Study_Workflow cluster_animal_phase Animal Phase cluster_sample_processing Sample Processing cluster_bioanalysis Bioanalysis Acclimation Animal Acclimation Dosing Oral Administration of this compound Acclimation->Dosing Sampling Serial Blood Sampling Dosing->Sampling Centrifugation Plasma Separation Sampling->Centrifugation Storage Sample Storage at -80°C Centrifugation->Storage Quantification LC-MS/MS Quantification Storage->Quantification PK_Analysis Pharmacokinetic Parameter Calculation Quantification->PK_Analysis

Caption: Workflow for an in vivo pharmacokinetic study of this compound.

In Vitro CYP3A4 Inhibition Assay

This protocol outlines a method to assess the inhibitory potential of this compound on human liver microsomal CYP3A4 activity using midazolam as a probe substrate.

Materials:

  • Human liver microsomes (HLM)

  • Midazolam (CYP3A4 probe substrate)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • This compound stock solution and serial dilutions

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for analysis of 1'-hydroxymidazolam

Procedure:

  • Prepare a reaction mixture containing HLM and this compound at various concentrations in potassium phosphate buffer.

  • Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes) to allow for potential mechanism-based inhibition.

  • Initiate the metabolic reaction by adding the NADPH regenerating system and midazolam.

  • Incubate at 37°C for a short period (e.g., 5-10 minutes) during which the reaction is linear.

  • Terminate the reaction by adding ice-cold acetonitrile.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the formation of 1'-hydroxymidazolam using a validated LC-MS/MS method.

  • Calculate the rate of metabolite formation at each this compound concentration.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Signaling Pathways and Logical Relationships

This compound's Effect on Vascular Smooth Muscle Cells

This compound's primary mechanism of vasodilation involves the blockade of both T-type and L-type calcium channels in vascular smooth muscle cells. This reduces the influx of calcium, leading to a decrease in intracellular calcium concentration and subsequent muscle relaxation.

Mibefradil_Vasodilation This compound This compound T_type T-type Ca²⁺ Channel This compound->T_type Inhibits L_type L-type Ca²⁺ Channel This compound->L_type Inhibits Vasodilation Vasodilation This compound->Vasodilation Leads to Ca_Influx Ca²⁺ Influx T_type->Ca_Influx Mediates L_type->Ca_Influx Mediates Intracellular_Ca [Ca²⁺]i Ca_Influx->Intracellular_Ca Increases Vasoconstriction Vasoconstriction Intracellular_Ca->Vasoconstriction Promotes

Caption: this compound's mechanism of action in vascular smooth muscle cells.

This compound's Drug-Drug Interaction Pathway

This compound is a potent inhibitor of CYP3A4, the primary enzyme responsible for the metabolism of many drugs. By inhibiting CYP3A4, this compound can significantly increase the plasma concentrations of co-administered drugs that are CYP3A4 substrates, leading to potential toxicity.

Mibefradil_DDI This compound This compound CYP3A4 CYP3A4 Enzyme This compound->CYP3A4 Inhibits Plasma_Concentration Increased Plasma Concentration of Co-administered Drug This compound->Plasma_Concentration Leads to Metabolism Metabolism of Co-administered Drug CYP3A4->Metabolism Catalyzes CYP3A4_Substrate Co-administered Drug (CYP3A4 Substrate) Metabolism->CYP3A4_Substrate Acts on Toxicity Potential for Toxicity Plasma_Concentration->Toxicity Increases risk of

Mibefradil's selectivity for T-type versus L-type calcium channels

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Mibefradil's Selectivity for T-type versus L-type Calcium Channels

Introduction

This compound, a benzimidazolyl-substituted tetraline derivative, is a calcium channel antagonist notable for its distinct pharmacological profile compared to classical calcium channel blockers (CCBs) like dihydropyridines, phenylalkylamines, and benzothiazepines.[1][2] While traditional CCBs primarily target L-type (long-lasting, high-voltage-activated) calcium channels, this compound demonstrates a preferential, though not exclusive, blockade of T-type (transient, low-voltage-activated) calcium channels.[1][2][3][4] This unique selectivity is thought to be responsible for its potent vasodilatory effects without causing significant negative inotropy or reflex tachycardia, making it a subject of considerable scientific interest.[2][3]

This guide provides a detailed examination of the quantitative selectivity of this compound, the experimental protocols used to determine this selectivity, and the signaling pathways involved.

Data Presentation: Quantitative Analysis of this compound's Selectivity

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). The selectivity for T-type over L-type channels is evident in the lower IC50 values consistently reported for T-type channels. However, these values are highly dependent on the specific experimental conditions, including the cell type, the ion used as a charge carrier (Ca²⁺ vs. Ba²⁺), and the holding potential (membrane voltage) used in electrophysiological recordings.[5][6]

Channel TypeIC50 (µM)Cell Type / Expression SystemExperimental ConditionsReference
T-type 0.1Rat Atrial Cells0.1 Hz stimulation, Holding Potential -100mV to -80mV[6]
T-type 0.14Cloned α1H (HEK-293 cells)2 mM Ca²⁺ as charge carrier[5]
T-type 0.29HEK-293 cells (rat brain α13.3b + β2)Whole-cell patch clamp[7]
T-type ~1.0Cloned α1G, α1H, α1I10 mM Ba²⁺ as charge carrier[5]
T-type 2.7Not SpecifiedNot Specified[8][9][10]
L-type ~0.1Rat Ventricular CellsHolding Potential depolarized to -50 mV[6]
L-type ~3.0Rat Ventricular CellsHolding Potential -100mV to -80mV[6]
L-type 2.7HEK-293 cells (human intestinal α1C + β2)Whole-cell patch clamp[7]
L-type 3.4Cultured Rat Spinal MotoneuronesBay K 8644-induced slow tail currents[11]
L-type ~13.0Cloned α1C10 mM Ba²⁺ as charge carrier[5]
L-type 18.6Not SpecifiedNot Specified[8][9][10]

Key Observations:

  • Selectivity Ratio: this compound exhibits a 10- to 15-fold preference for T-type over L-type channels when barium (Ba²⁺) is the charge carrier.[5]

  • Influence of Charge Carrier: The drug's potency at T-type channels is significantly higher when calcium (Ca²⁺) is the charge carrier compared to barium, with IC50 values shifting from the micromolar to the nanomolar range.[5] This suggests a competitive interaction between this compound and the permeant ion at the binding site.[5]

  • Voltage Dependence of L-type Block: The block of L-type channels by this compound is highly voltage-dependent. The IC50 is significantly lower (indicating higher potency) at more depolarized holding potentials, which means the drug binds more effectively to inactivated channels.[6] This property is crucial as it suggests that in partially depolarized tissues (e.g., under ischemic conditions), this compound's effect on L-type channels could be more pronounced.

Experimental Protocols: Whole-Cell Patch-Clamp Electrophysiology

The primary technique for characterizing the potency and selectivity of ion channel blockers like this compound is the whole-cell patch-clamp method.[6][7][11] This technique allows for the precise control of the cell's membrane potential and the recording of ionic currents flowing through the channels.

Methodology for Assessing this compound's Selectivity:

  • Cell Preparation:

    • Cell Lines: Stably transfected cell lines, such as Human Embryonic Kidney (HEK-293) cells, are commonly used. These cells are engineered to express specific subtypes of T-type (e.g., α1G, α1H, α1I) or L-type (e.g., α1C) calcium channels.[5][7]

    • Primary Cells: Alternatively, primary cells endogenously expressing the channels of interest, such as cardiac myocytes or vascular smooth muscle cells, are enzymatically isolated from tissue.[6][12]

  • Recording Solutions:

    • Extracellular (Bath) Solution: This solution is designed to isolate calcium currents. It typically contains either CaCl₂ or BaCl₂ as the charge carrier. Sodium and potassium channel blockers (e.g., Tetrodotoxin (TTX) and Tetraethylammonium (TEA)) are included to eliminate contaminating currents. A buffer like HEPES is used to maintain physiological pH.[13]

    • Intracellular (Pipette) Solution: This solution fills the recording pipette and mimics the intracellular environment. It often contains a cesium salt (e.g., CsCl) to block outward potassium currents, a calcium buffer like EGTA to control intracellular calcium levels, and ATP to support channel function.[13]

  • Whole-Cell Recording Procedure:

    • A glass micropipette with a tip diameter of ~1 µm is pressed against the surface of a selected cell.

    • Gentle suction is applied to form a high-resistance "gigaseal" (resistance > 1 GΩ) between the pipette tip and the cell membrane, electrically isolating the enclosed patch of membrane.[14]

    • A further pulse of suction or a brief voltage transient is applied to rupture the membrane patch, establishing electrical and diffusive continuity between the pipette interior and the cell cytoplasm. This is the "whole-cell" configuration.[15][16]

  • Voltage-Clamp Protocols for Isolating T- and L-type Currents:

    • The key to separating T-type and L-type currents lies in their different voltage-dependent activation and inactivation properties.[16]

    • To Isolate T-type Currents (I_Ca,T): The cell is held at a very negative potential (e.g., -90 mV or -100 mV) to ensure that T-type channels are fully available to open. Test depolarizations to around -30 mV are then applied to activate the low-voltage-activated T-type channels.

    • To Isolate L-type Currents (I_Ca,L): The cell is held at a more depolarized potential (e.g., -50 mV or -40 mV). This holding potential inactivates the majority of T-type channels while leaving the high-voltage-activated L-type channels available to be opened by subsequent strong depolarizing steps (e.g., to 0 mV or +10 mV).

  • Data Acquisition and Analysis:

    • Baseline currents are recorded in response to the voltage protocols.

    • This compound is then added to the bath solution at increasing concentrations.

    • The peak current at each concentration is measured and normalized to the baseline (control) current.

    • A dose-response curve is constructed by plotting the percentage of current inhibition against the logarithm of the this compound concentration.

    • The IC50 value is determined by fitting the dose-response curve with the Hill equation.

Mandatory Visualization

experimental_workflow Experimental Workflow for Determining this compound Selectivity cluster_prep Preparation cluster_recording Patch-Clamp Recording cluster_analysis Data Analysis Cell_Prep 1. Cell Preparation (e.g., HEK-293 or Primary Myocytes) Solution_Prep 2. Solution Preparation (Intra- & Extracellular) Gigaseal 3. Gigaseal Formation (>1 GΩ Seal) Solution_Prep->Gigaseal Whole_Cell 4. Achieve Whole-Cell Configuration Gigaseal->Whole_Cell Voltage_Protocol 5. Apply Voltage Protocols (Isolate T-type vs. L-type currents) Whole_Cell->Voltage_Protocol Data_Acq 6. Data Acquisition (Record currents at various [this compound]) Voltage_Protocol->Data_Acq Dose_Response 7. Dose-Response Curve Construction Data_Acq->Dose_Response IC50_Calc 8. IC50 Calculation (Determine Potency) Dose_Response->IC50_Calc Result Result: Selectivity Profile IC50_Calc->Result signaling_pathway Simplified Signaling of this compound Action This compound This compound T_Channel T-type Ca²⁺ Channel (Low-Voltage Activated) This compound->T_Channel Strong Inhibition L_Channel L-type Ca²⁺ Channel (High-Voltage Activated) This compound->L_Channel Weaker Inhibition Pacemaker SA Node Pacemaker Activity T_Channel->Pacemaker Regulates Heart Rate Vasc_Tone Vascular Smooth Muscle Contraction L_Channel->Vasc_Tone Initiates Cardiac_Contractility Cardiac Contractility L_Channel->Cardiac_Contractility Initiates

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Mibefradil Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mibefradil dihydrochloride is a non-selective calcium channel blocker, notable for its activity against both T-type and L-type calcium channels.[1][2] Initially developed for the treatment of hypertension and chronic angina pectoris, its unique pharmacological profile continues to be of interest to the scientific community.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a detailed synthesis protocol for this compound dihydrochloride. Additionally, it summarizes key quantitative data and visualizes the synthetic workflow and its primary mechanism of action through detailed diagrams.

Chemical Structure and Properties

This compound is a benzimidazolyl-substituted tetraline derivative.[1] The chemical structure of this compound features a complex stereochemistry that is crucial for its biological activity.

IUPAC Name: [(1S,2S)-2-[2-[[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] 2-methoxyacetate dihydrochloride[4]

Chemical Formula: C₂₉H₃₈FN₃O₃ · 2HCl[5]

Molecular Weight: 568.55 g/mol (anhydrous basis)[5]

CAS Number: 116666-63-8[5]

Appearance: White to off-white crystalline solid[5][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound dihydrochloride is presented in Table 1.

PropertyValueReference
Melting Point128 °C (dihydrochloride salt)
SolubilityWater: 28.43 mg/mL (50 mM), DMSO: 56.86 mg/mL (100 mM)
Purity≥97% (HPLC)

Synthesis of this compound Dihydrochloride

The synthesis of this compound dihydrochloride is a multi-step process. The key steps involve the formation of the tetraline core, followed by the attachment of the benzimidazole side chain and subsequent acylation. The following is a detailed experimental protocol based on publicly available patent literature and established synthetic methodologies.

Synthesis Workflow

G Synthesis Workflow of this compound Dihydrochloride cluster_0 Step 1: Formation of the Tetralone Intermediate cluster_1 Step 2: Synthesis of the Benzimidazole Side Chain cluster_2 Step 3: Coupling and Acylation A Starting Materials B (S)-6-fluoro-1-isopropyl-3,4-dihydro-1H-naphthalen-2-one A->B Multi-step synthesis E (1S,2S)-2-[2-{[3-(1H-benzimidazol-2-yl)propyl]methylamino}ethyl]-6-fluoro-1-isopropyl-1,2,3,4-tetrahydronaphthalen-2-ol B->E Coupling with D C o-phenylenediamine and succinic anhydride D [3-(1H-benzimidazol-2-yl)propyl]methylamine C->D Multi-step synthesis F This compound (free base) E->F Acylation with methoxyacetyl chloride G This compound dihydrochloride F->G Treatment with HCl

Caption: A simplified workflow for the synthesis of this compound dihydrochloride.

Experimental Protocols

Step 1: Synthesis of (1S,2S)-2-[2- { [3-( lH-benzimidazol-2-yl)propyl]methylamino }ethyl]-6-fluoro- l-isopropyl-l,2,3,4-tetrahydronaphthalen-2-ol

  • To a solution of (1S,2S)-6-fluoro-l-isopropyl-2-[2-(4-toluenesulfonyloxy)- ethyl]-l,2,3,4-tetrahydronaphthalene-2-ol in a suitable aprotic solvent such as acetonitrile, add [3-(lH-benzimidazol-2- yl)propyl]methylamine.

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (Hünig's base), to the reaction mixture.

  • Heat the mixture under reflux for an extended period (e.g., 24-48 hours) while monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired intermediate.

Step 2: Synthesis of this compound (Acylation)

  • Dissolve the product from Step 1 in a dry, aprotic solvent such as chloroform or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine.

  • Slowly add a solution of methoxyacetyl chloride in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring for completion by TLC or HPLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound free base by column chromatography.

Step 3: Formation of this compound Dihydrochloride

  • Dissolve the purified this compound free base in a suitable solvent such as ethanol or isopropanol.

  • Slowly add a solution of hydrogen chloride in the same or a compatible solvent (e.g., 2M HCl in ethanol) until the solution becomes acidic.

  • Stir the mixture at room temperature to induce crystallization. The product may precipitate out of the solution.

  • Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether) to remove any remaining impurities, and dry under vacuum to yield this compound dihydrochloride as a crystalline solid.

Characterization Data
Data TypeDescriptionReference
Purity ≥98% (HPLC)[5]
Mass Spectrometry Molecular Weight: 568.55 (anhydrous basis)[5]

Mechanism of Action

This compound functions as a calcium channel antagonist with a notable selectivity for T-type over L-type calcium channels.[2] This dual-channel blockade is thought to be responsible for its unique pharmacological effects, including vasodilation and a reduction in heart rate without significant negative inotropic effects.[2]

Signaling Pathway

G Mechanism of Action of this compound cluster_0 T-type Calcium Channel cluster_1 L-type Calcium Channel This compound This compound T_channel CaV3.x (T-type) This compound->T_channel Inhibits L_channel CaV1.x (L-type) This compound->L_channel Inhibits (less potent) T_block Blockade T_channel->T_block T_effect Reduced Ca2+ influx in vascular smooth muscle and pacemaker cells T_block->T_effect Vasodilation Vasodilation T_effect->Vasodilation Reduced_HR Reduced Heart Rate T_effect->Reduced_HR L_block Blockade L_channel->L_block L_effect Reduced Ca2+ influx in vascular smooth muscle and cardiac myocytes L_block->L_effect L_effect->Vasodilation Reduced_BP Reduced Blood Pressure Vasodilation->Reduced_BP Reduced_HR->Reduced_BP

Caption: Signaling pathway of this compound's action on calcium channels.

The primary mechanism of action of this compound involves the blockade of voltage-gated calcium channels. It exhibits a higher affinity for the transient, low-voltage-activated (T-type) calcium channels compared to the long-lasting, high-voltage-activated (L-type) calcium channels.[2] This selective inhibition of T-type channels in vascular smooth muscle and cardiac pacemaker cells, along with a less potent inhibition of L-type channels, leads to vasodilation and a decrease in heart rate, ultimately resulting in a reduction in blood pressure.[2]

Quantitative Pharmacological and Clinical Data

In Vitro Potency
Channel TypeIC₅₀Reference
T-type Ca²⁺ channels2.7 µM[7]
L-type Ca²⁺ channels18.6 µM[7]
Pharmacokinetic Properties
ParameterValueReference
Bioavailability (single dose)70%[1]
Bioavailability (steady state)~90%[1]
Protein Binding>99% (primarily to alpha 1-acid glycoprotein)[1]
MetabolismEsterase-catalyzed hydrolysis and CYP3A4-mediated oxidation[1][8]
Elimination Half-life17-25 hours[1]
Time to Maximum Plasma Concentration~2.4 hours (with multiple oral doses)[8]
Clearance5.7 to 7.5 L/h (with multiple oral doses)[8]
Clinical Efficacy in Hypertension

A dose-response study in patients with mild-to-moderate essential hypertension showed a significant reduction in sitting diastolic blood pressure (SDBP) at various doses of this compound compared to placebo.[9]

This compound Dose (mg/day)Trough Placebo-Corrected Reduction in SDBP (mm Hg)
50-4.9
100-9.1
150-9.9
200-11.9
Clinical Efficacy in Chronic Stable Angina

In a study comparing this compound to amlodipine and a placebo in patients with chronic stable angina, this compound at doses of 100 mg and 150 mg daily demonstrated significant improvements in exercise duration and reductions in ischemic episodes.[10]

TreatmentChange in Total Exercise DurationReduction in Ischemic Episodes
This compound (100 mg & 150 mg)~30% increase>70% decrease
Amlodipine (10 mg)19% increaseSignificant decrease, but less than this compound

Conclusion

This compound dihydrochloride remains a compound of significant interest due to its distinct mechanism of action as a dual T-type and L-type calcium channel blocker. This guide provides a detailed overview of its chemical structure, a comprehensive synthesis protocol, and a summary of its key pharmacological and clinical data. The provided diagrams offer a clear visualization of its synthesis and mechanism of action, serving as a valuable resource for researchers and professionals in the field of drug development. Further investigation into analogs and derivatives of this compound may lead to the development of new therapeutic agents with improved safety and efficacy profiles. development of new therapeutic agents with improved safety and efficacy profiles.

References

Mibefradil's Market Withdrawal: A Technical Review of the Historical Context

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Published: November 6, 2025

Executive Summary

Mibefradil (trade name Posicor) was a novel calcium channel blocker approved by the U.S. Food and Drug Administration (FDA) in June 1997 for the treatment of hypertension and chronic stable angina.[1][2] Characterized by its unique mechanism of selectively blocking T-type calcium channels in addition to L-type channels, this compound initially showed promise.[3][4] However, it was voluntarily withdrawn from the market by its manufacturer, Roche, in June 1998, just a year after its approval.[1][3] The withdrawal was prompted by accumulating evidence of severe and potentially fatal drug-drug interactions.[1] This technical guide provides a comprehensive overview of the historical and scientific context of this compound's market withdrawal, detailing the underlying pharmacological mechanisms, key experimental findings, and the clinical implications that led to its discontinuation.

Introduction: The Promise of a New Mechanism

This compound was distinguished from other calcium channel antagonists available at the time by its ability to block both T-type and L-type voltage-gated calcium channels.[3] This dual mechanism was thought to offer advantages, including effective blood pressure reduction and anti-anginal effects without the reflex tachycardia or significant negative inotropic effects associated with some other agents in its class.[4][5] The recommended dosage for both hypertension and angina was an initial 50 mg once daily, with the option to titrate up to 100 mg once daily.[6]

The Core Issue: Potent Cytochrome P450 Inhibition

The primary reason for this compound's withdrawal was its potent inhibition of the cytochrome P450 (CYP) enzyme system, particularly the CYP3A4 isoenzyme, which is responsible for the metabolism of a vast number of therapeutic drugs.[1][5] this compound was identified as a powerful mechanism-based inhibitor of CYP3A4, meaning it not only competitively inhibited the enzyme but also inactivated it over time.[7] This led to significant elevations in the plasma concentrations of co-administered drugs that are substrates of CYP3A4, increasing the risk of their associated toxicities.[1]

In Vitro Evidence of CYP3A4 Inhibition

In vitro studies using human liver microsomes provided early quantitative evidence of this compound's potent inhibitory effects on CYP3A4. These studies were crucial in understanding the mechanism behind the observed clinical drug interactions.

ParameterValueSubstrateReference
IC50 <1 µMSimvastatin, Lovastatin, Atorvastatin, Cerivastatin[7]
Ki 2.3 µMTestosterone (CYP3A4/5 marker)[7]
Kinactivation 0.4 min⁻¹Testosterone (CYP3A4/5 marker)[7]

Table 1: In Vitro Inhibition of CYP3A4 by this compound

Clinical Pharmacokinetic Interactions

The in vitro findings translated into clinically significant drug-drug interactions. One of the well-documented interactions was with the immunosuppressant cyclosporine, a sensitive CYP3A4 substrate.

Pharmacokinetic ParameterFold Increase with this compoundReference
Cyclosporine Cmin 2.7This data is not available in the provided search results.
Cyclosporine Cmax 2.1This data is not available in the provided search results.
Cyclosporine AUC 2.3This data is not available in the provided search results.

Table 2: In Vivo Pharmacokinetic Interaction between this compound and Cyclosporine

Initially, the product labeling for this compound listed contraindications with three drugs: astemizole, cisapride, and terfenadine.[1] However, post-marketing reports and ongoing studies quickly expanded this list. In December 1997, the FDA and Roche strengthened the warnings to include the widely prescribed statins, lovastatin and simvastatin.[1] Ultimately, over 25 drugs were identified as potentially dangerous when co-administered with this compound, making safe prescribing exceedingly complex.[1] The risk of rhabdomyolysis, a serious muscle-wasting condition, was a significant concern with the co-administration of this compound and certain statins.[8]

Experimental Protocols

Hypertension Trial Methodology (General Overview)

A representative hypertension trial was a multicenter, randomized, placebo-controlled, double-blind, parallel-group, dose-finding study.[9]

  • Objective: To determine the dose-response characteristics, efficacy, and safety of this compound in patients with mild-to-moderate essential hypertension.[9]

  • Patient Population: Patients with mild-to-moderate essential hypertension.[9]

  • Study Design: Following a washout period, eligible patients were randomized to receive a once-daily dose of this compound (ranging from 6.25 mg to 200 mg) or placebo for a specified duration (e.g., 4 weeks).[9]

  • Primary Efficacy Endpoint: Change from baseline in sitting diastolic blood pressure at trough.[9]

  • Safety Assessments: Monitoring of adverse events, vital signs, and electrocardiograms (ECGs).[9]

Angina Trial Methodology (General Overview)

The efficacy of this compound in chronic stable angina was assessed in double-blind, placebo-controlled, and active-controlled (e.g., versus amlodipine or diltiazem) randomized trials.[10][11]

  • Objective: To evaluate the anti-anginal and anti-ischemic efficacy and safety of this compound.[10][11]

  • Patient Population: Patients with chronic stable angina.[10][11]

  • Study Design: After a washout and placebo run-in period, patients were randomized to receive this compound (e.g., 50 mg, 100 mg, 150 mg daily), an active comparator (e.g., amlodipine 10 mg daily), or placebo for a defined treatment period (e.g., 3 weeks).[10]

  • Primary Efficacy Endpoint: Change from baseline in total exercise tolerance test duration.[10]

  • Secondary Endpoints: Time to onset of angina, time to 1-mm ST-segment depression, frequency of angina attacks, and nitroglycerin consumption.[10][11]

  • Safety Assessments: Monitoring of adverse events, vital signs, and ECGs, including Holter monitoring to assess silent ischemia.[10][12]

Cardiovascular Safety Profile and Signaling Pathways

Beyond the pharmacokinetic interactions, the pharmacodynamic effects of this compound on the cardiovascular system were also a key consideration.

Effects on Cardiac Conduction and Repolarization

This compound's blockade of T-type and L-type calcium channels, as well as its effects on other ion channels, influenced cardiac electrophysiology. This led to a dose-dependent decrease in heart rate.[5][12] While generally well-tolerated in many patients, post-marketing surveillance revealed serious interactions, particularly when combined with beta-blockers and other calcium channel blockers, leading to cases of cardiogenic shock.[13][14]

The logical flow of events leading to this compound's withdrawal can be visualized as follows:

Mibefradil_Withdrawal_Logic This compound This compound Administration CYP3A4_Inhibition Potent Inhibition of CYP3A4 Metabolism This compound->CYP3A4_Inhibition Mechanism of Action Drug_Accumulation Increased Plasma Concentration of Co-administered Drugs CYP3A4_Inhibition->Drug_Accumulation Pharmacokinetic Effect ADRs Adverse Drug Reactions (e.g., Rhabdomyolysis, Arrhythmias) Drug_Accumulation->ADRs Leads to Toxicity Label_Changes Initial Label Changes & Contraindications ADRs->Label_Changes Regulatory Response Continued_Reports Continued Post-Marketing Reports of Serious ADRs Label_Changes->Continued_Reports Insufficient Risk Mitigation Withdrawal Voluntary Market Withdrawal Continued_Reports->Withdrawal Final Decision

Figure 1: Logical Pathway to this compound's Market Withdrawal

The signaling pathway involved in this compound's cardiac effects and its potential for adverse events when interacting with other drugs can be illustrated as follows:

Mibefradil_Cardiac_Effects This compound This compound T_type T-type Ca²⁺ Channels This compound->T_type Inhibits L_type L-type Ca²⁺ Channels This compound->L_type Inhibits SA_Node Sinoatrial (SA) Node T_type->SA_Node L_type->SA_Node Vascular_Smooth_Muscle Vascular Smooth Muscle L_type->Vascular_Smooth_Muscle Heart_Rate Decreased Heart Rate SA_Node->Heart_Rate Vasodilation Vasodilation Vascular_Smooth_Muscle->Vasodilation Severe_Bradycardia Severe Bradycardia & Cardiogenic Shock Heart_Rate->Severe_Bradycardia Potentiated Effect Beta_Blockers Co-administered Beta-Blockers Beta_Blockers->SA_Node Inhibits Beta_Blockers->Severe_Bradycardia Potentiated Effect

Figure 2: this compound's Cardiac Signaling and Interaction Pathway

Conclusion: Lessons Learned from this compound

The case of this compound serves as a critical lesson in drug development and post-marketing surveillance. While the drug had a novel and promising mechanism of action, its potent and complex interactions with a key metabolic pathway made its safe use in a broad patient population untenable. The withdrawal highlighted the importance of a thorough in vitro and in vivo evaluation of a new chemical entity's potential for drug-drug interactions, especially with drugs that are likely to be co-prescribed. The inability to manage this risk through labeling changes alone underscored the challenges of communicating complex risk information to prescribers and patients. The this compound experience has had a lasting impact on how the pharmaceutical industry and regulatory agencies approach the assessment of drug interaction potential during drug development.

References

Mibefradil's Differential Effects on Vascular Smooth Muscle and Cardiac Muscle: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Mibefradil, a benzimidazolyl-substituted tetraline derivative, is a calcium channel antagonist formerly approved for the treatment of hypertension and chronic stable angina.[1][2] Its unique pharmacological profile stems from its distinct mechanism of action: the blockade of both T-type (low-voltage activated) and L-type (high-voltage activated) calcium channels, with a notable selectivity for the T-type channels.[3][4][5] This guide provides an in-depth technical analysis of this compound's effects on vascular smooth muscle and cardiac muscle, summarizing key quantitative data, outlining experimental methodologies, and illustrating the underlying signaling pathways.

While traditional calcium channel blockers primarily target L-type channels, this compound's dual action and T-type preference result in a different hemodynamic and cardiac profile.[6][7] It produces potent vasodilation, similar to other calcium antagonists, but is distinguished by its minimal impact on cardiac contractility and its tendency to slightly decrease heart rate without inducing reflex tachycardia at therapeutic doses.[3][5]

Effects on Vascular Smooth Muscle

This compound's primary effect on the vasculature is potent arterial vasodilation, which underlies its antihypertensive properties. This is a direct consequence of its action on vascular smooth muscle cells (VSMCs).

Mechanism of Action: Inhibition of Calcium Influx

The contraction of VSMCs is critically dependent on an increase in intracellular calcium concentration ([Ca²⁺]i). This influx of Ca²⁺ occurs predominantly through voltage-gated L-type and T-type calcium channels in the cell membrane. This compound inhibits this influx by blocking both channel types.[1][4]

  • T-type Channel Blockade: T-type calcium channels are activated at more negative membrane potentials than L-type channels and play a role in regulating resting [Ca²⁺]i and vascular tone. This compound's high affinity for these channels contributes significantly to its vasodilatory effect.[2]

  • L-type Channel Blockade: L-type channels are the primary route for Ca²⁺ entry during depolarization, leading to contraction. This compound's blockade of these channels further enhances its vasodilatory action.[1][3]

By inhibiting Ca²⁺ entry, this compound prevents the binding of calcium to calmodulin, the subsequent activation of myosin light chain kinase (MLCK), and the phosphorylation of myosin light chains, which is the final step for cross-bridge cycling and muscle contraction. The result is vascular smooth muscle relaxation, leading to a decrease in peripheral vascular resistance and a reduction in blood pressure.[1][4]

Signaling Pathway for Vasodilation

G cluster_inhibit This compound This compound T_Channel T-type Ca²⁺ Channel (Vascular Smooth Muscle Cell) This compound->T_Channel Inhibits L_Channel L-type Ca²⁺ Channel (Vascular Smooth Muscle Cell) This compound->L_Channel Inhibits Ca_Influx Ca²⁺ Influx T_Channel->Ca_Influx L_Channel->Ca_Influx Ca_Calmodulin Ca²⁺-Calmodulin Complex Formation Ca_Influx->Ca_Calmodulin Stimulates Relaxation Vasodilation MLCK Myosin Light Chain Kinase (MLCK) Activation Ca_Calmodulin->MLCK Stimulates Myosin_P Myosin Light Chain Phosphorylation MLCK->Myosin_P Stimulates Contraction Vascular Smooth Muscle Contraction Myosin_P->Contraction Leads to Myosin_P->Relaxation Inhibition Leads to

Caption: this compound-induced vasodilation pathway.
Hemodynamic Effects

Clinical and preclinical studies have demonstrated that this compound effectively lowers blood pressure in hypertensive models and patients.[2][7] It is noted for producing coronary and peripheral vasodilation.[2] A key characteristic is its high selectivity for the coronary vasculature over peripheral vasculature.[5] Furthermore, unlike many dihydropyridine calcium channel blockers, its vasodilatory effect is not typically accompanied by reflex tachycardia.[3]

Effects on Cardiac Muscle

This compound's effects on cardiac muscle are more complex and tissue-specific than its actions on vascular smooth muscle, owing to the differential distribution of T-type and L-type calcium channels within the heart.

Myocardial Contractility (Ventricular Myocytes)

At therapeutic concentrations, this compound exhibits a notable lack of negative inotropic (contractility-reducing) effects.[3][7] This is a significant departure from traditional L-type blockers like verapamil. The primary reason is that healthy adult ventricular myocytes have a very low density of T-type calcium channels; their contraction is almost exclusively dependent on Ca²⁺ influx through L-type channels.[2] this compound's higher selectivity for T-type channels means it has a much weaker effect on the L-type channels that govern ventricular contractility.[5] This property was considered a major advantage, particularly for patients with compromised cardiac function.

Cardiac Conduction (SA and AV Nodes)

In contrast to ventricular tissue, the sinoatrial (SA) and atrioventricular (AV) nodes, which are responsible for heart rate and rhythm, express a significant density of T-type calcium channels. These channels are involved in the early diastolic depolarization phase of the pacemaker action potential.

By blocking these T-type channels, this compound:

  • Slows Sinus Node Conduction: This results in a slight reduction in heart rate (bradycardia).[1][4]

  • Slows Atrioventricular (AV) Node Conduction: This leads to a slight increase in the PR interval on an electrocardiogram (ECG).[1][4]

Electrophysiological Signaling in Nodal Cells

G This compound This compound T_Channel T-type Ca²⁺ Channel (SA/AV Node) This compound->T_Channel Inhibits Depolarization Rate of Phase 4 Depolarization Ca_Influx Early Diastolic Ca²⁺ Influx T_Channel->Ca_Influx Ca_Influx->Depolarization Contributes to HR Heart Rate (Sinus Node) Depolarization->HR Determines AV_Conduction AV Conduction Velocity Depolarization->AV_Conduction Determines HR_dec Heart Rate Decreased HR->HR_dec Inhibition Leads to AV_dec AV Conduction Slowed AV_Conduction->AV_dec Inhibition Leads to

Caption: this compound's electrophysiological effect on nodal cells.
Cardiac Repolarization

This compound's effect on cardiac repolarization is complex. At a concentration of 1 μM, it has been shown to depress the plateau phase of the ventricular action potential, thereby shortening the action potential duration at 50% repolarization (APD₅₀) without significantly altering it at 90% repolarization (APD₉₀).[8] However, concerns were raised about a slight increase in the corrected QT interval (QTc) in some clinical studies.[8] Further investigation revealed that at higher concentrations (IC₅₀ of 0.75 μM), this compound can block the rapid component of the delayed rectifier potassium current (IKr), an action that can lead to QT prolongation.[8]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various physiological parameters.

Table 1: Ion Channel Inhibition

Channel Type Cell Type IC₅₀ Holding Potential Reference
T-type (ICaT) Rat atrial cells ~0.1 µM -100 to -80 mV [9]
L-type (ICaL) Rat ventricular cells ~3 µM - [9]
L-type (ICaL) Rat ventricular cells ~0.1 µM -50 mV [9]
IKr (Potassium Channel) Mouse tumor AT-1 cells / oocytes 0.75 µM - [8]
Ca²⁺-activated Cl⁻ Calf pulmonary artery endothelial cells 4.7 µM - [10]

| Volume-sensitive Cl⁻ | Calf pulmonary artery endothelial cells | 5.4 µM | - |[10] |

Table 2: Hemodynamic and Cardiac Effects in Clinical Trials

Parameter Condition This compound Dose Comparison Result Reference
Sitting Diastolic BP Mild-to-moderate hypertension 100 mg vs. Diltiazem (360 mg) More effective reduction [3]
Sitting Diastolic BP Mild-to-moderate hypertension 100 mg vs. Amlodipine (10 mg) As effective [3]
Exercise Tolerance Chronic stable angina 100 mg vs. Amlodipine (10 mg) More effective improvement [3]
Heart Rate - Therapeutic doses - Slight reduction [1][4]
PR Interval - Therapeutic doses - Slight increase [1][4]

| Cardiac Contractility | - | Therapeutic doses | - | No significant negative inotropy |[5][6] |

Experimental Protocols

The characterization of this compound's effects relies on a range of established in vitro and in vivo techniques.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard technique for studying the effect of a drug on specific ion channels.

  • Objective: To measure the inhibitory effect of this compound on T-type and L-type Ca²⁺ currents.

  • Cell Preparation: Cardiomyocytes (atrial or ventricular) or vascular smooth muscle cells are enzymatically isolated from animal hearts or blood vessels.

  • Methodology:

    • A glass micropipette filled with an internal solution is sealed onto the membrane of a single cell.

    • The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior ("whole-cell" configuration).

    • The cell's membrane potential is clamped at a specific holding potential (e.g., -80 mV) to control voltage-gated channels.

    • A series of voltage steps are applied to elicit specific ion currents (e.g., a step to -30 mV for T-type current, a step to 0 mV for L-type current).

    • Currents are recorded in a baseline (control) condition.

    • This compound is perfused at various concentrations, and the currents are recorded again to determine the extent of inhibition and calculate the IC₅₀.

  • Solutions: The external solution typically contains physiological concentrations of ions, with specific blockers (e.g., tetrodotoxin to block Na⁺ channels) to isolate the Ca²⁺ currents. The internal pipette solution is designed to mimic the cell's cytoplasm.

Isolated Tissue Bath (Myograph) Studies

This method is used to assess the effect of this compound on the contractility of intact muscle tissue.

  • Objective: To measure the vasodilatory effect on isolated arteries or the inotropic effect on cardiac muscle.

  • Tissue Preparation: Segments of arteries (e.g., rat aorta, coronary arteries) are dissected and mounted in a myograph chamber. For cardiac studies, papillary muscles are often used.

  • Methodology:

    • The tissue is submerged in a temperature-controlled, oxygenated physiological salt solution.

    • One end of the tissue is fixed, and the other is attached to a force transducer to measure isometric tension.

    • The tissue is pre-contracted with an agonist (e.g., potassium chloride or phenylephrine for arteries; increased extracellular Ca²⁺ for cardiac muscle).

    • Once a stable contraction is achieved, cumulative concentrations of this compound are added to the bath.

    • The resulting relaxation (for arteries) or change in contractile force (for cardiac muscle) is recorded to generate a dose-response curve.

Experimental Workflow Diagram

G start Start: Isolate single myocyte patch Establish Whole-Cell Patch-Clamp start->patch hold Set Holding Potential (-80mV) patch->hold protocol Apply Voltage-Step Protocol hold->protocol record_base Record Baseline Ca²⁺ Current protocol->record_base record_drug Record Ca²⁺ Current with this compound protocol->record_drug perfuse Perfuse this compound (Concentration X) record_base->perfuse perfuse->protocol Re-apply analyze Analyze Data: Calculate % Inhibition record_drug->analyze end End analyze->end

Caption: Typical workflow for a patch-clamp experiment.

Conclusion

This compound's pharmacological profile is defined by its selective blockade of T-type over L-type calcium channels. This selectivity translates into distinct physiological effects on vascular and cardiac tissues. In vascular smooth muscle, the blockade of both channel types leads to potent vasodilation and a reduction in blood pressure. In cardiac muscle, its effects are nuanced: it produces a slight negative chronotropic and dromotropic effect by acting on T-type channels in the SA and AV nodes, while largely sparing ventricular contractility due to the low density of T-type channels in these cells. While its unique mechanism of action presented a promising therapeutic profile, this compound was withdrawn from the market due to significant drug-drug interactions related to its inhibition of cytochrome P450 enzymes. Nevertheless, the study of this compound continues to provide valuable insights into the differential roles of T-type and L-type calcium channels in cardiovascular physiology.

References

Pharmacokinetics and Bioavailability of Mibefradil in Preclinical Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and bioavailability of mibefradil, a calcium channel blocker with a distinct pharmacological profile. This compound's mechanism of action involves the blockade of both T-type and L-type calcium channels, with a preference for the former. This document summarizes key pharmacokinetic parameters across various preclinical species, details the experimental methodologies employed in these studies, and visualizes the associated signaling pathways and experimental workflows.

Pharmacokinetic Profiles in Preclinical Species

This compound has been evaluated in several preclinical models, including rats, dogs, and monkeys, to characterize its absorption, distribution, metabolism, and excretion (ADME) properties. Significant interspecies differences in its pharmacokinetic profile have been observed, particularly in its metabolism.

Data Summary

The following tables summarize the available quantitative pharmacokinetic parameters for this compound in rats, dogs, and cynomolgus monkeys. It is important to note that comprehensive, directly comparable datasets are limited in the public domain.

Parameter Rat (Sprague-Dawley) Dog (Beagle) Cynomolgus Monkey
Dose (Oral) Data Not AvailableData Not AvailableData Not Available
Cmax (ng/mL) Data Not AvailableData Not AvailableExtremely low due to efficient first-pass hydrolysis[1]
Tmax (h) Data Not AvailableData Not AvailableData Not Available
AUC (ng·h/mL) Data Not AvailableData Not AvailableData Not Available
Half-life (t½) (h) Data Not AvailableData Not AvailableData Not Available
Bioavailability (%) Data Not AvailableData Not AvailableData Not Available
Primary Metabolism P450-mediated oxidation, dealkylation, and ester hydrolysis.[1]Esterase-catalyzed hydrolysis and CYP3A4-mediated oxidation.Very efficient first-pass hydrolysis of the ester side-chain.[1]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the preclinical evaluation of this compound.

In-Life Pharmacokinetic Studies (General Protocol)

A typical preclinical pharmacokinetic study for a compound like this compound would follow the general workflow outlined below. Specific details for this compound studies are sparse in the available literature, so this represents a generalized protocol.

  • Animal Models: Male and female animals from common laboratory strains (e.g., Sprague-Dawley rats, Beagle dogs, Cynomolgus monkeys) are used. Animals are typically fasted overnight before dosing.

  • Dosing:

    • Intravenous (IV): this compound is administered as a bolus injection or infusion into a suitable vein (e.g., tail vein in rats, cephalic vein in dogs and monkeys). The dosing vehicle is often a buffered saline solution, potentially with a solubilizing agent.

    • Oral (PO): this compound is administered via oral gavage. The formulation is typically a solution or suspension in a vehicle such as water, carboxymethylcellulose, or polyethylene glycol.

  • Blood Sampling: Blood samples are collected at predetermined time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). Blood is drawn from an appropriate site (e.g., tail vein or retro-orbital sinus in rats, cephalic or jugular vein in dogs and monkeys) into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Plasma Preparation: The collected blood samples are centrifuged to separate the plasma, which is then harvested and stored frozen (typically at -20°C or -80°C) until analysis.

Bioanalytical Method for this compound Quantification

A sensitive and specific HPLC method has been developed for the quantification of this compound in dog plasma.

  • Sample Preparation: Liquid-liquid extraction is employed to isolate this compound from the plasma matrix.

  • Chromatographic Conditions:

    • Column: Reversed-phase HPLC column.

    • Mobile Phase: A mixture of acetonitrile and an aqueous solution (38:62, v/v). The aqueous component contains 0.0393 M KH2PO4 and 0.0082 M Na-pentanesulphonic acid.

    • Flow Rate: 2 mL/min.

  • Detection: Fluorescence detection with an excitation wavelength of 270 nm and an emission wavelength of 300 nm.

  • Internal Standard: Ro 40-6792.

  • Linearity and Sensitivity: The method demonstrates linearity in the concentration range of 10 to 500 ng/mL, with a detection limit of 0.5 ng/mL in a 0.5 mL plasma sample.

For higher sensitivity and specificity, an LC-MS/MS method is the current standard for bioanalysis. A general protocol for this compound would involve:

  • Sample Preparation: Protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove precipitated proteins. The supernatant is then diluted and injected into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and an internal standard.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action and Downstream Signaling

This compound exerts its primary pharmacological effect by blocking T-type and L-type calcium channels. The blockade of these channels in vascular smooth muscle cells leads to vasodilation and a reduction in blood pressure. The following diagram illustrates the proposed signaling pathway.

Mibefradil_Signaling_Pathway cluster_ca_effect cluster_channels Cell Membrane This compound This compound T_type T-type Ca²⁺ Channel This compound->T_type Inhibits L_type L-type Ca²⁺ Channel This compound->L_type Inhibits Ca_influx Ca²⁺ Influx T_type->Ca_influx L_type->Ca_influx Ca_cytosolic ↓ [Ca²⁺]i Calmodulin Calmodulin Activation Ca_influx->Calmodulin Activates Ca_cytosolic->Calmodulin Reduced Activation MLCK Myosin Light Chain Kinase (MLCK) Activation Calmodulin->MLCK Activates MLC_P Myosin Light Chain Phosphorylation MLCK->MLC_P Catalyzes Contraction Smooth Muscle Contraction MLC_P->Contraction Vasodilation Vasodilation Contraction->Vasodilation Leads to PK_Workflow Protocol Study Protocol Design (Species, Dose, Route) Dosing Drug Administration (IV and/or Oral) Protocol->Dosing Sampling Blood Sample Collection (Timed Intervals) Dosing->Sampling Processing Plasma Separation and Storage Sampling->Processing Analysis Bioanalytical Method (HPLC or LC-MS/MS) Processing->Analysis Quantification Quantification of This compound Concentration Analysis->Quantification PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) Quantification->PK_Analysis Report Data Interpretation and Reporting PK_Analysis->Report Metabolism_Pathway This compound This compound Hydrolysis Esterase-Catalyzed Hydrolysis This compound->Hydrolysis Oxidation CYP3A4-Mediated Oxidation This compound->Oxidation Alcohol_Metabolite Alcohol Metabolite Hydrolysis->Alcohol_Metabolite Further_Metabolism Further Metabolism (e.g., Glucuronidation) Alcohol_Metabolite->Further_Metabolism Oxidative_Metabolites Oxidative Metabolites Oxidation->Oxidative_Metabolites Oxidative_Metabolites->Further_Metabolism Excretion Excretion Further_Metabolism->Excretion

References

An In-depth Technical Review of Mibefradil's Cardiovascular Effects

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Mibefradil (formerly marketed as Posicor) is a unique calcium channel antagonist, distinguished by its blockade of both T-type (transient, low-voltage-activated) and L-type (long-lasting, high-voltage-activated) calcium channels.[1][2] Initially developed for the treatment of hypertension and chronic stable angina, its novel mechanism of action offered a promising cardiovascular profile, including vasodilation and heart rate reduction without significant negative inotropic effects.[3][4] However, this compound was voluntarily withdrawn from the market shortly after its approval due to severe drug-drug interactions stemming from its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme system.[5][6][7] This technical guide provides a comprehensive review of this compound's cardiovascular pharmacology, mechanism of action, electrophysiological and hemodynamic effects, and the critical metabolic pathways that defined its clinical fate.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of calcium ion influx through voltage-gated calcium channels.[1] Unlike traditional calcium channel blockers that are highly selective for L-type channels, this compound exhibits a unique profile with a greater selectivity for T-type channels at clinically relevant concentrations.[3][8]

  • T-type Calcium Channels (Ca_v_3): These channels are activated at more negative membrane potentials and are involved in regulating pacemaker activity in the sinoatrial (SA) node and conduction in the atrioventricular (AV) node.[9][10] They are also found in vascular smooth muscle. This compound's blockade of these channels contributes to its effects on heart rate reduction and vasodilation.[10]

  • L-type Calcium Channels (Ca_v_1): These channels are activated at higher voltages and are crucial for excitation-contraction coupling in cardiac and vascular smooth muscle.[8] this compound's blockade of L-type channels also contributes significantly to its vasodilatory and antihypertensive effects.[1]

The dual blockade is voltage- and use-dependent. The inhibition of L-type channels is significantly enhanced at more depolarized membrane potentials, a characteristic that may contribute to its vascular selectivity.[11]

Signaling Pathway

G cluster_drug This compound cluster_channels Calcium Channels cluster_effects Cellular Effects cluster_physio Physiological Outcomes This compound This compound t_channel T-type Ca²⁺ Channel (e.g., in SA Node, Vascular Smooth Muscle) This compound->t_channel Inhibits (Higher Selectivity) l_channel L-type Ca²⁺ Channel (e.g., in Vascular Smooth Muscle, Myocardium) This compound->l_channel Inhibits ca_influx_t ↓ Ca²⁺ Influx t_channel->ca_influx_t ca_influx_l ↓ Ca²⁺ Influx l_channel->ca_influx_l hr_decrease ↓ Heart Rate (Negative Chronotropy) ca_influx_t->hr_decrease conduction_decrease ↓ AV Conduction (Negative Dromotropy) ca_influx_t->conduction_decrease vasodilation Coronary & Peripheral Vasodilation ca_influx_l->vasodilation bp_decrease ↓ Blood Pressure vasodilation->bp_decrease afterload_decrease ↓ Afterload vasodilation->afterload_decrease hr_decrease->bp_decrease

Caption: this compound's dual blockade of T-type and L-type calcium channels.

Quantitative Inhibition Data
TargetIC50Cell Type / SystemConditionsReference
T-type Ca²⁺ Current (I_CaT_) 0.1 µMRat atrial cellsHolding Potential: -100 to -80 mV[11]
L-type Ca²⁺ Current (I_CaL_) ~3 µMRat ventricular cellsHolding Potential: -100 to -80 mV[11]
L-type Ca²⁺ Current (I_CaL_) ~0.1 µMRat ventricular cellsHolding Potential: -50 mV[11]
P-glycoprotein (P-gp) 1.6 µMCaco-2 cells (digoxin transport)In vitro assay[6]
CYP3A4 0.8 µMHuman liver microsomesNifedipine oxidase activity[6]
CYP3A4 0.3–2 µMMicrosomal & recombinant CYP3A4-[12]

Cardiovascular Effects

This compound's unique channel blockade translates into a distinct profile of hemodynamic and electrophysiological effects.

Hemodynamic Effects

This compound is a potent arterial vasodilator, acting on both peripheral and coronary arteries to decrease systemic vascular resistance and, consequently, blood pressure.[8] Unlike many dihydropyridine calcium channel blockers, this vasodilation is not typically accompanied by reflex tachycardia; in fact, this compound tends to cause a slight reduction in heart rate.[4][13] Studies have shown it increases coronary blood flow without a significant negative inotropic (depressant) effect on myocardial contractility at therapeutic doses.[3][8]

In patients with preserved systolic function (ejection fraction [EF] ≥ 40%), a high intravenous dose of this compound decreased mean aortic pressure by 8.5 mmHg and systemic vascular resistance by 12%, leading to an improvement in EF from 52% to 58%.[14] In patients with depressed EF (< 40%), a lower dose produced similar effects, while a higher dose, despite improving EF (24.0% to 28.5%), also depressed the maximal first derivative of left ventricular pressure, suggesting a potential for negative inotropy at higher concentrations.[14][15]

ParameterChange with this compoundPatient PopulationReference
Mean Aortic Pressure -8.5 mmHgPreserved EF (≥40%)[14]
Systemic Vascular Resistance -12%Preserved EF (≥40%)[14]
Ejection Fraction (EF) ↑ from 52% to 58%Preserved EF (≥40%)[14]
Ejection Fraction (EF) ↑ from 24.0% to 28.5%Depressed EF (<40%)[14]
Heart Rate ↓ (dose-dependent)Chronic Stable Angina[8]
Blood Pressure ↓ (dose-dependent)Hypertension[2]
Electrophysiological Effects

This compound's action on T-type channels in the SA and AV nodes results in negative chronotropic (heart rate slowing) and dromotropic (conduction slowing) effects.[1] This leads to a slight reduction in heart rate and a modest increase in the PR interval on an electrocardiogram (ECG).[1][16] In electrophysiology studies, this compound was shown to prolong the sinus node recovery time (SNRT).[9] While generally well-tolerated, these effects meant the drug was contraindicated in patients with sick sinus syndrome or second- or third-degree AV block without a pacemaker.[10] At higher, non-therapeutic doses, QT interval changes were observed.[10]

ParameterChange with this compound (150 mg, acute)Comparison Drug (Max Change)Reference
Maximal PQ Prolongation 15.6 ± 16.1 msVerapamil: 44.0 ± 22.6 ms[16]
Maximal PQ Prolongation 15.6 ± 16.1 msDiltiazem: 56.0 ± 48.9 ms[16]
Sinus Node Recovery Time ↑ by 5.1% (non-significant)N/A[9]
Corrected SNRT ↑ by 11.5% (non-significant)N/A[9]

Pharmacokinetics and Drug Interactions

This compound's clinical utility was ultimately undone by its pharmacokinetic properties. While it possessed a favorable profile for once-daily dosing, including a long half-life, its powerful interaction with the hepatic enzyme system led to its market withdrawal.[5]

Absorption, Distribution, Metabolism, and Excretion
Pharmacokinetic ParameterValueNotesReference
Bioavailability 70% (single dose), ~90% (steady state)First-pass metabolism is reduced with chronic dosing.[1]
Protein Binding >99%Primarily to alpha-1-acid glycoprotein.[1]
Elimination Half-life 17-25 hoursSupports once-daily administration.[1][5]
Metabolism HepaticEsterase-catalyzed hydrolysis and CYP3A4-catalyzed oxidation.[1]
Mechanism of Drug-Drug Interactions (DDI)

This compound is a potent, mechanism-based inhibitor of cytochrome P450 3A4 (CYP3A4), a critical enzyme responsible for the metabolism of approximately 50% of clinically used drugs.[6][7][17] By inactivating CYP3A4, this compound can dramatically increase the plasma concentrations of co-administered drugs that are substrates of this enzyme, leading to toxicity.[12] Additionally, this compound was found to be both a substrate and a potent inhibitor of P-glycoprotein (P-gp), an efflux transporter involved in drug absorption and distribution.[6] This dual inhibition of both a primary metabolic enzyme (CYP3A4) and a key drug transporter (P-gp) created a "perfect storm" for severe and unpredictable drug interactions.[6]

G cluster_drug Co-administered Drug (CYP3A4 Substrate) cluster_metabolism Hepatic Metabolism cluster_this compound This compound Action cluster_outcome Clinical Outcome drug Drug X (e.g., Simvastatin) cyp3a4 CYP3A4 Enzyme drug->cyp3a4 Metabolized by metabolites Inactive Metabolites cyp3a4->metabolites Produces drug_level ↑ Plasma Concentration of Drug X cyp3a4->drug_level This compound This compound This compound->cyp3a4 Potently Inhibits (Mechanism-Based) toxicity Adverse Effects / Toxicity (e.g., Rhabdomyolysis) drug_level->toxicity Leads to

Caption: Mechanism of this compound-induced drug-drug interactions via CYP3A4 inhibition.

Key Experimental Protocols

Electrophysiology: Whole-Cell Patch-Clamp

To characterize the effects of this compound on specific ion currents, the whole-cell patch-clamp technique was utilized.[11]

  • Objective: To measure T-type (I_CaT_) and L-type (I_CaL_) calcium currents in the presence of this compound.

  • Preparations: Isolated cardiac myocytes from different species and regions (e.g., rat atrial cells, rat ventricular cells, human atrial cells).[11]

  • Methodology:

    • Myocytes are enzymatically dissociated and placed in an experimental chamber on an inverted microscope.

    • A glass micropipette with a tip diameter of ~1 µm, filled with a specific intracellular solution (e.g., Cs⁺- and EGTA-rich to isolate Ca²⁺ currents), is pressed against the cell membrane.

    • Suction is applied to rupture the membrane patch, establishing electrical and chemical continuity between the pipette and the cell interior (whole-cell configuration).

    • The cell's membrane potential is clamped at a specific holding potential (e.g., -100 mV to inactivate sodium channels, or -50 mV to study voltage-dependence of L-type channel block).[11]

    • Voltage steps are applied to elicit specific currents (e.g., steps to -30 mV for I_CaT_ or 0 mV for I_CaL_).

    • Currents are recorded at baseline and after perfusion of the bath with varying concentrations of this compound to determine the dose-dependent inhibitory effect (IC50).[11]

Preclinical Ischemia-Reperfusion Model: Langendorff Isolated Heart

To assess the cardioprotective effects of this compound, an ex vivo model of myocardial infarction was used.[18]

  • Objective: To determine if this compound reduces infarct size following a simulated heart attack.

  • Preparation: Hearts were excised from anesthetized rats and immediately mounted on a Langendorff apparatus.

  • Methodology:

    • The heart is retrogradely perfused via the aorta with a Krebs-Henseleit buffer, maintaining constant pressure and temperature.

    • A stabilization period allows the heart to equilibrate.

    • Hearts are divided into groups: Control, this compound-treated (e.g., 0.3 µM), and this compound + other agents (e.g., K_ATP_ channel blockers).[18]

    • Ischemia: A suture around a coronary artery is tightened for a set period (e.g., 35 minutes) to induce regional ischemia.[18]

    • Reperfusion: The suture is released, allowing blood flow to return for a longer period (e.g., 120 minutes).[18]

    • Infarct Size Measurement: The heart is sliced and stained with triphenyltetrazolium chloride (TTC). TTC stains viable tissue red, leaving the infarcted (dead) tissue pale. The infarct size is then calculated as a percentage of the total ischemic risk zone.[18]

G start Rat Heart Excision mount Mount on Langendorff Apparatus (Retrograde Perfusion) start->mount stabilize Stabilization Period mount->stabilize treatment Treatment Infusion (Control vs. This compound) stabilize->treatment ischemia Induce Regional Ischemia (Coronary Ligation for 35 min) treatment->ischemia reperfusion Reperfusion (Release Ligation for 120 min) ischemia->reperfusion stain Slice and Stain with TTC reperfusion->stain measure Measure Infarct Size (% of Risk Zone) stain->measure

Caption: Experimental workflow for the Langendorff isolated heart ischemia-reperfusion study.

Conclusion

This compound remains a significant case study in drug development. Its unique pharmacological profile, centered on selective T-type calcium channel blockade, offered a novel and effective approach to treating hypertension and angina.[3][8] The cardiovascular effects—vasodilation with controlled heart rate and minimal negative inotropy—were highly desirable.[13] However, the profound, mechanism-based inhibition of CYP3A4 and P-glycoprotein created an unacceptable risk of severe drug-drug interactions, leading to its withdrawal.[6] The story of this compound underscores the critical importance of thoroughly characterizing a drug candidate's metabolic and transporter interactions early in the development process. It serves as a powerful reminder that even a promising mechanism of action can be completely overshadowed by adverse pharmacokinetic properties.

References

Methodological & Application

Application Notes and Protocols for Mibefradil in Patch Clamp Studies of Ion Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Mibefradil in patch clamp electrophysiology to study its effects on ion channels, with a primary focus on T-type calcium channels. Detailed protocols, data presentation, and visual diagrams are included to facilitate experimental design and execution.

Introduction to this compound

This compound is a calcium channel blocker that exhibits a moderate selectivity for T-type (low-voltage-activated) over L-type (high-voltage-activated) calcium channels.[1][2][3] Originally developed as an antihypertensive agent, its mechanism of action involves the inhibition of calcium ion influx through these channels, leading to vasodilation.[2][4] While it was withdrawn from the market due to drug-drug interactions, this compound remains a valuable pharmacological tool for investigating the physiological and pathophysiological roles of T-type calcium channels in various cellular processes, including neuronal excitability, hormone secretion, and cancer cell proliferation.[5][6][7]

Patch clamp studies have been instrumental in characterizing the inhibitory effects of this compound on various ion channels.[8][9] It has been shown to block not only T-type and L-type calcium channels but also other channels at varying concentrations, including Orai channels, certain potassium channels, and volume-activated chloride channels.[5][10][11] This highlights the importance of careful experimental design and concentration selection to ensure target-specific effects.

Quantitative Data: this compound Inhibition of Ion Channels

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for various ion channels as determined by patch clamp studies. These values can vary depending on the specific channel subtype, cell type, and experimental conditions such as holding potential and stimulation frequency.[12][13]

Ion Channel TargetCell TypeIC50 (µM)Holding Potential (mV)NotesReference(s)
T-type Ca²⁺ Channels Rat Atrial Cells0.1-100 to -80Stimulation rate of 0.1 Hz[12]
Adrenal Zona Fasciculata (AZF) Cells1.0-80[13]
Adrenal Zona Fasciculata (AZF) Cells0.17-60Demonstrates voltage-dependent block[13]
General2.7Not Specified[1][3]
L-type Ca²⁺ Channels Rat Ventricular Cells~3Not Specified[12]
Rat Ventricular Cells~0.1-50Block enhanced at depolarized potential[12]
General18.6Not Specified[1][3]
Ca²⁺ Channel Currents (General) Embryonic Rat Spinal Motoneurons~1.4-90Measured at 0 mV[8]
Orai1 Channels HEK293 T-REx cells52.6Not Specified[10][14]
Orai2 Channels HEK293 T-REx cells14.1Not Specified[10][14]
Orai3 Channels HEK293 T-REx cells3.8Not Specified[10][14]
ATP-activated K⁺ Channels (IAC) Adrenal Zona Fasciculata (AZF) Cells0.50Not Specified[11]
A-type K⁺ Channels Adrenal Zona Fasciculata (AZF) Cells4.65Not Specified[11]
Ca²⁺-activated Cl⁻ Channels Calf Pulmonary Artery Endothelial Cells4.7Not Specified[5]
Volume-sensitive Cl⁻ Channels Calf Pulmonary Artery Endothelial Cells5.4Not Specified[5]

Experimental Protocols

Preparation of this compound Stock Solution

This compound dihydrochloride is soluble in water and DMSO.[1][7]

  • Reagents and Materials:

    • This compound dihydrochloride (powder)

    • Sterile, deionized water or DMSO

    • Vortex mixer

    • Sterile microcentrifuge tubes

  • Protocol:

    • Based on the desired stock concentration and the molecular weight of this compound dihydrochloride (568.56 g/mol ), calculate the required mass of the compound.[1]

    • For a 10 mM stock solution in water, dissolve 5.69 mg of this compound dihydrochloride in 1 mL of sterile water.

    • For a 100 mM stock solution in DMSO, dissolve 56.86 mg of this compound dihydrochloride in 1 mL of DMSO.[1]

    • Vortex the solution thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.[7][15] It is recommended to prepare fresh solutions for use.[3]

Whole-Cell Patch Clamp Protocol for T-type Calcium Channels

This protocol is designed for recording T-type calcium currents from cultured cells (e.g., HEK-293 cells expressing Cav3.x channels) using the whole-cell patch clamp configuration.

  • Solutions:

    • Extracellular Solution (in mM):

      • 135 NaCl

      • 20 TEA-Cl (Tetraethylammonium chloride)

      • 2 CaCl₂

      • 1 MgCl₂

      • 10 HEPES

      • Adjust pH to 7.4 with NaOH.

      • Osmolarity: ~310 mOsm.

    • Intracellular (Pipette) Solution (in mM):

      • 140 CsCl

      • 10 EGTA

      • 3 MgCl₂ (or CaCl₂ depending on the experiment)

      • 10 HEPES

      • 4 ATP-Mg

      • 0.3 GTP-Na

      • Adjust pH to 7.2 with CsOH.

      • Osmolarity: ~290 mOsm.

  • Equipment:

    • Patch clamp amplifier and data acquisition system (e.g., Axopatch, pCLAMP)

    • Inverted microscope

    • Micromanipulator

    • Perfusion system

    • Borosilicate glass capillaries for pipette pulling

    • Pipette puller

  • Protocol:

    • Cell Preparation: Plate cells expressing the T-type calcium channel of interest onto glass coverslips 24-48 hours before the experiment.

    • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

    • Recording Setup: Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with the extracellular solution at a constant rate.

    • Obtaining a Gigaseal: Approach a single, healthy-looking cell with the patch pipette while applying slight positive pressure. Once the pipette touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.

    • Establishing Whole-Cell Configuration: Apply a brief pulse of gentle suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell interior.

    • Voltage Clamp Protocol:

      • Hold the cell at a hyperpolarized potential of -100 mV to ensure the complete removal of T-type channel inactivation.[8]

      • To elicit T-type currents, apply depolarizing voltage steps. A typical protocol would be to step from -100 mV to various test potentials (e.g., from -70 mV to +20 mV in 10 mV increments) for 100-200 ms.

      • To study the voltage-dependence of inactivation, apply a series of 1-second prepulses to various potentials (e.g., -120 mV to -30 mV) before a test pulse to a potential that elicits a maximal T-type current (e.g., -30 mV).

    • Application of this compound:

      • After obtaining a stable baseline recording of T-type currents, perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.

      • Allow sufficient time for the drug to equilibrate and for the current inhibition to reach a steady state.

      • To determine the dose-response relationship, apply increasing concentrations of this compound.

    • Data Analysis:

      • Measure the peak amplitude of the inward calcium current at each test potential.

      • Construct current-voltage (I-V) relationships and inactivation curves in the absence and presence of this compound.

      • Calculate the percentage of current inhibition at each concentration and fit the data to a Hill equation to determine the IC50 value.

Visualizations

Signaling Pathway of T-type Calcium Channels in Cancer Proliferation

T_type_Ca_Channel_Signaling This compound This compound T_type T-type Ca²⁺ Channel (Cav3.x) This compound->T_type Inhibits Ca_influx Ca²⁺ Influx T_type->Ca_influx Mediates Calmodulin Calmodulin (CaM) Ca_influx->Calmodulin Activates CDKs Cyclin-Dependent Kinases (CDKs) Calmodulin->CDKs Activates CellCycle Cell Cycle Progression (G1 to S phase) CDKs->CellCycle Promotes Proliferation Cancer Cell Proliferation CellCycle->Proliferation

Caption: Signaling pathway of T-type calcium channels in cancer cell proliferation.

Experimental Workflow for Patch Clamp Study of this compound

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture Cell Culture & Transfection Gigaseal Obtain Gigaseal CellCulture->Gigaseal SolutionPrep Prepare Solutions (Intra/Extra) SolutionPrep->Gigaseal MibefradilPrep Prepare this compound Stock Solution DrugApp Apply this compound MibefradilPrep->DrugApp WholeCell Establish Whole-Cell Configuration Gigaseal->WholeCell Baseline Record Baseline Currents WholeCell->Baseline Baseline->DrugApp RecordEffect Record Drug Effect DrugApp->RecordEffect Analysis Measure Current Amplitude & Kinetics RecordEffect->Analysis DoseResponse Construct Dose-Response Curve Analysis->DoseResponse IC50 Calculate IC50 DoseResponse->IC50

Caption: Workflow for a patch clamp experiment studying this compound's effects.

Logical Flow for Interpreting this compound's Effects

Mibefradil_Interpretation Start Observe Current Inhibition IsSelective Is Inhibition Selective for T-type Channels? Start->IsSelective ConcludeTType Primary effect on T-type channels IsSelective->ConcludeTType Yes ConsiderOffTarget Consider Off-Target Effects (L-type, K⁺, etc.) IsSelective->ConsiderOffTarget No IsVoltageDep Is Inhibition Voltage-Dependent? StateDepBinding Preferential Binding to Open/Inactivated State IsVoltageDep->StateDepBinding Yes StateIndepBinding Binding to Resting State IsVoltageDep->StateIndepBinding No IsUseDep Is Inhibition Use-Dependent? TonicBlock Tonic Block IsUseDep->TonicBlock No PhasicBlock Phasic Block IsUseDep->PhasicBlock Yes ConcludeTType->IsVoltageDep StateDepBinding->IsUseDep

Caption: Decision tree for interpreting the mechanism of this compound's action.

References

Determining the In Vitro IC50 of Mibefradil for T-type Calcium Channels

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mibefradil is a calcium channel blocker notable for its moderate selectivity for T-type (low-voltage activated) over L-type (high-voltage activated) calcium channels.[1][2][3][4] T-type calcium channels, comprising the subtypes CaV3.1 (α1G), CaV3.2 (α1H), and CaV3.3 (α1I), play crucial roles in a variety of physiological processes, including neuronal firing, cardiac pacemaking, and smooth muscle contraction.[5][6] Their involvement in pathological states such as epilepsy, neuropathic pain, and certain cancers has made them attractive targets for therapeutic intervention.[6] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound for T-type calcium channel subtypes expressed heterologously in a cell line, using the whole-cell patch-clamp technique.

Data Presentation

The inhibitory potency of this compound is influenced by experimental conditions, particularly the charge carrier used in the electrophysiological recordings. The IC50 values are generally lower, indicating higher potency, when calcium (Ca2+) is used as the charge carrier compared to barium (Ba2+).[7] This is thought to be due to competition between the drug and the permeant ion at the binding site within the channel pore.[7][8]

Channel SubtypeIC50 (µM) with 2 mM Ca2+IC50 (µM) with 10 mM Ba2+Cell TypeReference
CaV3.1 (α1G) 0.27~1HEK-293[7]
CaV3.2 (α1H) 0.14~1HEK-293[7]
CaV3.3 (α1I) Not Reported~1HEK-293[7]
General T-type Not Applicable2.7Not Specified[1][2][3][4]

Note: The CaV3.1, CaV3.2, and CaV3.3 correspond to the α1G, α1H, and α1I subunits, respectively.[7]

Signaling Pathway

T-type calcium channels, particularly the CaV3.2 subtype, are key players in the transmission of pain signals within the peripheral nervous system.[1][9][10] Located in dorsal root ganglion (DRG) neurons, these channels open in response to small depolarizations of the cell membrane. The resulting influx of calcium ions lowers the threshold for firing action potentials, thereby increasing neuronal excitability and contributing to the sensation of pain.[6][9] this compound, by blocking these channels, reduces this calcium influx, dampens neuronal excitability, and thus exerts an analgesic effect.

T_type_channel_pain_pathway cluster_membrane Cell Membrane CaV3_2 CaV3.2 Channel Ca_Influx Ca²⁺ Influx CaV3_2->Ca_Influx mediates Noxious_Stimulus Noxious Stimulus (e.g., inflammation, injury) Membrane_Depolarization Membrane Depolarization Noxious_Stimulus->Membrane_Depolarization causes Membrane_Depolarization->CaV3_2 activates Neuronal_Excitability Increased Neuronal Excitability Ca_Influx->Neuronal_Excitability leads to Action_Potential Action Potential Firing Neuronal_Excitability->Action_Potential lowers threshold for Pain_Signal Pain Signal Transmission to CNS Action_Potential->Pain_Signal This compound This compound This compound->CaV3_2 inhibits

T-type calcium channel role in nociception.

Experimental Protocols

The following is a detailed protocol for determining the IC50 of this compound for a specific T-type calcium channel subtype (e.g., CaV3.2) heterologously expressed in Human Embryonic Kidney (HEK-293) cells using whole-cell patch-clamp electrophysiology.

Cell Culture and Transfection
  • Cell Maintenance : Culture HEK-293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Transfection : For transient expression, co-transfect HEK-293 cells with a plasmid encoding the human CaV3.2 (α1H) subunit and a marker plasmid (e.g., encoding Green Fluorescent Protein, GFP) using a suitable transfection reagent (e.g., Lipofectamine).

  • Post-Transfection : Re-plate the cells onto glass coverslips 24 hours post-transfection. Electrophysiological recordings can be performed 48-72 hours after transfection. Successful transfection can be identified by GFP fluorescence.

Solutions and Reagents
  • External Solution (in mM) : 150 TEA-Cl, 2 CaCl2, 1 MgCl2, 10 HEPES. Adjust pH to 7.4 with CsOH.[11]

  • Internal (Pipette) Solution (in mM) : 110 CsCl, 10 EGTA, 10 HEPES, 2 MgATP, 0.1 CaCl2, 10 TEA-Cl. Adjust pH to 7.3 with CsOH.[11]

  • This compound Stock Solution : Prepare a high-concentration stock solution (e.g., 10 mM) of this compound dihydrochloride in deionized water or DMSO. Subsequent dilutions to final working concentrations should be made in the external solution on the day of the experiment.

Whole-Cell Patch-Clamp Recording
  • Pipette Preparation : Pull patch pipettes from borosilicate glass capillaries. Fire-polish the tips to a final resistance of 2-4 MΩ when filled with the internal solution.

  • Establishing Whole-Cell Configuration :

    • Transfer a coverslip with transfected cells to the recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with the external solution.

    • Approach a GFP-positive cell with the patch pipette and form a high-resistance seal (>1 GΩ) with the cell membrane.

    • Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.[12][13]

  • Data Acquisition :

    • Use a patch-clamp amplifier and data acquisition software (e.g., Axopatch 200B with pCLAMP software).

    • Compensate for series resistance by 80-85%.[11]

    • Hold the cell at a potential of -100 mV to ensure the T-type channels are available for opening.[4][14]

Voltage Protocol and Data Analysis for IC50 Determination
  • Eliciting T-type Currents : To elicit T-type calcium currents, apply a depolarizing voltage step to -30 mV for 200 ms from the holding potential of -100 mV.[4][14] This protocol should be repeated at regular intervals (e.g., every 10-15 seconds) to monitor the current amplitude.

  • Drug Application : After obtaining a stable baseline current for several minutes, perfuse the recording chamber with external solution containing increasing concentrations of this compound (e.g., 0.01, 0.1, 0.3, 1, 3, 10 µM). Apply each concentration until the inhibitory effect reaches a steady state.

  • Washout : After the highest concentration, perfuse with the control external solution to observe any washout of the drug effect.

  • Data Analysis :

    • Measure the peak inward current amplitude at each this compound concentration.

    • Normalize the current amplitude at each concentration to the baseline (control) amplitude.

    • Plot the normalized current as a function of the logarithm of the this compound concentration.

    • Fit the data to the Hill equation to determine the IC50 value:

      • Response = 100 / (1 + ([Drug]/IC50)^HillSlope)

    • The IC50 is the concentration of this compound that produces 50% inhibition of the T-type calcium current.

experimental_workflow cluster_prep Preparation cluster_recording Patch-Clamp Experiment cluster_analysis Data Analysis Cell_Culture HEK-293 Cell Culture Transfection Transfect with CaV3.2 and GFP Plasmids Cell_Culture->Transfection Plating Plate on Coverslips Transfection->Plating Whole_Cell Establish Whole-Cell Configuration Plating->Whole_Cell Solutions Prepare Internal & External Solutions Solutions->Whole_Cell Mibefradil_Prep Prepare this compound Stock & Dilutions Drug_Application Apply Increasing [this compound] Mibefradil_Prep->Drug_Application Baseline Record Stable Baseline Current at -100mV HP Whole_Cell->Baseline Baseline->Drug_Application Washout Washout with Control Solution Drug_Application->Washout Measure_Peak Measure Peak Current Amplitude Washout->Measure_Peak Normalize Normalize Data to Baseline Measure_Peak->Normalize Plot Plot Dose-Response Curve Normalize->Plot Fit_Hill Fit with Hill Equation Plot->Fit_Hill Determine_IC50 Determine IC50 Value Fit_Hill->Determine_IC50

IC50 determination workflow.

References

Application of Mibefradil in High-Throughput Screening Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mibefradil is a unique calcium channel blocker, distinguished by its moderate selectivity for T-type over L-type voltage-gated calcium channels.[1] Initially developed as an antihypertensive and antianginal agent, its clinical use was halted due to drug-drug interactions.[2] However, its distinct pharmacological profile has led to its repurposing as a valuable tool in drug discovery and as a potential therapeutic in other areas, such as oncology.[3][4] this compound's mechanism of action and its established inhibitory profile make it an excellent control compound in high-throughput screening (HTS) campaigns aimed at identifying novel modulators of calcium signaling pathways.

These application notes provide detailed protocols for the use of this compound in fluorescence-based HTS assays, summarize its inhibitory constants, and illustrate the key signaling pathways it modulates.

Data Presentation

The inhibitory activity of this compound has been characterized across various ion channels. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound for different channel subtypes, providing a reference for its potency and selectivity.

Table 1: this compound IC50 Values for T-type and L-type Calcium Channels

Channel SubtypeIC50 (µM)Experimental ConditionsReference
T-type (general)2.7Electrophysiology[1]
L-type (general)18.6Electrophysiology[1]
CaV3.1 (α1G)~1 (in 10 mM Ba²⁺)Electrophysiology[5]
CaV3.1 (α1G)0.27 (in 2 mM Ca²⁺)Electrophysiology[5]
CaV3.2 (α1H)~1 (in 10 mM Ba²⁺)Electrophysiology[5]
CaV3.2 (α1H)0.14 (in 2 mM Ca²⁺)Electrophysiology[5]
CaV3.3 (α1I)~1 (in 10 mM Ba²⁺)Electrophysiology[5]
L-type (α1C)~13 (in 10 mM Ba²⁺)Electrophysiology[5]

Table 2: this compound IC50 Values for Orai Channels

Channel SubtypeIC50 (µM)Experimental ConditionsReference
Orai152.6Whole-cell patch clamp[6]
Orai214.1Whole-cell patch clamp[6]
Orai33.8Whole-cell patch clamp[6]

Signaling Pathways

This compound's primary mechanism of action is the blockade of T-type calcium channels, which play a crucial role in regulating intracellular calcium levels and downstream signaling cascades. Additionally, at higher concentrations, this compound has been shown to activate the Phospholipase C (PLC) / Inositol Trisphosphate (IP3) pathway, leading to the release of calcium from intracellular stores.[3]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum This compound This compound T_type T-type Ca²⁺ Channel This compound->T_type Inhibits PLC PLC This compound->PLC Activates (at µM conc.) Ca_ion Ca²⁺ T_type->Ca_ion Influx PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Downstream Downstream Signaling Ca_ion->Downstream IP3R IP₃ Receptor IP3->IP3R Activates DAG->Downstream ER_Ca Ca²⁺ Store IP3R->ER_Ca Release ER_Ca->Ca_ion

Figure 1: this compound's dual mechanism of action on calcium signaling pathways.

Experimental Protocols

Fluorescence-Based HTS Assay for T-type Calcium Channel Blockers

This protocol is adapted from a method developed for identifying T-type calcium channel blockers in a high-throughput format and is suitable for use with instruments like the Fluorometric Imaging Plate Reader (FLIPR).[7][8] this compound can be used as a positive control for inhibition.

1. Materials and Reagents:

  • Cell Line: HEK-293 cells stably expressing the desired T-type calcium channel subtype (e.g., CaV3.1, CaV3.2, or CaV3.3).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and appropriate selection antibiotics.

  • Assay Plates: 384-well, black-walled, clear-bottom microplates.

  • Fluorescent Calcium Indicator: Fluo-4 AM or an equivalent calcium-sensitive dye.

  • Gramicidin: A pore-forming antibiotic to control membrane potential.

  • This compound: Stock solution in DMSO.

  • Assay Buffers:

    • Loading Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

    • Low [K⁺] Buffer: HBSS with 20 mM HEPES, pH 7.4.

    • High [K⁺] Stimulation Buffer: HBSS with 20 mM HEPES, pH 7.4, with KCl concentration adjusted to elicit channel activation (e.g., 6 mM).[8]

  • FLIPR or equivalent microplate reader.

2. Experimental Workflow:

G A 1. Cell Seeding Seed HEK-293 cells expressing T-type channels in 384-well plates and incubate overnight. B 2. Dye Loading Incubate cells with a fluorescent calcium indicator (e.g., Fluo-4 AM). A->B C 3. Gramicidin Treatment Add gramicidin to clamp the membrane potential at a hyperpolarized state. B->C D 4. Compound Addition Add this compound (as a control) and test compounds to the assay plates. C->D E 5. Stimulation Add high [K⁺] buffer to depolarize the membrane and activate T-type channels. D->E F 6. Signal Detection Measure the fluorescence signal using a FLIPR to determine intracellular Ca²⁺ levels. E->F G 7. Data Analysis Calculate IC₅₀ values for inhibitors and assess assay quality (e.g., Z'-factor). F->G

Figure 2: Workflow for a fluorescence-based HTS assay for T-type calcium channel blockers.

3. Detailed Protocol:

  • Cell Seeding:

    • The day before the assay, seed the HEK-293 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Dye Loading:

    • Prepare the dye loading solution containing the fluorescent calcium indicator in Loading Buffer according to the manufacturer's instructions.

    • Remove the culture medium from the cell plates and add the dye loading solution to each well.

    • Incubate the plates at 37°C for 1 hour to allow for dye uptake.

  • Gramicidin Treatment:

    • Prepare a working solution of gramicidin in Low [K⁺] Buffer.

    • After the dye loading incubation, replace the dye solution with the gramicidin-containing buffer. This step hyperpolarizes the cell membrane, which is necessary to remove the inactivation of T-type calcium channels.[7]

    • Incubate for a short period (e.g., 2 minutes).[8]

  • Compound Addition:

    • Prepare serial dilutions of this compound and test compounds in Low [K⁺] Buffer.

    • Add the compound solutions to the appropriate wells of the assay plate. Include wells with vehicle (e.g., DMSO) as a negative control.

    • Incubate for a sufficient time to allow for compound binding (e.g., 20 minutes).[8]

  • Stimulation and Signal Detection:

    • Place the assay plate in the FLIPR instrument.

    • Set the instrument to add the High [K⁺] Stimulation Buffer to all wells to induce membrane depolarization and subsequent activation of T-type calcium channels.

    • Measure the fluorescence intensity before and after the addition of the stimulation buffer. The increase in fluorescence corresponds to the influx of calcium through the activated channels.

4. Data Analysis:

  • The inhibitory effect of the compounds is determined by the reduction in the fluorescence signal in the presence of the compound compared to the vehicle control.

  • Calculate the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

  • Assess the quality and robustness of the HTS assay by calculating the Z'-factor.[9] A Z'-factor between 0.5 and 1.0 is considered excellent for HTS. The formula for Z'-factor is:

    • Z' = 1 - [(3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|]

    • Where the positive control is the uninhibited signal (vehicle) and the negative control is the background signal (or maximum inhibition).

Logical Relationships in HTS Data Analysis

The successful identification of hits in an HTS campaign relies on a logical workflow of data analysis and validation.

G cluster_primary Primary Screen cluster_confirmation Hit Confirmation cluster_secondary Secondary Assays RawData Raw Fluorescence Data Normalization Data Normalization RawData->Normalization HitSelection Hit Selection (e.g., % Inhibition > Threshold) Normalization->HitSelection DoseResponse Dose-Response Curves HitSelection->DoseResponse IC50 IC₅₀ Determination DoseResponse->IC50 Selectivity Selectivity Assays (e.g., L-type channels) IC50->Selectivity Mechanism Mechanism of Action Studies IC50->Mechanism

Figure 3: Logical workflow for HTS data analysis and hit validation.

Conclusion

This compound serves as a critical tool for the development and validation of high-throughput screening assays targeting T-type calcium channels. Its well-characterized inhibitory profile allows for its use as a reliable positive control, ensuring the quality and reproducibility of screening data. The provided protocols and data offer a comprehensive guide for researchers and drug discovery professionals to effectively utilize this compound in their HTS campaigns, ultimately accelerating the discovery of novel modulators of calcium signaling.

References

Mibefradil: A Pharmacological Tool for Investigating Calcium Dysregulation

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Mibefradil, initially developed as an antihypertensive agent, has emerged as a valuable pharmacological tool for studying the intricate mechanisms of calcium (Ca²⁺) dysregulation in various cellular contexts. Its unique profile as a potent blocker of T-type voltage-gated Ca²⁺ channels, with additional effects on L-type Ca²⁺ channels and other Ca²⁺ signaling pathways, makes it a versatile instrument for dissecting the roles of specific Ca²⁺ influx and release pathways in both physiological and pathological processes. Although withdrawn from the market for clinical use due to significant drug-drug interactions, its utility in a research setting remains profound.[1][2]

These application notes provide a comprehensive overview of this compound's pharmacological properties, detailed protocols for its use in key experiments, and a summary of quantitative data to guide researchers in their experimental design.

Pharmacological Profile of this compound

This compound is a tetralol derivative that primarily acts as a selective antagonist of low-voltage-activated (T-type) Ca²⁺ channels.[3][4] However, its pharmacological actions extend to other ion channels and signaling molecules, particularly at higher concentrations. Understanding this profile is crucial for interpreting experimental results.

Quantitative Data on this compound's Inhibitory Activity

The following tables summarize the inhibitory concentrations (IC₅₀) and constants (Kᵢ) of this compound on various channels and enzymes. These values are essential for designing experiments with appropriate concentrations to achieve desired selectivity.

Table 1: this compound Inhibition of Voltage-Gated Calcium Channels

Channel TypeSubtype(s)IC₅₀Experimental ConditionsReference(s)
T-type Ca²⁺ Channelsα1G, α1H140 nM - 270 nM2 mM Ca²⁺ as charge carrier[5]
T-type Ca²⁺ ChannelsNot specified2.7 µMNot specified[3][6]
T-type Ca²⁺ ChannelsNot specified~1 µM10 mM Ba²⁺ as charge carrier[5]
L-type Ca²⁺ Channelsα1C~13 µM10 mM Ba²⁺ as charge carrier[5]
L-type Ca²⁺ ChannelsNot specified18.6 µMNot specified[3][6]
L-type Ca²⁺ ChannelsNot specified~3 µMRat ventricular cells, 0.1 Hz stimulation[7]
L-type Ca²⁺ ChannelsNot specified0.2 µMIsolated guinea pig myocytes[4]
N-type, P/Q-type Ca²⁺ ChannelsNot specified~1.4 µMRat spinal motoneurones[8]

Table 2: this compound Inhibition of Other Channels and Transporters

TargetIC₅₀ / KᵢExperimental SystemReference(s)
Orai152.6 µMHEK293 T-REx cells[9][10]
Orai214.1 µMHEK293 T-REx cells[9][10]
Orai33.8 µMHEK293 T-REx cells[9][10]
P-glycoprotein (P-gp) mediated digoxin transport1.6 µMCaco-2 cells[11]
Ca²⁺-activated Cl⁻ channelsKᵢ = 4.7 µMMacrovascular endothelial cells[12]
Volume-sensitive Cl⁻ channelsKᵢ = 5.4 µMMacrovascular endothelial cells[12]

Table 3: this compound Inhibition of Cytochrome P450 Enzymes

EnzymeIC₅₀ / KᵢExperimental SystemReference(s)
CYP3A4IC₅₀ = 0.8 µM, Kᵢ = 0.6 µMHuman liver microsomes[11]
CYP3A4IC₅₀ = 0.3 - 2 µMMicrosomal and recombinant CYP3A4[13]

Signaling Pathways Modulated by this compound

This compound's impact on intracellular Ca²⁺ extends beyond direct channel blockade. At micromolar concentrations, it can trigger Ca²⁺ release from intracellular stores through a pathway involving Phospholipase C (PLC) and the Inositol 1,4,5-trisphosphate receptor (IP₃R).

Mibefradil_Signaling_Pathway This compound This compound (µM) PLC Phospholipase C (PLC) This compound->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor (IP₃R) IP3->IP3R Binds to ER Endoplasmic Reticulum (ER) ER->IP3R Ca_release Ca²⁺ Release IP3R->Ca_release Mediates SOCE Store-Operated Ca²⁺ Entry (SOCE) Ca_release->SOCE Triggers ORAI ORAI Channels SOCE->ORAI Activates Ca_influx Ca²⁺ Influx ORAI->Ca_influx

This compound-induced intracellular Ca²⁺ release pathway.

This compound has also been shown to directly block ORAI channels, which are key components of store-operated Ca²⁺ entry (SOCE).

Mibefradil_ORAI_Blockade cluster_membrane Plasma Membrane ORAI ORAI Channel Ca_influx Ca²⁺ Influx ORAI->Ca_influx This compound This compound This compound->ORAI Blocks SOCE Store-Operated Ca²⁺ Entry SOCE->ORAI Activates

Direct blockade of ORAI channels by this compound.

Experimental Protocols

The following protocols provide a framework for using this compound to study Ca²⁺ dysregulation. Researchers should optimize these protocols for their specific cell types and experimental systems.

Protocol 1: Electrophysiological Recording of T-type and L-type Ca²⁺ Currents

This protocol is designed to assess the inhibitory effect of this compound on voltage-gated Ca²⁺ channels using the whole-cell patch-clamp technique.

Materials:

  • Cell line expressing T-type and/or L-type Ca²⁺ channels (e.g., HEK293 cells transfected with specific channel subunits, or primary cells like cardiomyocytes or neurons).

  • Patch-clamp rig with amplifier and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • External solution (in mM): 130 NaCl, 5 KCl, 1.2 MgCl₂, 10 HEPES, 8 D-glucose, and 2 CaCl₂ or 10 BaCl₂ (as the charge carrier), pH adjusted to 7.4 with NaOH.

  • Internal (pipette) solution (in mM): 145 Cs-methanesulfonate, 10 BAPTA, 8 MgCl₂, 10 HEPES, pH adjusted to 7.2 with CsOH.

  • This compound stock solution (e.g., 10 mM in DMSO).

Procedure:

  • Prepare cells for patch-clamp recording on coverslips.

  • Pull patch pipettes to a resistance of 2-5 MΩ when filled with internal solution.

  • Establish a whole-cell recording configuration.

  • To isolate T-type currents, use a holding potential of -100 mV to ensure channels are available for activation, and apply test pulses to around -30 mV.

  • To isolate L-type currents, use a holding potential of -50 mV to inactivate T-type channels, and apply test pulses to 0 mV.

  • Record baseline currents in the external solution.

  • Perfuse the cells with external solution containing the desired concentration of this compound (e.g., ranging from 100 nM to 20 µM to generate a dose-response curve).

  • Record currents in the presence of this compound until a steady-state block is achieved.

  • To test for use-dependent block, apply a train of depolarizing pulses at a specific frequency (e.g., 0.1 Hz) in the presence of this compound.[7][14]

  • Analyze the data by measuring the peak current amplitude before and after this compound application.

Electrophysiology_Workflow start Prepare Cells and Solutions patch Establish Whole-Cell Recording start->patch baseline Record Baseline Ca²⁺ Currents (T-type and/or L-type) patch->baseline mibefradil_app Apply this compound (Varying Concentrations) baseline->mibefradil_app record_this compound Record Ca²⁺ Currents in Presence of this compound mibefradil_app->record_this compound washout Washout this compound record_this compound->washout record_washout Record Recovery of Currents washout->record_washout analysis Data Analysis: - Dose-response curve - IC₅₀ calculation - Use-dependency record_washout->analysis end End analysis->end

Workflow for electrophysiological analysis of this compound's effects.

Protocol 2: Calcium Imaging to Measure Intracellular Ca²⁺ Dynamics

This protocol uses a fluorescent Ca²⁺ indicator to monitor changes in intracellular Ca²⁺ concentration ([Ca²⁺]ᵢ) in response to this compound.

Materials:

  • Cells of interest cultured on glass-bottom dishes or coverslips.

  • Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM, Fluo-4 AM, or a genetically encoded indicator like GCaMP).

  • Pluronic F-127 (for aiding dye loading).

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer.

  • Fluorescence microscope with a sensitive camera and appropriate filter sets.

  • This compound stock solution.

  • Thapsigargin (optional, for depleting ER Ca²⁺ stores).

  • PLC inhibitor (e.g., U73122) and IP₃R inhibitor (e.g., 2-APB or Xestospongin C) (optional, for mechanistic studies).

Procedure:

  • Load cells with the Ca²⁺ indicator according to the manufacturer's instructions. For Fura-2 AM, typically incubate cells with 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS for 30-60 minutes at 37°C.

  • Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.

  • Mount the coverslip onto the microscope stage and perfuse with HBSS.

  • Acquire a baseline fluorescence signal. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and recording emission at 510 nm.

  • Apply this compound at the desired concentration (e.g., 10-100 µM to investigate effects on intracellular stores) and continuously record the fluorescence signal.[15][16]

  • To investigate the source of the Ca²⁺ increase, perform the experiment in a Ca²⁺-free external solution to isolate release from intracellular stores.

  • To study the involvement of the PLC/IP₃ pathway, pre-incubate cells with inhibitors like U73122 or 2-APB before applying this compound.[15]

  • To assess the effect on store-operated Ca²⁺ entry (SOCE), first deplete ER Ca²⁺ stores with thapsigargin in a Ca²⁺-free solution, then reintroduce Ca²⁺ to the external solution in the presence and absence of this compound.

  • Analyze the data by calculating the ratio of fluorescence intensities (for Fura-2) or the change in fluorescence intensity (for Fluo-4 or GCaMP) over time.

Conclusion

This compound is a powerful pharmacological agent for elucidating the complex roles of T-type Ca²⁺ channels and other Ca²⁺ signaling components in cellular function. By carefully selecting concentrations based on its known IC₅₀ values and employing appropriate experimental protocols, researchers can leverage this compound to gain valuable insights into the mechanisms of Ca²⁺ dysregulation in a wide range of biological systems. However, its off-target effects, particularly at higher concentrations, must be considered when interpreting results. Its well-documented inhibition of CYP450 enzymes also makes it a useful tool in drug metabolism and interaction studies.[11][13]

References

Application Notes: In Vivo Administration of Mibefradil in Rodent Models of Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Mibefradil is a unique calcium channel antagonist belonging to the benzimidazolyl-substituted tetraline derivatives. Its primary mechanism of action involves the blockade of both T-type and L-type voltage-gated calcium channels, with a notable selectivity for the T-type channels. This dual-channel blockade leads to coronary and peripheral vasodilation, resulting in antihypertensive effects. Unlike many other calcium channel blockers, this compound typically does not cause reflex tachycardia and has limited negative inotropic effects at therapeutic concentrations. These characteristics make it a subject of significant interest in preclinical hypertension research.

This document provides detailed application notes and protocols for the in vivo administration of this compound in various rodent models of hypertension, including spontaneously hypertensive rats (SHR) and fructose-induced hypertensive rats.

Mechanism of Action

This compound exerts its antihypertensive effects primarily by inhibiting calcium influx into vascular smooth muscle cells. By blocking both low-voltage-activated (T-type) and high-voltage-activated (L-type) calcium channels, it induces arterial dilation, reduces peripheral resistance, and consequently lowers blood pressure. The blockade of T-type channels in the sinoatrial node may also contribute to a modest, dose-dependent decrease in heart rate. More recent studies suggest that at higher concentrations, this compound can also trigger an increase in intracellular calcium via activation of Phospholipase C (PLC) and the IP3 receptor (IP3R), leading to calcium release from the endoplasmic reticulum and subsequent store-operated calcium entry (SOCE).

This compound This compound T_Channel T-type Ca²⁺ Channel (Vascular Smooth Muscle, SA Node) This compound->T_Channel Blocks L_Channel L-type Ca²⁺ Channel (Vascular Smooth Muscle) This compound->L_Channel Blocks PLC_IP3R PLC / IP3R Pathway (Higher Concentrations) This compound->PLC_IP3R Activates Ca_Influx ↓ Ca²⁺ Influx T_Channel->Ca_Influx Heart_Rate ↓ Heart Rate T_Channel->Heart_Rate SA Node Effect L_Channel->Ca_Influx ER_Release ↑ ER Ca²⁺ Release PLC_IP3R->ER_Release Vasodilation Arterial Vasodilation Ca_Influx->Vasodilation Peripheral_Resistance ↓ Peripheral Resistance Vasodilation->Peripheral_Resistance Blood_Pressure ↓ Blood Pressure Peripheral_Resistance->Blood_Pressure

Fig. 1: this compound's primary and secondary signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies involving this compound administration in rodent models of hypertension.

Table 1: this compound Dosing and Administration in Rodent Models

Rodent ModelDoseRoute of AdministrationDurationStudy FocusReference
Stroke-Prone Spontaneously Hypertensive Rats (SHR-SP)30 mg/kg/dayOral15 weeks (from age 5 to 20 weeks)Stroke prevention, vascular protection
Fructose-Fed Hypertensive (FH) Rats30 mg/kg/dayOral6 weeksPrevention of hyperinsulinemia & hypertension
Fructose-Fed Hypertensive (FH) Rats30 mg/kg/dayOral4 weeksReversal of hyperinsulinemia & hypertension
Spontaneously Hypertensive Rats (SHR)Not specified in abstractOral4 weeksEndothelial function
Myocardial Infarction (MI) Induced Heart Failure RatsNot specified in abstractNot specified42 daysHemodynamic parameters
Male Wistar RatsNot applicable (in vitro)Not applicableNot applicableSympathetic neurotransmitter release

Table 2: Effects of this compound on Blood Pressure and Metabolic Parameters in Rodent Models

Rodent ModelTreatment GroupSystolic Blood Pressure (mmHg)Plasma Insulin (ng/mL)Plasma Triglycerides (mM)Reference
Fructose-Fed Hypertensive (FH) Rats (Prevention Study)Control121 ± 12.3 ± 0.071.6 ± 0.3
Fructose (F)148 ± 33.2 ± 0.15.4 ± 0.8
Fructose + this compound (FT)123 ± 11.6 ± 0.08Attenuated
Spontaneously Hypertensive Rats (SHR)Untreated SHR183 ± 2N/AN/A
This compound-Treated SHR165 ± 1N/AN/A
Stroke-Prone SHR (SHR-SP)This compound-TreatedSignificantly limited increase vs. controlsN/AN/A

Experimental Protocols

Protocol 1: Prevention of Fructose-Induced Hypertension and Hyperinsulinemia

This protocol is adapted from studies investigating the preventative effects of this compound on metabolic and cardiovascular parameters in a fructose-fed rat model.

1. Animal Model

  • Species: Male Sprague-Dawley rats.

  • Age: 6 weeks at the start of the study.

  • Housing: Individual housing with controlled temperature, humidity, and a 12-hour light/dark cycle. Free access to standard chow and water.

2. Experimental Groups

  • Control (C): Standard diet.

  • Control-Treated (CT): Standard diet + this compound.

  • Fructose (F): 66% fructose diet.

  • Fructose-Treated (FT): 66% fructose diet + this compound.

3. This compound Preparation and Administration

  • Dose: 30 mg/kg/day.

  • Preparation: Dissolve this compound in a suitable vehicle (e.g., distilled water or 0.5% methylcellulose). Prepare fresh daily.

  • Administration: Administer orally via gavage once daily for 6 weeks, starting at week 7 of age.

4. Experimental Timeline

  • Week 6: Procure animals and allow for acclimatization. Obtain baseline measurements (plasma glucose, insulin, systolic blood pressure).

  • Week 7: Initiate this compound treatment in CT and FT groups.

  • Week 8: Start the 66% fructose diet for F and FT groups.

  • Weeks 8-12: Continue respective diets and treatments. Conduct weekly measurements of key parameters.

5. Monitoring and Measurements

  • Blood Pressure: Measure systolic blood pressure weekly in conscious, pre-warmed rats using a tail-cuff method.

  • Blood Sampling: Collect blood samples weekly (e.g., via tail vein) for analysis of plasma insulin, triglycerides, and glucose.

cluster_0 Phase 1: Acclimatization & Baseline cluster_1 Phase 2: Treatment & Diet Induction cluster_2 Phase 3: Monitoring & Data Collection cluster_3 Phase 4: Final Analysis p1_1 Week 6: Procure Sprague-Dawley Rats p1_2 Acclimatize Animals p1_1->p1_2 p1_3 Baseline Measurements: - Blood Pressure - Plasma Glucose - Plasma Insulin p1_2->p1_3 p2_1 Week 7: Initiate this compound (30 mg/kg/day) in CT and FT Groups p1_3->p2_1 p2_2 Week 8: Start 66% Fructose Diet in F and FT Groups p2_1->p2_2 p3_1 Weeks 8-12: Weekly Measurements: - Blood Pressure - Plasma Insulin - Plasma Triglycerides p2_2->p3_1 p4_1 End of Week 12: Terminal Procedures & Data Analysis p3_1->p4_1

Fig. 2: Workflow for the this compound prevention protocol.

Protocol 2: Stroke Prevention in Stroke-Prone Spontaneously Hypertensive Rats (SHR-SP)

This protocol is based on a long-term study assessing this compound's ability to prevent stroke and associated vascular damage in the salt-loaded SHR-SP model.

1. Animal Model

  • Species: Stroke-Prone Spontaneously Hypertensive Rats (SHR-SP).

  • Age: 5 weeks at the start of the study.

  • Diet: Provide a diet containing high salt (e.g., 1% NaCl in drinking water) to accelerate the hypertensive phenotype and stroke onset.

2. Experimental Groups

  • Control: Salt-loaded SHR-SP receiving vehicle.

  • This compound-Treated: Salt-loaded SHR-SP receiving this compound.

3. This compound Preparation and Administration

  • Dose: 30 mg/kg/day.

  • Preparation: Prepare as described in Protocol 1.

  • Administration: Administer orally (e.g., via gavage or in drinking water) once daily from age 5 weeks to 20 weeks.

4. Monitoring and Measurements

  • Survival and Stroke Signs: Monitor animals daily for signs of stroke (e.g., neurological deficits, paralysis) and record mortality.

  • Blood Pressure: Measure blood pressure weekly in conscious animals.

  • Renal Function: Measure diuresis and proteinuria weekly to assess kidney damage.

  • Terminal Analysis (Week 20):

    • Euthanize a subset of animals for tissue collection.

    • Histomorphometry: Remove aortas and middle cerebral arteries. Evaluate media thickness, collagen density, and evidence of fibrinoid necrosis.

    • Vascular Function: Mount middle cerebral artery segments in a myograph to assess isometric tension responses to contractile agents (e.g., KCl, serotonin) and endothelium-dependent relaxation.

Potential Side Effects and Considerations

  • In clinical settings, common side effects of this compound included headache, dizziness, lightheadedness, and leg edema. Researchers should monitor rodents for signs of distress, lethargy, or balance issues.

  • This compound can cause a slight decrease in heart rate.

  • This compound is metabolized by the liver, primarily through cytochrome P450 enzymes. Its use with other drugs metabolized by the same pathways could lead to interactions.

  • While this compound was developed for its selectivity for T-type channels, some research suggests its antihypertensive effects in mice are primarily mediated by its action on L-type Ca(v)1.2 channels. This should be considered when interpreting mechanistic data.

Mibefradil in Fluorescence Microscopy of Calcium Signaling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mibefradil, initially developed as a T-type voltage-gated calcium (Ca²⁺) channel antagonist for hypertension, has garnered renewed interest for its potential applications in cancer therapy.[1][2][3] Beyond its primary function as a Ca²⁺ channel blocker, this compound exhibits complex effects on intracellular calcium ([Ca²⁺]cyt) signaling, making it a valuable tool for research in this area.[1][2][3] Fluorescence microscopy, coupled with calcium-sensitive indicators, provides a powerful method to investigate these effects in living cells. These application notes provide detailed protocols and quantitative data for the use of this compound in studying calcium signaling.

Recent studies have revealed that at micromolar concentrations, this compound can induce an increase in cytosolic calcium.[1][2][3] This effect is not solely dependent on its T-type channel blocking activity but also involves the activation of Phospholipase C (PLC) and inositol 1,4,5-trisphosphate (IP₃) receptors, leading to the release of calcium from the endoplasmic reticulum (ER).[1][3] Furthermore, this compound has been shown to trigger store-operated calcium entry (SOCE) mediated by ORAI channels.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the use of this compound in calcium signaling studies, derived from published research.

Table 1: this compound Concentrations and Effects on Intracellular Calcium

ParameterValueCell TypesNotesReference(s)
Concentration for T-type Ca²⁺ channel blockade 0.1 - 1 µMVariousEffective range for selective T-type channel inhibition.[1]
Concentration to elicit [Ca²⁺]cyt increase > 10 µMLS8, ALC, HEK-293This compound stimulates a rise in cytosolic calcium at these concentrations.[1][2][3]
IC₅₀ for [Ca²⁺]cyt increase ~50 µMLS8, ALC, HEK-293Concentration at which 50% of the maximal increase in [Ca²⁺]cyt is observed.[1][3]
Concentration for maximum [Ca²⁺]cyt increase 100 µMLS8, ALC, HEK-293Elicits a rapid and maximal increase in cytosolic calcium.[1][2][3]
IC₅₀ for T-type Ca²⁺ channel block (α1G subunit) 270 nM (in 2 mM Ca²⁺)Cloned channelsDemonstrates higher affinity in the presence of physiological calcium concentrations.[4]
IC₅₀ for T-type Ca²⁺ channel block (α1H subunit) 140 nM (in 2 mM Ca²⁺)Cloned channelsShows isoform-specific affinity.[4]
IC₅₀ for Orai channel blockade Similar to T-type Ca²⁺ channelsHEK-293Suggests SOCE inhibition is a key mechanism.[5]

Table 2: this compound's Effects on Other Ion Channels

Channel TypeEffectConcentrationCell TypeReference(s)
L-type Ca²⁺ channels InhibitionIC₅₀: 18.6 µMXenopus oocytes[6][7]
Ca²⁺-activated Cl⁻ channels InhibitionKᵢ = 4.7 µMCPAE[8]
Volume-sensitive Cl⁻ channels InhibitionKᵢ = 5.4 µMCPAE[8]
ORAI channels (SOCE) Inhibition10 - 100 µMHEK-293[1][5]
Caᵥ2.2 channels Use-dependent blockIC₅₀ = 4.8 µMNot specified[9]

Signaling Pathways and Experimental Workflow

This compound's Dual Action on Calcium Signaling

At lower, nanomolar concentrations, this compound acts as a selective blocker of T-type calcium channels. However, at higher, micromolar concentrations, it initiates a distinct signaling cascade leading to an increase in intracellular calcium. This dual action is depicted in the following pathway diagram.

Mibefradil_Signaling_Pathway Mibefradil_low This compound (nM) T_type T-type Ca²⁺ Channel Mibefradil_low->T_type Blocks Mibefradil_high This compound (µM) PLC Phospholipase C (PLC) Mibefradil_high->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor (on ER) IP3->IP3R Binds ER Endoplasmic Reticulum (ER) IP3R->ER on Ca_ER Ca²⁺ ER->Ca_ER Releases SOCE Store-Operated Ca²⁺ Entry (SOCE) ER->SOCE Depletion activates Ca_cytosol Cytosolic Ca²⁺ Increase Ca_ER->Ca_cytosol ORAI ORAI Channels SOCE->ORAI Ca_extracellular Extracellular Ca²⁺ ORAI->Ca_extracellular Influx of Ca_extracellular->Ca_cytosol

Caption: this compound's concentration-dependent effects on calcium signaling pathways.

Experimental Workflow for Fluorescence Microscopy

The following diagram outlines the key steps for investigating the effects of this compound on intracellular calcium using a fluorescent indicator like Fura-2 AM.

Experimental_Workflow cluster_prep Cell Preparation cluster_imaging Fluorescence Imaging cluster_treatment This compound Treatment cluster_analysis Data Analysis Cell_Culture 1. Culture cells on coverslips Fura2_Loading 2. Load cells with Fura-2 AM (1 µM) Cell_Culture->Fura2_Loading Microscope_Setup 3. Mount coverslip on inverted microscope Fura2_Loading->Microscope_Setup Perfusion_System 4. Perfuse with Ringer's solution Microscope_Setup->Perfusion_System Baseline 5. Record baseline fluorescence (340/380 nm excitation) Perfusion_System->Baseline Mibefradil_Application 6. Perfuse with this compound (0.1 - 100 µM) Baseline->Mibefradil_Application Record_Response 7. Record fluorescence changes Mibefradil_Application->Record_Response Ratio_Calculation 8. Calculate 340/380 nm fluorescence ratio Record_Response->Ratio_Calculation Ca_Concentration 9. Convert ratio to [Ca²⁺]cyt Ratio_Calculation->Ca_Concentration

Caption: Workflow for measuring this compound-induced calcium changes via fluorescence microscopy.

Experimental Protocols

Protocol 1: Measurement of Intracellular Calcium ([Ca²⁺]cyt) using Fura-2 AM

This protocol is adapted from studies investigating this compound's effect on cytosolic calcium in various cell lines.[1]

Materials:

  • Cells of interest (e.g., HEK-293, LS8, ALC) cultured on 25 mm borosilicate coverslips coated with 0.01% Poly-L-lysine.

  • Fura-2 AM (1 µM in Ringer's solution).

  • Normal Ringer's solution (in mM): 155.0 NaCl, 4.5 KCl, 2.0 CaCl₂, 1.0 MgCl₂, 10 D-glucose, and 10 HEPES (pH 7.4).

  • Ca²⁺-free Ringer's solution (same as normal Ringer's, but without CaCl₂).

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO, and then diluted in Ringer's solution to final concentrations).

  • Inverted fluorescence microscope equipped with a xenon-arc lamp or LED light source for excitation at 340 nm and 380 nm, a 510 nm emission filter, and a digital camera.

  • Perfusion system.

  • Fura-2 calcium imaging calibration kit.

Procedure:

  • Cell Preparation:

    • Plate cells on poly-L-lysine coated coverslips and allow them to adhere.

    • Incubate the cells for 1 hour at room temperature with 1 µM Fura-2 AM in normal Ringer's solution.

  • Microscopy Setup:

    • Mount the coverslip with the Fura-2 loaded cells onto the microscope stage.

    • Continuously perfuse the cells with normal Ringer's solution at a rate of 5-6 ml per minute to remove extracellular Fura-2 AM and establish a baseline.

  • Fluorescence Recording:

    • Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm.

    • Collect the emitted fluorescence through a 510 nm filter.

    • Acquire fluorescence images at regular intervals (e.g., every 5 seconds).

    • Record a stable baseline fluorescence ratio (F340/F380) for a few minutes.

  • This compound Application:

    • Switch the perfusion to a Ringer's solution containing the desired concentration of this compound (ranging from 0.1 µM to 100 µM).

    • Continue to record the fluorescence changes to observe the effect of this compound on [Ca²⁺]cyt.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm for each time point.

    • Estimate the cytosolic calcium concentration ([Ca²⁺]cyt) using a Fura-2 calcium imaging calibration kit according to the manufacturer's instructions.

Protocol 2: Investigating the Role of PLC and IP₃ Receptors

To determine if the this compound-induced calcium increase is dependent on the PLC-IP₃ pathway, specific inhibitors can be used.

Procedure:

  • Follow steps 1-3 of Protocol 1 to establish a baseline recording.

  • Pre-incubate the cells with an inhibitor of PLC (e.g., U73122) or an IP₃ receptor antagonist (e.g., 2-APB or xestospongin C) for a sufficient time to achieve inhibition.

  • While maintaining the presence of the inhibitor, apply this compound (e.g., 100 µM) as described in step 4 of Protocol 1.

  • Compare the calcium response in the presence and absence of the inhibitor to assess the contribution of the PLC-IP₃ pathway. A significantly reduced or abolished calcium increase in the presence of the inhibitor would indicate the pathway's involvement.[1]

Protocol 3: Assessing the Contribution of Store-Operated Calcium Entry (SOCE)

This protocol helps to determine if this compound triggers SOCE.

Procedure:

  • Begin by perfusing the cells with a Ca²⁺-free Ringer's solution to prevent calcium influx from the extracellular space.

  • Apply this compound (e.g., 100 µM) in the Ca²⁺-free solution to induce the release of calcium from the ER stores.

  • After the intracellular calcium levels have peaked and started to decline (indicating ER store depletion), switch the perfusion back to the normal Ringer's solution containing 2 mM Ca²⁺ (and still containing this compound).

  • An increase in [Ca²⁺]cyt upon reintroduction of extracellular calcium is indicative of SOCE.[1]

Concluding Remarks

This compound presents a multifaceted pharmacological profile with significant implications for calcium signaling research. Its ability to modulate T-type calcium channels, activate the PLC-IP₃ pathway, and trigger SOCE makes it a versatile tool for dissecting complex calcium signaling networks. The protocols and data provided herein offer a comprehensive guide for researchers employing fluorescence microscopy to explore the intricate effects of this compound on cellular calcium dynamics. Careful consideration of the concentration-dependent effects is crucial for the accurate interpretation of experimental results.

References

Application Notes and Protocols for Electrophysiological Recording Techniques with Mibefradil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Mibefradil in electrophysiological studies, with a primary focus on its effects on T-type calcium channels. Detailed protocols for whole-cell patch-clamp recordings are provided, along with a summary of its pharmacological data and an overview of the relevant signaling pathways.

Introduction

This compound is a calcium channel blocker with a notable selectivity for T-type (low-voltage-activated) over L-type (high-voltage-activated) calcium channels.[1][2] This property makes it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of T-type calcium channels in various cell types, including neurons and cardiac cells.[3] this compound exhibits voltage- and use-dependent blockade, indicating that its inhibitory effect is enhanced with membrane depolarization and repetitive stimulation.[4][3][5] Understanding the precise application of this compound in electrophysiological experiments is crucial for obtaining reliable and reproducible data.

Data Presentation

The inhibitory effects of this compound on various voltage-gated calcium channels are summarized below. The IC50 values can vary depending on the experimental conditions, such as the charge carrier (Ca²⁺ vs. Ba²⁺), holding potential, and stimulation frequency.

Channel Type Cell Type / Expression System IC50 (µM) Holding Potential (mV) Charge Carrier Reference
T-type (ICaT) Rat atrial cells0.1-100 to -80Ca²⁺[4]
T-type Bovine adrenal zona fasciculata cells1.0-80Ca²⁺[3]
T-type Bovine adrenal zona fasciculata cells0.17-60Ca²⁺[3]
T-type (Cav3.2) HEK-293 cells2.7N/AN/A
L-type (ICaL) Rat ventricular cells~3-100 to -80Ca²⁺[4]
L-type (ICaL) Rat ventricular cells~0.1-50Ca²⁺[4]
L-type HEK-293 cells18.6N/AN/A
N-type, P/Q-type, L-type Cultured rat spinal motoneurons~1.4 (total current)-90Ba²⁺
Orai1 HEK293 T-REx cells52.6N/AN/A
Orai2 HEK293 T-REx cells14.1N/AN/A
Orai3 HEK293 T-REx cells3.8N/AN/A

Experimental Protocols

Preparation of this compound Stock Solution

This compound dihydrochloride is soluble in water and DMSO. For electrophysiological experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the extracellular solution immediately before use.

  • Stock Solution (e.g., 10 mM in DMSO):

    • Weigh the appropriate amount of this compound dihydrochloride.

    • Dissolve in high-purity DMSO to a final concentration of 10 mM.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C.

Whole-Cell Patch-Clamp Recording of T-type Calcium Currents

This protocol is designed for recording T-type calcium currents from isolated cells (e.g., neurons, cardiomyocytes, or transfected cell lines) and assessing the effect of this compound.

a. Cell Preparation:

  • Acutely dissociate or culture cells on glass coverslips suitable for microscopy and electrophysiology.

b. Solutions:

  • Extracellular (Bath) Solution (in mM):

    • 140 TEA-Cl

    • 2 BaCl₂ (or CaCl₂)

    • 1 4-Aminopyridine

    • 10 HEPES

    • Adjust pH to 7.4 with TEA-OH.

    • Adjust osmolarity to ~300 mOsm.

    • To isolate T-type currents, other voltage-gated channel blockers can be added (e.g., TTX for sodium channels, and specific blockers for other calcium channel subtypes if present).

  • Intracellular (Pipette) Solution (in mM):

    • 135 TMA-OH

    • 40 HEPES

    • 10 EGTA

    • 2 MgCl₂

    • Adjust pH to 7.2 with HF.

    • Adjust osmolarity to ~290 mOsm.

    • The use of a fluoride-based internal solution can help to run down high-voltage-activated (HVA) Ca²⁺ currents, further isolating the low-voltage-activated (LVA) T-type currents.

c. Recording Procedure:

  • Place a coverslip with adherent cells into the recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the extracellular solution.

  • Pull patch pipettes from borosilicate glass capillaries and fire-polish the tips to a resistance of 3-6 MΩ when filled with the intracellular solution.

  • Approach a cell with the patch pipette and form a gigaohm seal (>1 GΩ).

  • Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.

  • Allow the cell to dialyze with the intracellular solution for 5-10 minutes before starting the recording.

  • Set the holding potential to a hyperpolarized level (e.g., -90 mV or -100 mV) to ensure the availability of T-type channels.

  • Apply a voltage protocol to elicit T-type currents. A typical protocol would be a series of depolarizing steps (e.g., from -70 mV to +20 mV in 10 mV increments) from the holding potential.

  • After obtaining a stable baseline recording, perfuse the chamber with the extracellular solution containing the desired concentration of this compound.

  • Record the currents in the presence of this compound to determine its inhibitory effect.

  • To assess use-dependent block, apply a train of depolarizing pulses at a specific frequency (e.g., 0.1 Hz) both before and during this compound application.

  • Wash out the drug by perfusing with the control extracellular solution to check for reversibility of the block.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the primary mechanism of this compound action and a typical experimental workflow for its application in electrophysiology.

Mibefradil_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular T_type T-type Ca²⁺ Channel Ca_influx ↓ Ca²⁺ Influx T_type->Ca_influx L_type L-type Ca²⁺ Channel L_type->Ca_influx Orai Orai Channel Orai->Ca_influx This compound This compound This compound->T_type Inhibition (High Affinity) This compound->L_type Inhibition (Lower Affinity) This compound->Orai Inhibition (Higher Conc.) PLC PLC This compound->PLC Activation (Higher Conc.) Downstream Downstream Cellular Effects Ca_influx->Downstream IP3 IP₃ PLC->IP3 ER Endoplasmic Reticulum IP3->ER Binds to IP₃R Ca_release ↑ Ca²⁺ Release ER->Ca_release Ca_release->Downstream

Caption: this compound's primary and secondary signaling pathways.

Electrophysiology_Workflow prep 1. Cell Preparation (Isolation/Culture) solutions 2. Prepare Solutions (Intra/Extracellular, this compound Stock) prep->solutions pipette 3. Pipette Fabrication (Pulling & Polishing) solutions->pipette seal 4. Obtain Gigaohm Seal pipette->seal whole_cell 5. Achieve Whole-Cell Configuration seal->whole_cell baseline 6. Record Baseline Currents (Control) whole_cell->baseline mibefradil_app 7. Apply this compound baseline->mibefradil_app record_drug 8. Record Currents in Drug mibefradil_app->record_drug washout 9. Washout record_drug->washout record_wash 10. Record Post-Washout washout->record_wash analysis 11. Data Analysis record_wash->analysis

References

Mibefradil: A Tool for Investigating the Role of T-Type Calcium Channels in Disease

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Mibefradil is a unique calcium channel blocker with a notable selectivity for T-type (transient) over L-type (long-lasting) calcium channels.[1][2] This property makes it a valuable pharmacological tool for elucidating the physiological and pathological roles of T-type calcium channels in various diseases. Initially developed for the treatment of hypertension and angina pectoris, its mechanism of action has garnered significant interest in other research areas, particularly in oncology and neurology.[3][4][5] These application notes provide an overview of this compound's use in research, detailed protocols for key experiments, and a summary of its effects in different disease models.

T-type calcium channels are low-voltage activated channels that play crucial roles in cellular processes such as neuronal firing, cardiac pacemaking, and cell proliferation.[6] Their aberrant expression and function have been implicated in a range of diseases, making them an attractive therapeutic target. This compound's ability to preferentially inhibit these channels allows researchers to dissect their specific contributions to disease pathogenesis.

Data Presentation

This compound Selectivity and Potency

This compound exhibits a significantly higher affinity for T-type calcium channels compared to L-type channels. The half-maximal inhibitory concentration (IC50) values vary depending on the experimental conditions, such as the specific channel isoform and the charge carrier used in electrophysiological recordings.

Channel TypeSubtypeIC50 (µM)Experimental ConditionsReference
T-type α1G0.272 mM Ca²⁺ as charge carrier[1]
α1H0.142 mM Ca²⁺ as charge carrier[1]
General~110 mM Ba²⁺ as charge carrier[1]
L-type α1C~1310 mM Ba²⁺ as charge carrier[1]
Rat Ventricular Cells~30.1 Hz stimulation, HP -80mV[2]
Rat Ventricular Cells~0.10.1 Hz stimulation, HP -50mV[2]
Efficacy in Cardiovascular Disease Models

Clinical trials have demonstrated this compound's efficacy in treating hypertension and chronic stable angina. The following table summarizes key findings from comparative studies.

ConditionThis compound DoseComparatorOutcomeReference
Hypertension 100 mg/dayDiltiazem CD (360 mg/day)This compound showed significantly better antihypertensive efficacy.[3]
100 mg/dayNifedipine SR (40 mg twice daily)This compound showed significantly better antihypertensive efficacy.[3]
100 mg/dayAmlodipine (10 mg/day)Similar efficacy.[3]
Chronic Stable Angina 100 mg/dayAmlodipine (10 mg/day)This compound was significantly better in improving anti-anginal parameters.[3]
100 mg/dayDiltiazem SR (120 mg twice daily)Equivalent efficacy in improving anti-anginal parameters.[3]
Effects on Cancer Cell Lines

This compound has been shown to inhibit proliferation and induce apoptosis in various cancer cell lines, suggesting a potential role for T-type channels in cancer biology.

Cell LineCancer TypeEffectIC50 (µM)Reference
MOLT-4LeukemiaInhibition of proliferation, induction of apoptosisNot specified[7]
JurkatLeukemiaInhibition of proliferation, induction of apoptosisNot specified[7]
Y79RetinoblastomaInhibition of proliferation0.6 - 1.5[6]
WERI-Rb1RetinoblastomaInhibition of proliferation0.6 - 1.5[6]
MCF7Breast CancerInhibition of proliferation0.6 - 1.5[6]
Glioma C6GliomaInhibition of proliferation5[6]
D341MedulloblastomaCytotoxicity (in combination with vincristine)Varies with combination[8]
CHLA-01MedulloblastomaCytotoxicity (in combination with lomustine)Varies with combination[8]

Experimental Protocols

Electrophysiological Recording of T-type Channel Blockade

This protocol describes the whole-cell patch-clamp technique to measure the inhibitory effect of this compound on T-type calcium channels.

Materials:

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Cell culture of interest expressing T-type calcium channels (e.g., HEK293 cells transfected with Cav3.x)

  • External solution (in mM): 110 NaCl, 5 CsCl, 10 BaCl₂ (or CaCl₂), 10 HEPES, 10 Glucose, 1 MgCl₂ (pH 7.4 with CsOH)

  • Internal solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES (pH 7.2 with CsOH)

  • This compound stock solution (in DMSO) and working solutions diluted in external solution.

Procedure:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

  • Plate cells on glass coverslips suitable for microscopy and mount on the recording chamber of the patch-clamp setup.

  • Perfuse the chamber with external solution.

  • Establish a whole-cell patch-clamp configuration on a selected cell.

  • Hold the membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure the availability of T-type channels.

  • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit calcium currents.

  • After recording baseline currents, perfuse the chamber with external solution containing the desired concentration of this compound.

  • Repeat the voltage-step protocol to record currents in the presence of the drug.

  • To determine the IC50, apply a range of this compound concentrations and measure the peak current at a specific voltage (e.g., -30 mV).

  • Plot the percentage of current inhibition against the logarithm of the this compound concentration and fit the data with a dose-response curve.

Workflow for Electrophysiology Experiment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Cell Culture patch Establish Whole-Cell Patch prep_cells->patch pull_pipettes Pull Pipettes pull_pipettes->patch record_base Record Baseline Currents patch->record_base apply_drug Apply this compound record_base->apply_drug record_drug Record Currents with Drug apply_drug->record_drug measure_inhibition Measure Current Inhibition record_drug->measure_inhibition calc_ic50 Calculate IC50 measure_inhibition->calc_ic50

Caption: Workflow for Patch-Clamp Electrophysiology.

Cell Proliferation (MTT) Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on cancer cell proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Mibefracil stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

MTT Assay Workflow

G seed_cells Seed Cells in 96-well Plate treat_cells Treat with this compound seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance analyze_data Analyze Data & Calculate IC50 read_absorbance->analyze_data

Caption: Workflow for MTT Cell Proliferation Assay.

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium iodide (PI) staining and flow cytometry to analyze the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well cell culture plates

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash with PBS.

  • Resuspend the cell pellet in 500 µL of ice-cold PBS.

  • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells (500 x g for 5 minutes) and discard the ethanol.

  • Wash the cells with PBS and centrifuge again.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer.

  • Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell Cycle Analysis Workflow

G cell_culture Cell Culture & Treatment harvest Harvest & Wash Cells cell_culture->harvest fixation Fix in 70% Ethanol harvest->fixation staining Stain with PI/RNase A fixation->staining flow_cytometry Acquire Data on Flow Cytometer staining->flow_cytometry data_analysis Analyze Cell Cycle Phases flow_cytometry->data_analysis

Caption: Workflow for Cell Cycle Analysis.

Signaling Pathways

In cancer cells, this compound-induced inhibition of T-type calcium channels can lead to apoptosis through the disruption of downstream signaling pathways. One proposed mechanism involves the alteration of intracellular calcium homeostasis, leading to the activation of apoptotic cascades.

This compound-Induced Apoptosis Pathway

G This compound This compound T_type T-type Ca2+ Channel This compound->T_type Inhibits Ca_influx Ca2+ Influx ↓ T_type->Ca_influx Intra_Ca Intracellular Ca2+ Homeostasis Disruption Ca_influx->Intra_Ca ERK ERK1/2 Phosphorylation ↓ Intra_Ca->ERK Apoptosis_pathway Apoptotic Cascade Activation Intra_Ca->Apoptosis_pathway ERK->Apoptosis_pathway Modulates Apoptosis Apoptosis Apoptosis_pathway->Apoptosis

Caption: this compound-Induced Apoptosis Signaling.

Conclusion

This compound's selectivity for T-type calcium channels makes it an indispensable tool for investigating the role of these channels in health and disease. The protocols and data presented here provide a framework for researchers to utilize this compound effectively in their studies. As our understanding of the diverse functions of T-type channels continues to grow, this compound will undoubtedly remain a key pharmacological agent for dissecting their contributions to cellular physiology and pathology.

References

Troubleshooting & Optimization

Technical Support Center: Mibefradil and Cytochrome P450 Interactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the interactions of mibefradil with cytochrome P450 (CYP) enzymes. This compound, a calcium channel blocker previously used for hypertension and angina, was withdrawn from the market due to significant drug-drug interactions (DDIs) primarily mediated by its potent inhibition of CYP enzymes.[1][2] This resource offers troubleshooting guides and frequently asked questions (FAQs) to assist in designing and interpreting experiments related to this compound and CYP450.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's interaction with cytochrome P450 enzymes?

This compound is a potent inhibitor of several cytochrome P450 enzymes, most notably CYP3A4.[3] Its interaction is complex, involving both direct and mechanism-based inhibition (MBI).[1][4] MBI, also known as suicide inhibition, is a time- and concentration-dependent process where a reactive metabolite of this compound is formed by CYP3A4, which then irreversibly inactivates the enzyme.[1] This potent and long-lasting inhibition is a key reason for the clinically significant drug interactions observed with this compound.[5]

Q2: Which specific CYP450 isozymes are significantly inhibited by this compound?

The primary target for this compound's inhibitory action is CYP3A4.[3][6] However, it also demonstrates inhibitory effects on other CYP isozymes, including CYP2D6.[7] The potent inhibition of CYP3A4 is of particular concern as this enzyme is responsible for the metabolism of approximately 50% of clinically used drugs.[1]

Q3: What are the metabolic pathways of this compound itself?

This compound undergoes metabolism through two main pathways:

  • Esterase-catalyzed hydrolysis: This process leads to the formation of an alcohol metabolite.[8]

  • Cytochrome P450 3A4-mediated oxidation: This pathway becomes less significant with chronic dosing due to the auto-inhibition of CYP3A4 by this compound.[5][8]

Q4: What were the clinical implications of this compound's CYP450 inhibition?

The potent inhibition of CYP3A4 by this compound led to numerous life-threatening drug-drug interactions.[1] Co-administration of this compound with drugs that are substrates of CYP3A4 resulted in significantly elevated plasma concentrations of those drugs, increasing the risk of toxicity.[2] These severe interactions ultimately led to the voluntary withdrawal of this compound from the market.[5]

Troubleshooting Experimental Issues

Q1: In my in vitro CYP inhibition assay, I'm observing a greater-than-expected level of inhibition with this compound. What could be the cause?

Several factors could contribute to this observation:

  • Mechanism-Based Inhibition (MBI): Standard single-point IC50 determinations may not fully capture the time-dependent nature of MBI. If your protocol involves a pre-incubation step, the inhibitory effect of this compound will be more pronounced.

  • Non-specific Binding: this compound is highly protein-bound (greater than 99.5%).[5] In assays with high protein concentrations (e.g., human liver microsomes), the free concentration of this compound available to inhibit the enzyme might be lower than the nominal concentration. Conversely, in systems with lower protein content, the inhibitory effect may appear stronger.

  • Solvent Effects: Ensure that the final concentration of the solvent used to dissolve this compound (e.g., DMSO, methanol) in the incubation is low and consistent across all wells, as high solvent concentrations can inhibit CYP activity.

Q2: My IC50 values for this compound's inhibition of CYP3A4 are inconsistent across different experiments. How can I improve reproducibility?

To improve the consistency of your results:

  • Standardize Pre-incubation Time: When assessing MBI, the duration of pre-incubation of this compound with the enzyme and NADPH is critical. Use a consistent and clearly defined pre-incubation time in all experiments.

  • Control for Protein Concentration: Maintain a consistent microsomal protein concentration across all assays, as variations can affect the unbound fraction of this compound.

  • Use a Validated Substrate: Employ a specific and validated probe substrate for CYP3A4 (e.g., midazolam, testosterone) at a concentration at or below its Km value.

  • Confirm Linearity: Ensure that the formation of the metabolite from your probe substrate is linear with respect to time and protein concentration under your experimental conditions.

Q3: I am planning a clinical DDI study involving a compound that may be a CYP3A4 substrate. How can the experience with this compound inform my study design?

The case of this compound underscores the importance of thoroughly evaluating the potential for mechanism-based inhibition.[2] Key considerations include:

  • In Vitro MBI Assessment: Conduct detailed in vitro studies to determine the KI and kinact values for the time-dependent inhibition of CYP3A4.

  • Washout Period: Due to the irreversible nature of MBI, a sufficient washout period is necessary after discontinuing the inhibitor to allow for the synthesis of new enzyme. The half-life of this compound is approximately 17 to 25 hours, and a washout period of at least 7 days was recommended after its discontinuation before starting therapy with most other calcium channel blockers or beta-blockers.[9]

  • Sensitive Probe Substrates: Utilize sensitive CYP3A4 probe substrates, such as midazolam, in clinical studies to detect even moderate inhibition.[6] A study showed that co-administration of this compound with midazolam increased the Cmax of midazolam 3-fold and the AUC 8- to 9-fold.[6]

Quantitative Data Summary

The following tables summarize key quantitative data regarding this compound's interaction with CYP450 enzymes.

Table 1: In Vitro Inhibition of CYP3A4 by this compound

ParameterSubstrateSystemValueReference
IC50 Nifedipine OxidaseHuman Liver Microsomes0.8 µM[3]
Ki Nifedipine OxidaseHuman Liver Microsomes0.6 µM[3]
IC50 Benzyloxy-4-trifluoromethylcoumarin-O-debenzylationRecombinant CYP3A433 ± 3 nM[7]
Ki Benzyloxy-4-trifluoromethylcoumarin-O-debenzylationRecombinant CYP3A423 ± 0.5 nM[7]
IC50 Testosterone 6β-hydroxylaseHuman Liver Microsomes566 ± 71 nM[7]
Ki Testosterone 6β-hydroxylaseHuman Liver Microsomes202 ± 39 nM[7]
KI (MBI) Testosterone 6β-hydroxylaseRecombinant CYP3A483 nM[7]
kinact (MBI) Testosterone 6β-hydroxylaseRecombinant CYP3A40.048/min[7]
Ks -Full-length CYP3A43.3 µM[1]

Table 2: In Vitro Inhibition of P-glycoprotein (P-gp) by this compound

ParameterSubstrateSystemValueReference
IC50 Digoxin TransportCaco-2 cells1.6 µM[3]

Experimental Protocols

Key Experiment: In Vitro CYP3A4 Inhibition Assay (IC50 Determination)

This protocol outlines a general procedure for determining the IC50 of this compound for CYP3A4 inhibition using human liver microsomes.

Materials:

  • This compound

  • Human Liver Microsomes (HLM)

  • CYP3A4 probe substrate (e.g., midazolam or testosterone)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Organic solvent (e.g., acetonitrile, methanol) for quenching the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Prepare Reagents: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Prepare working solutions by serial dilution. Prepare the probe substrate and NADPH regenerating system in phosphate buffer.

  • Incubation Setup: In a microcentrifuge tube or 96-well plate, combine HLM, phosphate buffer, and varying concentrations of this compound (or vehicle control).

  • Pre-incubation (for MBI assessment): To assess time-dependent inhibition, pre-incubate the mixture from step 2 with the NADPH regenerating system for a defined period (e.g., 0, 15, 30 minutes) at 37°C. For direct inhibition, proceed to the next step without pre-incubation with NADPH.

  • Initiate Reaction: Add the CYP3A4 probe substrate to each tube/well to start the reaction.

  • Incubation: Incubate at 37°C for a specific time, ensuring the reaction is in the linear range.

  • Quench Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile containing an internal standard).

  • Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.

  • Data Analysis: Plot the percentage of inhibition versus the logarithm of the this compound concentration. Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.

Visualizations

Mibefradil_Metabolism_and_CYP3A4_Inhibition This compound This compound Esterase Esterase-catalyzed hydrolysis This compound->Esterase Metabolism CYP3A4 Cytochrome P450 3A4 This compound->CYP3A4 Metabolism This compound->CYP3A4 Direct Inhibition AlcoholMetabolite Alcohol Metabolite Esterase->AlcoholMetabolite OxidativeMetabolites Oxidative Metabolites CYP3A4->OxidativeMetabolites Forms ReactiveMetabolite Reactive Metabolite CYP3A4->ReactiveMetabolite Forms InactiveCYP3A4 Inactive CYP3A4 ReactiveMetabolite->InactiveCYP3A4 Mechanism-Based Inhibition

Caption: this compound metabolism and CYP3A4 inhibition pathways.

CYP_Inhibition_Assay_Workflow Start Start: Prepare Reagents (this compound, HLM, Substrate, NADPH) Incubate Combine HLM, Buffer, and this compound Start->Incubate Preincubation Pre-incubate with NADPH at 37°C (for MBI assessment) Incubate->Preincubation AddSubstrate Add CYP3A4 Probe Substrate Incubate->AddSubstrate Direct Inhibition (No NADPH Pre-incubation) Preincubation->AddSubstrate IncubateReaction Incubate at 37°C AddSubstrate->IncubateReaction Quench Quench Reaction with Cold Solvent IncubateReaction->Quench Process Centrifuge and Collect Supernatant Quench->Process Analyze LC-MS/MS Analysis of Metabolite Process->Analyze Calculate Calculate % Inhibition and IC50 Analyze->Calculate End End Calculate->End

Caption: Workflow for an in vitro CYP450 inhibition assay.

Troubleshooting_Logic Issue Issue: Inconsistent IC50 Values CheckPreincubation Is pre-incubation time standardized? Issue->CheckPreincubation StandardizePreincubation Action: Use a consistent pre-incubation time. CheckPreincubation->StandardizePreincubation No CheckProtein Is protein concentration consistent? CheckPreincubation->CheckProtein Yes StandardizePreincubation->CheckProtein StandardizeProtein Action: Maintain consistent microsomal protein levels. CheckProtein->StandardizeProtein No CheckSubstrate Is a validated probe substrate used correctly? CheckProtein->CheckSubstrate Yes StandardizeProtein->CheckSubstrate ValidateSubstrate Action: Use a specific substrate at or below Km. CheckSubstrate->ValidateSubstrate No CheckLinearity Is the reaction in the linear range? CheckSubstrate->CheckLinearity Yes ValidateSubstrate->CheckLinearity ValidateLinearity Action: Confirm linearity of metabolite formation. CheckLinearity->ValidateLinearity No

References

Technical Support Center: Investigating the Cardiotoxic Effects of Mibefradil at High Concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for investigating the potential cardiotoxic effects of Mibefradil at high concentrations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized quantitative data to support your in vitro and cellular-level experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound-induced cardiotoxicity at high concentrations?

A1: At therapeutic concentrations, this compound is a selective T-type calcium channel blocker. However, at higher, supra-therapeutic concentrations (typically ≥10 µM), its pharmacological profile broadens, leading to potential cardiotoxicity through several mechanisms:

  • Broad-Spectrum Ion Channel Blockade: this compound loses its selectivity at high concentrations and blocks L-type calcium channels, as well as critical potassium channels involved in cardiac repolarization, such as the hERG (human Ether-à-go-go-Related Gene) and KvLQT1/IsK channels. This can lead to significant alterations in the cardiac action potential.

  • Disruption of Intracellular Calcium Homeostasis: High concentrations of this compound can induce a significant increase in cytosolic calcium concentration ([Ca2+]cyt). This is not primarily due to influx through plasma membrane channels but rather through the activation of the Phospholipase C (PLC) signaling pathway. This leads to the generation of inositol trisphosphate (IP3), which in turn triggers the release of calcium from the endoplasmic reticulum (ER) via IP3 receptors.[1][2][3]

  • Induction of Apoptosis: The sustained elevation of intracellular calcium can lead to mitochondrial calcium overload, dysfunction, and the initiation of the apoptotic cascade.[2][4]

Q2: Why was this compound withdrawn from the market?

A2: this compound was voluntarily withdrawn from the market shortly after its release due to a high potential for serious and life-threatening drug-drug interactions. This compound is a potent inhibitor of the cytochrome P450 enzyme CYP3A4. Co-administration with other drugs metabolized by this enzyme would lead to dangerously elevated plasma concentrations of those drugs, increasing the risk of their respective toxicities, including cardiotoxicity.

Q3: What are the observable effects of high concentrations of this compound on the electrocardiogram (ECG)?

A3: High doses of this compound are associated with dose-related morphological changes in the T-U wave complex on an ECG. These changes can include a depression of the T wave amplitude and the appearance of prominent U waves. While significant QT prolongation is not a consistent finding, the alterations in repolarization can create a substrate for arrhythmias.

Q4: Are there known IC50 values for this compound on different ion channels?

A4: Yes, several studies have determined the half-maximal inhibitory concentration (IC50) of this compound on various cardiac ion channels. These values are crucial for designing experiments and interpreting results. Please refer to the data tables below for specific values.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the effects of this compound at high concentrations.

Table 1: Inhibitory Concentrations (IC50) of this compound on Various Ion Channels

Ion Channel/TargetCell TypeIC50 Value (µM)Reference
T-type Ca2+ channelsVarious~0.3 - 2.7[2]
L-type Ca2+ channelsVarious~18.6
hERG (IKr)COS cells1.43
KvLQT1/IsK (IKs)COS cells11.8
Inward rectifier K+ currentMouse tumor AT-1 cells/oocytes0.75
Orai1HEK293 T-REx cells52.6[5]
Orai2HEK293 T-REx cells14.1[5]
Orai3HEK293 T-REx cells3.8[5]

Table 2: Dose-Dependent Effects of this compound on Intracellular Calcium

This compound Concentration (µM)Effect on [Ca2+]cytCell TypesReference
0.1 - 1No significant effectLS8, ALC, HEK-293[1]
> 10Significant increaseLS8, ALC, HEK-293[1]
~50IC50 for [Ca2+]cyt increaseLS8, ALC, HEK-293[1][2][3]
100Maximum [Ca2+]cyt increaseLS8, ALC, HEK-293[1]

Experimental Protocols & Troubleshooting

This section provides detailed methodologies for key experiments to assess this compound's cardiotoxic effects, along with troubleshooting guides to address common issues.

Patch-Clamp Electrophysiology for Ion Channel Analysis

Objective: To measure the effect of high concentrations of this compound on specific cardiac ion currents (e.g., ICa,L, IKr, IKs) in isolated cardiomyocytes.

Methodology:

  • Cell Preparation: Isolate ventricular myocytes from adult rats or use commercially available human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

  • Recording Configuration: Use the whole-cell patch-clamp technique.

  • Solutions:

    • External Solution (for ICa,L): Tyrode's solution containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Pipette Solution (for ICa,L): (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, 10 HEPES (pH adjusted to 7.2 with CsOH).

    • Note: Specific ion channel blockers (e.g., nifedipine for L-type Ca2+ channels) should be used to isolate the current of interest.

  • Voltage Protocol:

    • Hold the cell at a resting potential of -80 mV.

    • Apply a depolarizing step to a test potential (e.g., 0 mV for ICa,L) for a specific duration (e.g., 300 ms).

    • Repeat this protocol at regular intervals (e.g., every 10 seconds).

  • This compound Application:

    • Prepare stock solutions of this compound in DMSO.

    • Dilute to final concentrations (e.g., 1, 10, 50, 100 µM) in the external solution immediately before application.

    • Perfuse the cells with the this compound-containing solution.

  • Data Analysis: Measure the peak current amplitude before and after this compound application. Construct a dose-response curve to determine the IC50 value.

Troubleshooting Guide:

IssuePotential CauseSuggested Solution
Unstable Seal Poor cell health; Debris on cell or pipette tipUse freshly isolated, healthy cells. Ensure solutions are filtered. Fire-polish pipettes.
Current Rundown Dialysis of essential intracellular componentsUse the perforated patch-clamp technique (e.g., with amphotericin B or gramicidin in the pipette solution).
No response to this compound Incorrect drug concentration; Drug degradationPrepare fresh drug solutions daily. Verify the final concentration in the perfusion system.
Incomplete Block at High Concentrations This compound may not fully block all channels; Other currents contaminating the recordingUse specific ion channel blockers to isolate the current of interest. Verify the voltage protocol is optimal for the target channel.
Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of high concentrations of this compound on cardiomyocyte viability.

Methodology:

  • Cell Seeding: Seed cardiomyocytes (e.g., H9c2 cell line or primary cardiomyocytes) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

  • MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Troubleshooting Guide:

IssuePotential CauseSuggested Solution
High Background Absorbance Contamination; Phenol red in mediaUse sterile techniques. Use phenol red-free media for the assay.
Low Signal Low cell number; Insufficient incubation timeOptimize cell seeding density. Ensure a 4-hour incubation with MTT.
Inconsistent Results Uneven cell seeding; Incomplete formazan dissolutionEnsure a single-cell suspension before seeding. Gently shake the plate after adding DMSO to ensure complete dissolution.
Precipitation of this compound High concentration in aqueous mediaEnsure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
Assessment of Mitochondrial Membrane Potential using JC-1 Assay

Objective: To evaluate the effect of high concentrations of this compound on the mitochondrial membrane potential (ΔΨm) in cardiomyocytes.

Methodology:

  • Cell Culture: Culture cardiomyocytes in a suitable format (e.g., 96-well black-walled plates for plate reader analysis or on coverslips for microscopy).

  • This compound Treatment: Treat cells with high concentrations of this compound (e.g., 10, 50, 100 µM) for a predetermined time (e.g., 4, 12, 24 hours). Include a positive control for depolarization (e.g., CCCP).

  • JC-1 Staining:

    • Prepare a 1X JC-1 staining solution in cell culture medium.

    • Remove the treatment medium and incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C in the dark.

  • Washing: Wash the cells with assay buffer.

  • Fluorescence Measurement:

    • Plate Reader: Measure fluorescence intensity at both green (~530 nm) and red (~590 nm) emission wavelengths with an excitation wavelength of ~485 nm.

    • Fluorescence Microscopy: Visualize the cells and capture images in both green and red channels.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Troubleshooting Guide:

IssuePotential CauseSuggested Solution
Weak Fluorescence Signal Low dye concentration; Insufficient incubation timeOptimize JC-1 concentration and incubation time for your specific cell type.
High Background Fluorescence Incomplete washing; AutofluorescenceEnsure thorough washing after staining. Include unstained control wells to assess background fluorescence.
Photobleaching Excessive light exposureMinimize exposure of stained cells to light, especially during microscopy.
JC-1 Precipitation Poor solubility of the dyeEnsure the JC-1 stock solution is properly dissolved and vortexed before dilution.
Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cardiomyocytes following treatment with high concentrations of this compound.

Methodology:

  • Cell Treatment: Treat cardiomyocytes with various concentrations of this compound (e.g., 10, 50, 100 µM) for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Gently harvest the cells, including any floating cells in the supernatant.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.[7][8]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Troubleshooting Guide:

IssuePotential CauseSuggested Solution
High Percentage of PI-positive cells in control Harsh cell handling during harvestingUse gentle trypsinization or cell scraping. Handle cells carefully during washing steps.
Weak Annexin V Signal Insufficient calcium in binding buffer; Low incubation timeEnsure the binding buffer contains the correct concentration of calcium. Optimize the incubation time.
Compensation Issues Spectral overlap between FITC and PISet up proper compensation controls using single-stained samples.
Cell Clumping High cell densityEnsure a single-cell suspension before staining and analysis.

Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows involved in this compound-induced cardiotoxicity at high concentrations.

Mibefradil_Cardiotoxicity_Pathway This compound This compound (High Concentration) PLC Phospholipase C (PLC) This compound->PLC Activates Ion_channels K+ and L-type Ca2+ Channels This compound->Ion_channels Blocks PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to ER Endoplasmic Reticulum (ER) Ca_release Ca2+ Release IP3R->Ca_release Opens Ca_increase ↑ Cytosolic Ca2+ Ca_release->Ca_increase Mito Mitochondrion Ca_increase->Mito Enters Mito_Ca Mitochondrial Ca2+ Overload Mito->Mito_Ca MMP_loss ↓ Mitochondrial Membrane Potential Mito_Ca->MMP_loss ROS ↑ Reactive Oxygen Species (ROS) Mito_Ca->ROS Apoptosis Apoptosis MMP_loss->Apoptosis ROS->Apoptosis APD_change Altered Action Potential Ion_channels->APD_change APD_change->Apoptosis Contributes to

Caption: this compound-induced cardiotoxicity signaling pathway.

Experimental_Workflow start Start: Cardiomyocyte Culture treatment This compound Treatment (High Concentrations) start->treatment viability Cell Viability Assay (MTT) treatment->viability mmp Mitochondrial Membrane Potential Assay (JC-1) treatment->mmp apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis electrophys Patch-Clamp Electrophysiology treatment->electrophys analysis Data Analysis & Interpretation viability->analysis mmp->analysis apoptosis->analysis electrophys->analysis

Caption: Experimental workflow for assessing this compound cardiotoxicity.

Troubleshooting_Logic problem Problem Encountered (e.g., Inconsistent Data) check_cells Check Cell Health & Culture Conditions problem->check_cells check_reagents Verify Reagent Preparation & Storage problem->check_reagents check_protocol Review Experimental Protocol & Timings problem->check_protocol check_equipment Calibrate & Check Equipment Functionality problem->check_equipment solution Implement Corrective Actions check_cells->solution check_reagents->solution check_protocol->solution check_equipment->solution

References

Technical Support Center: Optimizing Mibefradil Concentration for Selective T-type Channel Blockade

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of Mibefradil for selective T-type calcium channel blockade.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for T-type channel research?

This compound is a calcium channel blocker that demonstrates a higher potency for T-type (low-voltage-activated) calcium channels compared to L-type (high-voltage-activated) calcium channels.[1][2][3] This selectivity makes it a valuable pharmacological tool for studying the physiological and pathophysiological roles of T-type channels.[1][2]

Q2: What is the typical concentration range for selective T-type channel blockade with this compound?

For selective T-type channel inhibition, it is recommended to use this compound in the nanomolar to low micromolar range. The half-maximal inhibitory concentration (IC50) for T-type channels is reported to be as low as 0.1 µM under specific conditions, while the IC50 for L-type channels is generally in the higher micromolar range.[4][5] However, the optimal concentration is highly dependent on the experimental conditions.

Q3: What are the known off-target effects of this compound?

At higher concentrations, this compound can block other ion channels, including L-type calcium channels, N-type, P/Q-type calcium channels, sodium (Na+) channels, potassium (K+) channels, and chloride (Cl-) channels.[6][7][8][9] It has also been reported to interact with the IP3 receptor, leading to the release of calcium from intracellular stores.[10]

Troubleshooting Guide

Issue 1: I am not observing a selective block of T-type channels; other ion channel currents are also being affected.

  • Possible Cause 1: this compound concentration is too high.

    • Solution: Decrease the this compound concentration. Start with a low concentration (e.g., 100 nM) and perform a dose-response curve to determine the optimal concentration for selective T-type channel block in your specific experimental system.[4][11]

  • Possible Cause 2: Voltage- and use-dependent effects.

    • Solution: this compound's block of L-type channels is enhanced at more depolarized holding potentials and with repetitive stimulation.[4][5][12] To favor T-type channel block, use a more negative holding potential (e.g., -100 mV to -80 mV) and a lower stimulation frequency.[4][5]

  • Possible Cause 3: Presence of multiple T-type channel isoforms.

    • Solution: Different T-type channel isoforms (α1G, α1H, and α1I) may have slightly different affinities for this compound.[13] Be aware of the specific isoforms present in your preparation, as this may influence the required concentration for a complete block.

Issue 2: The inhibitory effect of this compound seems to vary between experiments.

  • Possible Cause 1: Differences in experimental temperature.

    • Solution: The affinity of this compound for T-type channels can be temperature-dependent, with a decrease in affinity observed at higher temperatures.[13] Ensure that you maintain a consistent temperature across all your experiments.

  • Possible Cause 2: Variation in the charge carrier used.

    • Solution: The measured potency of this compound is influenced by the charge carrier used in the patch-clamp experiments. The IC50 for T-type channels is lower when using calcium (Ca2+) as the charge carrier compared to barium (Ba2+).[13] Be consistent with your choice of charge carrier.

  • Possible Cause 3: Inconsistent holding potential.

    • Solution: The block of both T-type and L-type channels by this compound is voltage-dependent.[4][12] A more depolarized holding potential increases the apparent affinity for both channel types.[12] Maintain a consistent and appropriate holding potential throughout your experiments.

Issue 3: I am observing unexpected changes in intracellular calcium levels that do not seem to be related to T-type channel blockade.

  • Possible Cause: this compound is activating the phospholipase C (PLC) and IP3 receptor pathway.

    • Solution: At micromolar concentrations, this compound can trigger the release of calcium from the endoplasmic reticulum (ER) via the IP3 receptor.[10] To isolate the effects of T-type channel blockade, consider using IP3 receptor inhibitors (e.g., Xestospongin C) or depleting ER calcium stores with an agent like thapsigargin prior to this compound application.[10]

Data Presentation

Table 1: this compound IC50 Values for T-type vs. L-type Calcium Channels

Cell Type/Expression SystemCharge CarrierHolding Potential (mV)T-type IC50 (µM)L-type IC50 (µM)Selectivity (L-type/T-type)Reference
Rat atrial cellsCa2+-100 to -800.1~3~30x[4][5]
Cloned α1G T-type channelCa2+ (2 mM)Not specified0.27--[13]
Cloned α1H T-type channelCa2+ (2 mM)Not specified0.14--[13]
Cloned T-type channelsBa2+ (10 mM)Not specified~1~1312-13x[13]
GeneralNot specifiedNot specified2.718.6~7x[6]

Table 2: Off-Target Effects of this compound

TargetEffectIC50 / Ki (µM)Cell TypeReference
Na+ channelsInhibition~1 (use-dependent)GH3 cells[9]
Ca2+-activated Cl- channelsInhibition4.7Calf pulmonary artery endothelial cells[8]
Volume-sensitive Cl- channelsInhibition5.4Calf pulmonary artery endothelial cells[8]
N-type, L-type, P/Q-type Ca2+ channelsInhibition1.4 (total current)Rat spinal motoneurones[7]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording to Determine this compound IC50 for T-type Channels

  • Cell Preparation: Culture cells expressing the T-type calcium channel of interest on glass coverslips.

  • Electrophysiological Setup:

    • Use a patch-clamp amplifier and data acquisition system.

    • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.

  • Solutions:

    • External Solution (in mM): 110 BaCl2 (or CaCl2), 10 HEPES, 40 TEA-Cl, adjusted to pH 7.4 with TEA-OH.

    • Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP, adjusted to pH 7.2 with CsOH.

  • Recording Procedure:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a negative potential (e.g., -90 mV) to ensure T-type channels are in a closed, available state.

    • Apply a series of depolarizing voltage steps (e.g., from -70 mV to +50 mV in 10 mV increments) to elicit T-type channel currents.

    • Perfuse the cell with increasing concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • At each concentration, record the peak inward current at the voltage step that elicits the maximal current.

  • Data Analysis:

    • Normalize the peak current at each this compound concentration to the control (pre-drug) current.

    • Plot the normalized current as a function of the this compound concentration.

    • Fit the data with a Hill equation to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_prep Cell Culture patch Whole-Cell Patch Clamp cell_prep->patch solution_prep Solution Preparation solution_prep->patch voltage_protocol Apply Voltage Protocol patch->voltage_protocol drug_app Perfuse this compound voltage_protocol->drug_app record Record Currents drug_app->record measure Measure Peak Currents record->measure normalize Normalize Data measure->normalize plot Plot Dose-Response normalize->plot fit Fit to Hill Equation plot->fit

Caption: Experimental workflow for determining this compound IC50.

signaling_pathway This compound This compound (µM) plc Phospholipase C (PLC) This compound->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ip3r IP3 Receptor ip3->ip3r binds to er Endoplasmic Reticulum er->ip3r ca_release Ca2+ Release ip3r->ca_release mediates

Caption: this compound's off-target effect on intracellular calcium signaling.

logical_relationship start Start Troubleshooting issue Non-selective block observed? start->issue conc Is [this compound] > 1 µM? issue->conc Yes no_issue No issue issue->no_issue No holding Is holding potential > -80 mV? conc->holding No decrease_conc Decrease [this compound] conc->decrease_conc Yes hyperpolarize Use more negative holding potential holding->hyperpolarize Yes selective_block Selective T-type block achieved holding->selective_block No decrease_conc->selective_block hyperpolarize->selective_block

Caption: Troubleshooting logic for non-selective channel blockade.

References

Interpreting unexpected results in Mibefradil experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Mibefradil in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results and refine your experimental setup.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cells are showing unexpected levels of intracellular calcium after this compound treatment. What could be the cause?

A1: This is a common issue that can arise from several factors related to this compound's mechanism of action and potential off-target effects.

Troubleshooting Guide:

  • Confirm this compound's Primary Target Engagement: this compound is known to block both T-type and L-type calcium channels, with a higher selectivity for T-type channels.[1][2][3][4] An unexpected calcium response could indicate that the relative expression of these channel subtypes in your specific cell model is different than anticipated.

    • Action: Perform qPCR or Western blotting to quantify the expression levels of different calcium channel subunits (e.g., Cav3.1, Cav3.2 for T-type; Cav1.2 for L-type).

  • Investigate Off-Target Effects: this compound has been shown to interact with other channels and signaling pathways. For instance, it can block Orai store-operated calcium channels, which could contribute to altered calcium homeostasis.[5]

    • Action: Test for the involvement of store-operated calcium entry (SOCE) using a known SOCE inhibitor (e.g., GSK-7975A) in parallel with your this compound experiments.

  • Consider Drug Metabolism and Stability: this compound is metabolized by cytochrome P450 enzymes.[1][6] The expression and activity of these enzymes in your cell culture system could influence the effective concentration and stability of this compound over time.

    • Action: If possible, measure this compound concentration in your culture medium over the course of the experiment using LC-MS/MS to ensure it remains within the desired range.

Q2: I am observing inconsistent blockade of calcium channels in my patch-clamp experiments. Why might this be happening?

A2: Variability in patch-clamp recordings with this compound can be influenced by experimental conditions and the drug's specific biophysical properties.

Troubleshooting Guide:

  • Examine the Holding Potential: The blocking efficacy of this compound can be voltage-dependent.

    • Action: Systematically vary the holding potential in your voltage-clamp protocol to determine if the blocking effect of this compound is more pronounced at certain membrane potentials.

  • Permeant Ion Competition: The type of charge carrier used in your recordings can affect the apparent affinity of this compound. Studies have shown that this compound's affinity is higher when using Ca²⁺ as the charge carrier compared to Ba²⁺.[7]

    • Action: If you are using Barium (Ba²⁺) as the charge carrier, consider switching to Calcium (Ca²⁺) to better reflect physiological conditions and potentially observe a more potent block.

  • Drug Application and Washout: Ensure complete and rapid application and washout of this compound. Incomplete solution exchange can lead to variable results.

    • Action: Verify the efficiency of your perfusion system using a dye to visualize solution exchange at the patched cell.

Q3: My experimental results are not reproducible, and I suspect drug-drug interactions with other compounds in my media. Is this a known issue?

A3: Yes, this compound is a potent inhibitor of several cytochrome P450 (CYP) enzymes, particularly CYP3A4.[8][9][10][11] This can lead to significant drug-drug interactions, even with components of your cell culture medium.

Troubleshooting Guide:

  • Review Culture Media Components: Some components in complex media formulations could be substrates for CYP enzymes.

    • Action: If using serum, consider switching to a serum-free or defined medium to reduce the number of unknown variables. Check the formulation of any supplements for known CYP substrates.

  • Co-treatment with other Drugs: If you are co-administering this compound with other compounds, these are likely to be affected.

    • Action: Research whether your other compounds are metabolized by CYP3A4 or CYP2D6.[8][11] If so, you may need to adjust concentrations or choose alternative drugs.

  • P-glycoprotein (P-gp) Inhibition: this compound is also a potent inhibitor of the drug transporter P-glycoprotein.[9]

    • Action: If your cells express P-gp and you are using other P-gp substrates, the efflux of these compounds could be inhibited by this compound, leading to their intracellular accumulation.

Data Presentation

Table 1: this compound IC₅₀ Values for Ion Channels

Channel TypeSubtypeIC₅₀ (µM)Experimental ConditionsReference
T-type Ca²⁺α1G0.272 mM Ca²⁺[7]
T-type Ca²⁺α1H0.142 mM Ca²⁺[7]
L-type Ca²⁺α1C~1310 mM Ba²⁺[7]
OraiOrai152.6Whole-cell patch clamp[5]
OraiOrai214.1Whole-cell patch clamp[5]
OraiOrai33.8Whole-cell patch clamp[5]

Table 2: this compound Inhibition of Cytochrome P450 Enzymes

EnzymeIC₅₀ (µM)SubstrateReference
CYP3A40.8Nifedipine[9]
CYP3A40.3 - 2Various[10]
CYP2D6--[8][11][12]
CYP1A2--[8]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Measuring T-type Calcium Channel Blockade

  • Cell Preparation: Culture cells expressing T-type calcium channels (e.g., HEK293 cells stably expressing Cav3.2) on glass coverslips.

  • Electrode and Solutions:

    • Internal Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP (pH 7.2 with CsOH).

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES (pH 7.4 with NaOH).

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure channels are in a closed, available state.

    • Apply a depolarizing voltage step (e.g., to -30 mV) to elicit T-type calcium currents.

    • Perfuse the external solution containing this compound at various concentrations (e.g., 10 nM - 10 µM).

    • Measure the peak inward current at each concentration after steady-state block is achieved.

  • Data Analysis:

    • Calculate the percentage of current inhibition at each this compound concentration.

    • Fit the concentration-response data to the Hill equation to determine the IC₅₀ value.

Protocol 2: Calcium Imaging Assay to Assess Effects on Intracellular Calcium

  • Cell Preparation: Plate cells on glass-bottom dishes and allow them to adhere overnight.

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer (e.g., HBSS) for 30-60 minutes at 37°C.

  • Imaging:

    • Wash the cells to remove excess dye.

    • Mount the dish on an inverted fluorescence microscope equipped with a calcium imaging system.

    • Establish a baseline fluorescence reading.

    • Apply a stimulus to induce a calcium influx (e.g., depolarization with high KCl or agonist for a specific receptor).

    • After the initial response, apply this compound and then re-apply the stimulus.

  • Data Analysis:

    • Measure the change in fluorescence intensity (or ratio for ratiometric dyes like Fura-2) in response to the stimulus before and after this compound application.

    • Quantify the inhibitory effect of this compound on the stimulus-induced calcium increase.

Visualizations

Mibefradil_Signaling_Pathways This compound This compound T_type T-type Ca²⁺ Channels (e.g., Cav3.1, Cav3.2) This compound->T_type Inhibits (High Affinity) L_type L-type Ca²⁺ Channels (e.g., Cav1.2) This compound->L_type Inhibits (Lower Affinity) Orai Orai Channels (Store-Operated Ca²⁺ Entry) This compound->Orai Inhibits CYP3A4 CYP3A4/2D6 This compound->CYP3A4 Inhibits Ca_influx Ca²⁺ Influx T_type->Ca_influx L_type->Ca_influx Orai->Ca_influx Cellular_Response Downstream Cellular Responses (e.g., Contraction, Proliferation) Ca_influx->Cellular_Response Metabolism Drug Metabolism CYP3A4->Metabolism Catalyzes Other_Drugs Other Drugs Other_Drugs->Metabolism

Caption: this compound's primary and off-target signaling interactions.

Troubleshooting_Workflow Start Unexpected Experimental Result Q1 Is the primary target (T/L-type channels) behaving as expected? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Could off-target effects be involved? A1_Yes->Q2 Check_Protocol Review Patch-Clamp Protocol: - Holding Potential - Charge Carrier (Ca²⁺ vs Ba²⁺) A1_No->Check_Protocol Check_Protocol->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Investigate_Off_Target Investigate other channels/pathways: - Orai channels (SOCE) - Other known off-targets A2_Yes->Investigate_Off_Target Q3 Is there a possibility of drug-drug interaction? A2_No->Q3 Investigate_Off_Target->Q3 A3_Yes Yes Q3->A3_Yes Yes End Interpretation of Results Q3->End No Review_Media Review media components and co-administered drugs for CYP450/P-gp substrates. A3_Yes->Review_Media Review_Media->End

Caption: A logical workflow for troubleshooting unexpected this compound results.

References

Technical Support Center: Mibefradil and Its Metabolites in Experimental Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mibefradil. The following information addresses common issues that may arise during experiments due to the complex pharmacology and metabolism of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main metabolic pathways of this compound?

This compound is extensively metabolized in humans and various animal models through two primary pathways[1]:

  • Esterase-catalyzed hydrolysis: The ester side chain of this compound is hydrolyzed to produce its major circulating alcohol metabolite, Ro 40-5966[2].

  • Cytochrome P450 (CYP) 3A4-mediated oxidation: This pathway leads to the formation of several oxidized metabolites[1].

Q2: How do the metabolites of this compound affect its pharmacological activity?

The metabolites of this compound are not inert and can significantly contribute to the overall experimental outcomes. The primary alcohol metabolite, Ro 40-5966, possesses about 10% of the pharmacodynamic activity of the parent drug[3]. Crucially, a hydrolyzed metabolite of this compound has been identified as a potent intracellular blocker of L-type Ca2+ channels, a property not exhibited by this compound itself when applied extracellularly[4]. Both this compound and its metabolite Ro 40-5966 are also potent inhibitors of CYP3A4[2][5].

Q3: Why was this compound withdrawn from the market?

This compound was voluntarily withdrawn from the market due to the risk of serious drug-drug interactions[6]. This is primarily attributed to its potent mechanism-based inhibition of CYP3A4, which can lead to dangerously elevated plasma concentrations of co-administered drugs that are substrates of this enzyme[6][7].

Troubleshooting Guides

Issue 1: Unexpected Inhibition of L-type Calcium Channels

Symptoms:

  • You observe a time-dependent and poorly reversible block of L-type Ca2+ currents, even when using this compound at concentrations expected to be selective for T-type channels.

  • The blocking effect seems to increase with the duration of the experiment.

Possible Cause: this compound can be hydrolyzed by intracellular esterases to a metabolite that is a potent intracellular blocker of L-type Ca2+ channels[4]. This means that even if you apply this compound externally, it can enter the cell, be metabolized, and then block L-type channels from the inside.

Solutions:

  • Use a non-hydrolyzable analog: For T-type channel selectivity without the confounding L-type block, consider using a non-hydrolyzable analog of this compound, such as NNC 55-0396[2][5].

  • Limit incubation time: In experiments where the parent compound must be used, minimize the incubation time to reduce the intracellular accumulation of the active metabolite.

  • Intracellular dialysis: In whole-cell patch-clamp experiments, the cell interior is dialyzed with the pipette solution. This may help to wash out the intracellularly formed metabolite over time, although this may not be completely effective.

Issue 2: Inconsistent Results in Drug Metabolism Studies (CYP3A4 Inhibition)

Symptoms:

  • You observe a greater-than-expected inhibition of the metabolism of a CYP3A4 substrate in the presence of this compound.

  • The inhibitory potency of this compound appears to increase with pre-incubation time.

Possible Cause: this compound is a mechanism-based inhibitor of CYP3A4[6]. This means that it is converted by CYP3A4 into a reactive metabolite that irreversibly inactivates the enzyme. This time- and NADPH-dependent inactivation leads to a more potent inhibition than competitive inhibition alone. Furthermore, the primary alcohol metabolite of this compound, Ro 40-5966, is also a potent inhibitor of CYP3A4[2][5].

Solutions:

  • Pre-incubation studies: To characterize the mechanism-based inhibition, perform pre-incubation experiments where this compound is incubated with the enzyme and an NADPH-generating system for various times before adding the substrate.

  • Consider the metabolite: Be aware that the formation of Ro 40-5966 can contribute to the overall inhibition of CYP3A4.

  • Use appropriate controls: Include controls without pre-incubation to differentiate between competitive and mechanism-based inhibition.

Issue 3: Off-Target Effects in Ion Channel Studies

Symptoms:

  • You observe effects on ion channels other than the intended T-type Ca2+ channels, even at low micromolar concentrations of this compound.

Possible Cause: this compound is not entirely selective for T-type Ca2+ channels and can block other ion channels at similar concentrations.

Solutions:

  • Consult IC50 values: Refer to the quantitative data on this compound's potency on various ion channels to anticipate potential off-target effects (see Table 1).

  • Use specific blockers: To confirm the involvement of a specific channel, use other, more selective blockers for those channels in control experiments.

  • Concentration-response curves: Perform detailed concentration-response experiments to determine the potency of this compound on your specific channel of interest and compare it to its known off-target activities.

Data Presentation

Table 1: Inhibitory Potency (IC50/Ki) of this compound and its Metabolite Ro 40-5966 on Various Targets

CompoundTargetAssay TypeIC50KiReference(s)
This compoundT-type Ca2+ channelsElectrophysiology2.7 µM-[1]
This compoundL-type Ca2+ channelsElectrophysiology18.6 µM-[1]
This compoundL-type Ca2+ channels (intracellular block by metabolite)ElectrophysiologyPotent (quantitative value not specified)-[4]
This compoundN-type, L-, and P/Q-type Ca2+ channelsElectrophysiology~1.4 µM (total Ca2+ current)-[8]
This compoundRecombinant CYP3A4Benzyloxy-4-trifluoromethylcoumarin-O-debenzylation33 ± 3 nM23 ± 0.5 nM[2]
This compoundHuman Liver Microsomes (CYP3A)Testosterone 6β-hydroxylase566 ± 71 nM202 ± 39 nM[2]
This compoundRecombinant CYP2D6-129 ± 21 nM12.7 ± 0.9 nM[2]
Ro 40-5966Recombinant CYP3A4Benzyloxy-4-trifluoromethylcoumarin-O-debenzylation30 ± 7.8 nM21 ± 2.8 nM[2][5]
Ro 40-5966Recombinant CYP2D6-46 ± 11 nM4.5 ± 0.02 nM[2][5]

Experimental Protocols

Whole-Cell Patch-Clamp Protocol for Assessing Ion Channel Inhibition

This protocol provides a general framework for investigating the effects of this compound or its metabolites on voltage-gated ion channels.

Materials:

  • Cell line expressing the ion channel of interest.

  • External solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH 7.4).

  • Internal solution (e.g., containing in mM: 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES; pH 7.2).

  • Patch-clamp amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • This compound and/or metabolite stock solutions in a suitable solvent (e.g., DMSO).

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Fabrication: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording Setup: Place a coverslip with cells in the recording chamber and perfuse with the external solution.

  • Seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Data Acquisition:

    • Clamp the cell at a holding potential where the channels of interest are closed (e.g., -80 mV).

    • Apply a voltage protocol to elicit channel activation (e.g., a step depolarization).

    • Record the baseline currents in the absence of the compound.

  • Compound Application: Perfuse the cell with the external solution containing the desired concentration of this compound or its metabolite.

  • Data Analysis:

    • Measure the peak current amplitude in the presence and absence of the compound.

    • Calculate the percentage of inhibition.

    • Construct a concentration-response curve to determine the IC50 value.

Fluorometric CYP3A4 Inhibition Assay Protocol

This protocol describes a high-throughput method to assess the inhibitory potential of this compound and its metabolites on CYP3A4.

Materials:

  • Human liver microsomes or recombinant human CYP3A4.

  • Fluorogenic CYP3A4 substrate (e.g., 7-Benzyloxy-4-trifluoromethylcoumarin, BFC).

  • NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

  • Potassium phosphate buffer (pH 7.4).

  • 96-well black microplates.

  • Fluorescence microplate reader.

  • This compound and/or metabolite stock solutions.

  • Positive control inhibitor (e.g., Ketoconazole).

Procedure:

  • Reagent Preparation: Prepare working solutions of the CYP3A4 enzyme, fluorogenic substrate, and NADPH-generating system in potassium phosphate buffer.

  • Inhibitor Preparation: Prepare a serial dilution of this compound, its metabolite, and the positive control inhibitor in the buffer.

  • Assay Plate Setup:

    • Add the buffer to all wells.

    • Add the inhibitor solutions to the appropriate wells.

    • Add the CYP3A4 enzyme solution to all wells except the no-enzyme control.

  • Pre-incubation (for mechanism-based inhibition):

    • Add the NADPH-generating system to the wells.

    • Incubate the plate at 37°C for a defined period (e.g., 0, 5, 15, 30 minutes).

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Fluorescence Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 409/530 nm for the product of BFC).

  • Data Analysis:

    • Subtract the background fluorescence (no-enzyme control).

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a suitable model.

Mandatory Visualizations

Mibefradil_Metabolism_and_Action cluster_metabolism Metabolic Pathways cluster_targets Molecular Targets This compound This compound Metabolite_Alcohol Ro 40-5966 (Alcohol Metabolite) This compound->Metabolite_Alcohol Esterase Hydrolysis Metabolite_Oxidized Oxidized Metabolites This compound->Metabolite_Oxidized CYP3A4 Oxidation T_type T-type Ca2+ Channels This compound->T_type Inhibition L_type_extra L-type Ca2+ Channels (Extracellular) This compound->L_type_extra Weak Inhibition CYP3A4 CYP3A4 Enzyme This compound->CYP3A4 Mechanism-Based Inhibition L_type_intra L-type Ca2+ Channels (Intracellular) Metabolite_Alcohol->L_type_intra Potent Inhibition Metabolite_Alcohol->CYP3A4 Inhibition

Metabolism and primary molecular targets of this compound and its alcohol metabolite.

Troubleshooting_Workflow Start Unexpected Experimental Outcome with this compound Issue_L_type Time-dependent L-type Ca2+ channel block? Start->Issue_L_type Issue_CYP3A4 Increased CYP3A4 inhibition over time? Start->Issue_CYP3A4 Issue_L_type->Issue_CYP3A4 No Cause_Metabolite Cause: Intracellular hydrolysis to active metabolite. Issue_L_type->Cause_Metabolite Yes Cause_MBI Cause: Mechanism-based inhibition by this compound and its metabolite. Issue_CYP3A4->Cause_MBI Yes End Refined Experimental Design Issue_CYP3A4->End No Solution_Analog Solution: Use non- hydrolyzable analog (e.g., NNC 55-0396). Cause_Metabolite->Solution_Analog Solution_Preincubation Solution: Perform pre-incubation studies to characterize MBI. Cause_MBI->Solution_Preincubation Solution_Analog->End Solution_Preincubation->End

A troubleshooting workflow for common issues in this compound experiments.

References

Mibefradil Effects on Cell Viability and Proliferation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Mibefradil on cell viability and proliferation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a calcium channel blocker with a degree of selectivity for T-type Ca2+ channels over L-type Ca2+ channels.[1][2][3][4] It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.[5][6] Recent studies have also revealed that this compound can block Orai channels, which are store-operated Ca2+ channels, providing another layer to its mechanism of action.[6][7]

Q2: In which solvents can I dissolve and store this compound?

This compound dihydrochloride is soluble in water (up to 50 mM) and DMSO (up to 100 mM).[3][4] For cell culture experiments, it is advisable to prepare fresh solutions. If storage is necessary, solutions can be stored at -20°C for up to one month.[3] It is recommended to prepare concentrated stock solutions in DMSO and then dilute them in culture medium to the final desired concentration immediately before use.

Q3: What are the known off-target effects of this compound?

Besides its primary targets of T-type and L-type calcium channels, this compound has been found to inhibit Orai channels, which can impact store-operated calcium entry (SOCE).[6][7] At higher concentrations (>50 μM), it may also inhibit Ca2+ release from the endoplasmic reticulum.[6][7] Additionally, some studies suggest that this compound can inhibit volume-sensitive Cl− channels and other ion channels, which could contribute to its effects on cell proliferation.[5]

Q4: How does this compound affect the cell cycle?

This compound has been shown to induce cell cycle arrest, primarily at the G1/S phase transition.[5][8] This is attributed to the role of T-type calcium channels in cell cycle progression. By blocking these channels, this compound can halt cells in the G1 phase, preventing them from entering the S phase of DNA synthesis.[5][9]

Troubleshooting Guide

Problem 1: this compound shows no or low effect on my cells' viability.
Possible Cause Troubleshooting Step
Low T-type Calcium Channel Expression: Verify the expression level of T-type calcium channels (e.g., Cav3.1, Cav3.2) in your specific cell line using techniques like RT-PCR, western blotting, or patch-clamp analysis. Cell lines with low or no expression of T-type calcium channels may be less sensitive to this compound.[10]
Drug Inactivity: Ensure the this compound compound is not degraded. Prepare fresh solutions for each experiment, as this compound solutions can be unstable.[11] Store the stock solution properly at -20°C or -80°C as recommended by the supplier.[2][3]
Incorrect Drug Concentration: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal inhibitory concentration (IC50) for your cell line. IC50 values can vary significantly between cell lines.[2][10]
Suboptimal Treatment Duration: The effects of this compound on cell viability and proliferation are time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.
Cell Culture Conditions: Ensure that cell culture conditions (e.g., confluency, media components) are consistent across experiments. High cell density can sometimes mask the cytotoxic effects of a drug.
Problem 2: Inconsistent results between experiments.
Possible Cause Troubleshooting Step
Drug Solution Instability: As mentioned, this compound solutions can be unstable. Always prepare fresh dilutions from a frozen stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution.[11]
Cell Line Passage Number: High passage numbers can lead to genetic drift and altered drug sensitivity in cell lines. Use cells with a consistent and low passage number for all experiments.
Variability in Seeding Density: Ensure precise and consistent cell seeding density across all wells and plates. Inconsistent cell numbers at the start of the experiment will lead to variable results.
Edge Effects in Multi-well Plates: "Edge effects" in 96-well plates can lead to variability. To minimize this, avoid using the outer wells of the plate for experimental samples or fill them with media only.
Problem 3: Difficulty distinguishing between apoptosis and necrosis.
Possible Cause Troubleshooting Step
Assay Limitations: Some assays, like a simple viability stain, may not differentiate between apoptosis and necrosis.
Concentration-Dependent Effects: At lower concentrations, this compound tends to induce apoptosis. However, at higher concentrations, it may lead to necrosis.[10] Perform a dose-response analysis and use assays that can distinguish between these two forms of cell death.
Lack of Specific Markers: Use a combination of assays to confirm the mode of cell death. For apoptosis, consider using Annexin V/PI staining, TUNEL assay, or measuring caspase activity. For necrosis, LDH release assays can be employed.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line and the specific ion channel being targeted.

Target/Cell Line IC50 (µM) Assay Type
T-type Ca2+ channels2.7Electrophysiology
L-type Ca2+ channels18.6Electrophysiology
Orai152.6Electrophysiology
Orai214.1Electrophysiology
Orai33.8Electrophysiology
Y79 (retinoblastoma)0.6 - 1.5Cell Growth Assay
WERI-Rb1 (retinoblastoma)0.6 - 1.5Cell Growth Assay
MCF7 (breast cancer)0.6 - 1.5Cell Growth Assay
C6 (glioma)5Cell Growth Assay
A2780 (ovarian cancer)24.23MTT Assay
A2780/Taxol (paclitaxel-resistant)35.26MTT Assay
HEK29324.6Thallium Flux Assay

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is adapted for assessing the effect of this compound on the viability of adherent cells.

Materials:

  • This compound dihydrochloride

  • DMSO (for stock solution)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution in DMSO. The final DMSO concentration in the wells should be kept below 0.1% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the this compound-containing medium or control medium (with 0.1% DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Cell Cycle Analysis using Flow Cytometry

This protocol outlines the steps for analyzing the effect of this compound on the cell cycle distribution.

Materials:

  • This compound dihydrochloride

  • Complete cell culture medium

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle control for the desired time period.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine with the floating cells from the supernatant.

  • Cell Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in ice-cold PBS. Add the cells dropwise into ice-cold 70% ethanol while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Mibefradil_Mechanism_of_Action cluster_channels Ion Channels cluster_effects Cellular Effects This compound This compound T_type T-type Ca2+ Channels This compound->T_type L_type L-type Ca2+ Channels This compound->L_type Orai Orai Channels (SOCE) This compound->Orai Ca_influx Decreased Ca2+ Influx T_type->Ca_influx L_type->Ca_influx Orai->Ca_influx Cell_Cycle_Arrest Cell Cycle Arrest (G1/S) Ca_influx->Cell_Cycle_Arrest Apoptosis Apoptosis Ca_influx->Apoptosis Proliferation Decreased Cell Proliferation Cell_Cycle_Arrest->Proliferation Viability Decreased Cell Viability Apoptosis->Viability Proliferation->Viability

Caption: this compound's multi-target mechanism of action.

Troubleshooting_Workflow Start Start: Unexpected this compound Results Low_Effect Low/No Effect Start->Low_Effect Inconsistent_Results Inconsistent Results Start->Inconsistent_Results Apoptosis_Necrosis Apoptosis vs. Necrosis Unclear Start->Apoptosis_Necrosis Check_Drug Verify this compound (Freshness, Storage) Check_Cells Assess Cell Line (T-type Channel Expression, Passage Number) Check_Protocol Review Experimental Protocol (Concentration, Duration, Seeding Density) Optimize_Conc_Time Optimize Concentration and Duration Check_Protocol->Optimize_Conc_Time Standardize_Culture Standardize Cell Culture and Seeding Check_Protocol->Standardize_Culture Specific_Assays Use Specific Assays (Annexin V, LDH) Check_Protocol->Specific_Assays Low_Effect->Check_Drug Low_Effect->Check_Cells Low_Effect->Check_Protocol Inconsistent_Results->Check_Drug Inconsistent_Results->Check_Cells Inconsistent_Results->Check_Protocol Apoptosis_Necrosis->Check_Protocol Check Concentration End Resolution Optimize_Conc_Time->End Standardize_Culture->End Specific_Assays->End

Caption: A logical workflow for troubleshooting this compound experiments.

References

Technical Support Center: Mibefradil and Use-Dependent Calcium Channel Block

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating the use-dependent block of calcium channels by Mibefradil. This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's action on voltage-gated calcium channels?

This compound is a calcium channel blocker that inhibits both T-type and L-type calcium channels. Its blocking action is use-dependent and voltage-dependent, meaning its inhibitory effect is more pronounced when the channels are frequently activated (use-dependence) and when the cell membrane is held at more depolarized potentials (voltage-dependence). The prevailing hypothesis is that this compound preferentially binds to the inactivated state of the calcium channel, thus stabilizing this non-conducting conformation.

Q2: What are the reported IC50 values for this compound on different calcium channels?

The inhibitory potency of this compound varies depending on the calcium channel subtype and the experimental conditions, particularly the holding potential and stimulation frequency.

Channel TypeConditionIC50 ValueReference
T-type Ca²⁺ Channels-2.7 µM
L-type Ca²⁺ Channels-18.6 µM
LVA Ca²⁺ Channels (rat spinal motoneurones)Holding potential: -90 mV, Test potential: 0 mV~1.4 µM
L-type Ca²⁺ Channels (slow tail currents induced by Bay K 8644)-3.4 µM
Caᵥ1.2 (α1C)Holding potential: -80 mV108 ± 21 µM
Caᵥ1.2 (α1C)Holding potential: -100 mV288 ± 17 µM
Caᵥ2.3 (α1E)Holding potential: -80 mV8 ± 2 µM
Caᵥ2.3 (α1E)Holding potential: -100 mV33 ± 7 µM
Caᵥ2.2Tonic block32.7 µM
Caᵥ2.2Use-dependent block (0.1 Hz)4.8 µM

Q3: How does this compound's block differ between T-type and L-type calcium channels?

This compound exhibits a moderate selectivity for T-type over L-type calcium channels. The inhibition of the L-type current is strongly voltage-dependent, whereas the block of the T-type current is less so. This means that the potency of this compound against L-type channels increases significantly as the cell's resting membrane potential becomes more depolarized.

Q4: Besides calcium channels, does this compound have other known targets?

Yes, at higher concentrations, this compound can also block other ion channels, including voltage-gated sodium (Na⁺) and potassium (K⁺) channels. It has also been shown to interact with the phospholipase C (PLC) and IP3 receptor pathway, leading to an increase in intracellular calcium concentration at micromolar concentrations (above 10 µM). Researchers should be aware of these potential off-target effects, especially when using high concentrations of this compound.

Troubleshooting Guide

Problem 1: I am not observing a significant use-dependent block of L-type calcium channels with this compound.

  • Possible Cause 1: Inappropriate Holding Potential. The use-dependent block of L-type channels by this compound is highly voltage-dependent. If the holding potential is too negative (e.g., -100 mV), a smaller fraction of channels will be in the inactivated state, which is the proposed high-affinity state for this compound.

    • Solution: Use a more depolarized holding potential (e.g., -80 mV or even -70 mV) to increase the population of inactivated channels. This should enhance the observed use-dependent block.

  • Possible Cause 2: Low Stimulation Frequency. Use-dependence implies that the block accumulates with repeated channel activation. If the stimulation frequency is too low, the drug may have sufficient time to dissociate from the channel between pulses.

    • Solution: Increase the frequency of the depolarizing pulses (e.g., from 0.1 Hz to 1 Hz or higher). This will promote the accumulation of channels in the inactivated state and enhance the binding of this compound.

  • Possible Cause 3: Incorrect this compound Concentration. The IC50 for use-dependent block can be significantly lower than for tonic block.

    • Solution: Refer to the provided IC50 table and consider using a concentration range appropriate for observing use-dependent effects (e.g., 1-10 µM for Caᵥ2.2).

Problem 2: The effect of this compound is not readily reversible after washout.

  • Possible Cause 1: Slow Dissociation Kinetics. this compound's binding to the inactivated state may be characterized by slow dissociation rates, leading to a prolonged block even after the drug is removed from the external solution.

    • Solution: Extend the washout period and monitor for recovery over a longer duration. Applying hyperpolarizing pulses may facilitate the transition of channels from the inactivated state to the resting state, potentially accelerating drug dissociation.

  • Possible Cause 2: Intracellular Trapping. Being a lipophilic molecule, this compound can cross the cell membrane. It's possible that the drug becomes "trapped" inside the cell and continues to block the channel from the intracellular side.

    • Solution: This is an inherent property of the drug. If complete washout is critical, consider using a different, less lipophilic blocker if available for your specific channel subtype.

Problem 3: I am observing unexpected changes in intracellular calcium levels that don't seem related to voltage-gated calcium channel blockade.

  • Possible Cause: Off-target effects on intracellular calcium stores. At concentrations above 10 µM, this compound can activate phospholipase C (PLC) and stimulate the release of calcium from the endoplasmic reticulum (ER) via IP3 receptors.

    • Solution: If your experiment is sensitive to changes in intracellular calcium, use the lowest effective concentration of this compound to minimize these off-target effects. Consider co-application of inhibitors for PLC (e.g., U73122) or IP3 receptors (e.g., Xestospongin C) to dissect the specific contribution of voltage-gated calcium channel block.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Assess Use-Dependent Block

This protocol is designed to measure the use-dependent block of voltage-gated calcium channels by this compound.

1. Cell Preparation:

  • Use a cell line stably or transiently expressing the calcium channel subtype of interest (e.g., HEK-293 cells).
  • Culture cells to 50-80% confluency before the experiment.

2. Solutions:

  • External Solution (in mM): 110 BaCl₂ (or CaCl₂), 10 HEPES, 10 TEA-Cl, 10 Glucose, 40 Sucrose. Adjust pH to 7.4 with TEA-OH. Barium is often used as the charge carrier to avoid calcium-dependent inactivation.
  • Internal (Pipette) Solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 MgCl₂, 2 ATP-Mg, 0.3 GTP-Na, 10 HEPES. Adjust pH to 7.2 with CsOH.
  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and dilute to the final desired concentrations in the external solution on the day of the experiment. Ensure the final DMSO concentration is low (<0.1%) to avoid solvent effects.

3. Electrophysiological Recording:

  • Establish a whole-cell patch-clamp configuration.
  • Set the amplifier to voltage-clamp mode.
  • Hold the cell at a holding potential that allows for channel recovery between pulses (e.g., -90 mV or -100 mV).

4. Voltage Protocol for Use-Dependence:

  • Apply a train of depolarizing pulses to a voltage that elicits a peak inward current (e.g., +10 mV) for a duration of 100-400 ms.
  • The frequency of the pulse train should be chosen to reveal use-dependence (e.g., 0.1 Hz, 1 Hz, or higher). A typical protocol might involve a train of 30 pulses.
  • Record the peak current amplitude for each pulse in the train.

5. Data Analysis:

  • Measure the peak inward current for the first pulse (tonic block) and the last pulse (use-dependent block) in the train, both in the absence (control) and presence of different concentrations of this compound.
  • Normalize the current in the presence of this compound to the control current.
  • Plot the normalized current as a function of this compound concentration to generate dose-response curves for tonic and use-dependent block and calculate the respective IC50 values.

Visualizations

G This compound Signaling Pathway cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum Ca_channel Voltage-Gated Ca²⁺ Channel Ca_influx Ca²⁺ Influx (Blocked) Ca_channel->Ca_influx PLC Phospholipase C (PLC) IP3 IP₃ PLC->IP3 IP3R IP₃ Receptor Ca_release Ca²⁺ Release IP3R->Ca_release This compound This compound This compound->Ca_channel Inhibits (Use-dependent) This compound->PLC Activates (>10 µM) IP3->IP3R Activates G Experimental Workflow for Use-Dependent Block cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_prep Prepare Cells Expressing Target Ca²⁺ Channel solution_prep Prepare External/Internal Solutions & this compound patch Establish Whole-Cell Patch Clamp cell_prep->patch solution_prep->patch control_rec Record Control Currents (Pulse Train) patch->control_rec drug_app Apply this compound control_rec->drug_app drug_rec Record Currents in Presence of this compound (Pulse Train) drug_app->drug_rec measure Measure Peak Currents (1st and Last Pulse) drug_rec->measure normalize Normalize to Control measure->normalize plot Plot Dose-Response Curves normalize->plot calculate Calculate IC₅₀ Values plot->calculate G Logical Relationship of this compound Binding Resting Resting State (Low Affinity) Open Open State Resting->Open Depolarization Open->Resting Repolarization Inactivated Inactivated State (High Affinity) Open->Inactivated Sustained Depolarization Inactivated->Resting Repolarization (Recovery) Blocked This compound-Bound (Blocked) Inactivated->Blocked This compound Binding Blocked->Inactivated This compound Dissociation

Validation & Comparative

Mibefradil versus verapamil: a comparative analysis of L-type channel block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of mibefradil and verapamil, two calcium channel blockers with distinct profiles in their interaction with L-type voltage-gated calcium channels (Cav1.x). While both drugs have been used in the management of cardiovascular disorders, their pharmacological properties, particularly their selectivity and mechanism of action at the molecular level, differ significantly. This analysis is supported by quantitative data from experimental studies and detailed methodologies for key assays.

Executive Summary

Verapamil is a well-established phenylalkylamine calcium channel blocker that demonstrates primary selectivity for L-type calcium channels.[1] In contrast, this compound, a benzimidazolyl-substituted tetraline derivative, is recognized as a mixed T-type and L-type calcium channel blocker, exhibiting a higher affinity for T-type channels at therapeutic concentrations.[2][3] This dual-channel activity of this compound confers a unique pharmacological profile, including a lack of negative inotropic effects at therapeutic doses, which distinguishes it from verapamil.[2] The interaction of both drugs with L-type calcium channels is state-dependent, showing increased affinity for open or inactivated channel states.

Quantitative Analysis: Potency and Selectivity

The potency of this compound and verapamil in blocking L-type calcium channels has been quantified using various electrophysiological and binding assays. The half-maximal inhibitory concentration (IC50) is a key parameter for comparison. It is important to note that these values can vary depending on the experimental conditions, such as the holding potential in electrophysiology studies.

DrugChannel TypeIC50 (µM)Cell Type/TissueExperimental ConditionReference
This compound L-type (ICaL)~3Rat ventricular cellsHolding Potential: -100 to -80 mV[4]
L-type (ICaL)~0.1Rat ventricular cellsHolding Potential: -50 mV[4]
T-type (ICaT)0.1Rat atrial cellsHolding Potential: -100 to -80 mV[4]
Verapamil L-type0.25 - 15.5Various[5]
L-type~0.143(HERG current as a proxy)[6][7]

Note: IC50 values for verapamil's L-type channel block are presented as a range due to significant variation across different studies and experimental setups.

Mechanism of Action

Verapamil acts as an open-channel blocker of L-type calcium channels.[6] It accesses its binding site from the intracellular side of the channel pore, leading to a frequency- and voltage-dependent block.[6] This means its blocking effect is more pronounced in tissues that are frequently depolarized, such as cardiac muscle.

This compound also exhibits a voltage- and use-dependent block of L-type calcium channels.[4] However, its interaction is suggested to be at a unique binding site distinct from that of phenylalkylamines like verapamil.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of L-type calcium channel-mediated muscle contraction and a typical workflow for characterizing calcium channel blockers.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_drugs Points of Inhibition Depolarization Membrane Depolarization L_type L-type Ca²⁺ Channel (Cav1.2) Depolarization->L_type Activates Ca_influx Ca²⁺ Influx L_type->Ca_influx Mediates RyR Ryanodine Receptor (RyR) Ca_influx->RyR Activates Calmodulin Calmodulin Ca_influx->Calmodulin Binds to Ca_Calmodulin Ca²⁺-Calmodulin Complex SR Sarcoplasmic Reticulum (SR) Ca_release Ca²⁺ Release (CICR) RyR->Ca_release Mediates Ca_release->Calmodulin Binds to MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK Activates MLCK_active Active MLCK Myosin Myosin-Actin Interaction MLCK_active->Myosin Phosphorylates Myosin Light Chain Contraction Muscle Contraction Myosin->Contraction Leads to This compound This compound This compound->L_type Blocks Verapamil Verapamil Verapamil->L_type Blocks

Caption: L-type calcium channel signaling pathway in muscle contraction.

G cluster_workflow Experimental Workflow: Characterization of L-type Channel Blockers cluster_details Experimental Details start Start: Hypothesis cell_prep Cell Culture/ Tissue Preparation start->cell_prep electrophysiology Electrophysiology (Whole-Cell Patch Clamp) cell_prep->electrophysiology Functional Assay binding_assay Radioligand Binding Assay cell_prep->binding_assay Binding Affinity Assay data_analysis Data Analysis (IC₅₀ Determination) electrophysiology->data_analysis ephys_details - Voltage protocols - Measure I_CaL - Apply drug concentrations electrophysiology->ephys_details binding_assay->data_analysis binding_details - Membrane preparation - Incubate with radioligand & competing drug - Measure bound radioactivity binding_assay->binding_details comparison Comparative Analysis of Potency and Selectivity data_analysis->comparison conclusion Conclusion comparison->conclusion

Caption: Experimental workflow for characterizing calcium channel blockers.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to measure the ion currents across the membrane of a single cell, allowing for the characterization of the blocking effects of compounds on L-type calcium channels (ICa,L).

Objective: To determine the IC50 of this compound and verapamil for L-type calcium channels.

Methodology:

  • Cell Preparation: Isolate single ventricular myocytes or use a stable cell line expressing the L-type calcium channel (e.g., HEK293 cells).

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 6 KCl, 1 CaCl2, 1.5 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[8] To isolate calcium currents, other ion channel blockers (e.g., tetrodotoxin for sodium channels, and TEA for potassium channels) may be added.[9]

    • Internal (Pipette) Solution (in mM): 100 Cs-methanesulfonate, 40 CsCl, 10 HEPES, 5 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with CsOH.[8] Cesium is used to block potassium channels from the inside.

  • Recording:

    • Establish a gigaohm seal between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell membrane at a negative potential (e.g., -80 mV or -40 mV) to keep the calcium channels in a closed state.[8]

    • Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit the L-type calcium current.[8]

    • Record baseline currents.

    • Perfuse the cell with increasing concentrations of the test compound (this compound or verapamil) and record the current at each concentration.

  • Data Analysis:

    • Measure the peak inward current at each drug concentration.

    • Normalize the current to the baseline current.

    • Plot the normalized current as a function of drug concentration and fit the data to the Hill equation to determine the IC50 value.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a drug to its receptor by measuring the displacement of a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound and verapamil to the L-type calcium channel.

Methodology:

  • Membrane Preparation:

    • Homogenize tissue (e.g., cardiac or brain tissue) or cells expressing L-type calcium channels in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash and resuspend the membrane pellet in a binding buffer.[10][11]

    • Determine the protein concentration of the membrane preparation.[10]

  • Binding Reaction:

    • In a multi-well plate, add the membrane preparation, a fixed concentration of a radiolabeled L-type calcium channel ligand (e.g., [3H]PN200-110), and varying concentrations of the unlabeled competitor drug (this compound or verapamil).[10][12]

    • Incubate the mixture to allow binding to reach equilibrium.[10]

  • Separation and Detection:

    • Rapidly filter the reaction mixture through a glass fiber filter to separate the bound from the free radioligand.[10]

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[10]

    • Measure the radioactivity retained on the filters using a scintillation counter.[10]

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the competitor drug concentration.

    • Fit the data to a competition binding equation to determine the IC50, from which the Ki (inhibitory constant) can be calculated using the Cheng-Prusoff equation.[10]

Conclusion

This compound and verapamil both effectively block L-type calcium channels, but their pharmacological profiles are distinct. Verapamil is a selective L-type channel blocker, while this compound exhibits a dual blockade of both L- and T-type channels, with a preference for the latter at therapeutic doses. This difference in selectivity contributes to their varied clinical effects, particularly concerning cardiac contractility. The choice between these agents in a research or clinical context should be guided by the desired selectivity profile and the specific experimental or therapeutic goals. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of these and other calcium channel modulators.

References

A Comparative Analysis of Mibefradil's Selectivity Profile Against Amlodipine and Diltiazem

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the inhibitory effects of Mibefradil, Amlodipine, and Diltiazem on L-type and T-type voltage-gated calcium channels reveals a distinct selectivity profile for this compound, characterized by its potent inhibition of T-type channels. This comparison provides valuable insights for researchers and drug development professionals in the cardiovascular field.

This compound, a benzimidazolyl-substituted tetraline derivative, demonstrates a unique mechanism of action through its pronounced selectivity for T-type (low-voltage-activated) calcium channels over L-type (high-voltage-activated) channels.[1][2] In contrast, Amlodipine, a dihydropyridine, and Diltiazem, a benzothiazepine, are established L-type selective calcium channel blockers.[3][4][5] This fundamental difference in channel preference underlies their varied pharmacological effects.

Quantitative Comparison of Inhibitory Potency

The half-maximal inhibitory concentrations (IC50) derived from various electrophysiological studies underscore the differential selectivity of these compounds. The data, summarized in the table below, highlights this compound's potent T-type channel blockade. It is important to note that IC50 values can vary based on experimental conditions such as cell type, holding potential, and stimulation frequency.[6][7]

DrugChannel TypeIC50 (µM)Cell Type / Conditions
This compound T-type2.7[8]Not specified
L-type18.6[8]Not specified
Amlodipine L-type2.4Oocytes (holding potential -100 mV)[9]
N-type5.8Oocytes (holding potential -100 mV)[9]
Diltiazem L-type41 (resting state)CaVAb (ancestral calcium channel)[10]
L-type10.4 (use-dependent)CaVAb (ancestral calcium channel)[10]
L-type51 (holding potential -60mV, pH 7.2)Human mesenteric arterial myocytes[11]
L-type20 (holding potential -60mV, pH 9.2)Human mesenteric arterial myocytes[11]
T-typeNot widely reported-

Note: The IC50 value for Diltiazem's effect on T-type calcium channels is not widely reported in the reviewed literature, reflecting its primary classification as an L-type channel blocker.

Signaling Pathways and Selectivity

The differential effects of these calcium channel blockers can be visualized through their primary targets in the voltage-gated calcium channel family. This compound's dual blockade of both T-type and L-type channels, with a preference for the former, distinguishes it from the more selective L-type blockade of Amlodipine and Diltiazem.

cluster_drugs Calcium Channel Blockers cluster_channels Voltage-Gated Calcium Channels This compound This compound T_type T-type (Cav3.x) This compound->T_type High Affinity L_type L-type (Cav1.x) This compound->L_type Lower Affinity Amlodipine Amlodipine Amlodipine->L_type High Affinity Diltiazem Diltiazem Diltiazem->L_type High Affinity

Fig. 1: Drug-Channel Selectivity

Experimental Protocols

The determination of the inhibitory profiles of these compounds relies heavily on the whole-cell patch-clamp technique. This electrophysiological method allows for the precise measurement of ionic currents through voltage-gated calcium channels in isolated cells.

Whole-Cell Patch-Clamp Protocol for IC50 Determination:

  • Cell Preparation:

    • Cells expressing the target calcium channel subtypes (e.g., HEK293 cells stably transfected with Cav1.2 for L-type or Cav3.2 for T-type) are cultured on glass coverslips.

    • Prior to recording, the coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution.

  • Solutions:

    • External Solution (in mM): Typically contains a charge carrier like BaCl2 (to enhance current and block K+ channels), a buffer like HEPES, and other salts to maintain osmolarity and pH. For example: 110 BaCl2, 10 HEPES, 1 MgCl2, 40 TEA-Cl, adjusted to pH 7.4 with TEA-OH.

    • Internal (Pipette) Solution (in mM): Contains a primary salt like CsCl (to block K+ currents from inside), a calcium buffer like EGTA, a buffer like HEPES, and ATP/GTP to support cellular function. For example: 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.2 with CsOH.

  • Electrophysiological Recording:

    • A glass micropipette with a tip diameter of ~1 µm, filled with the internal solution, is positioned onto the surface of a single cell.

    • A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane by applying gentle suction.

    • The cell membrane under the pipette is then ruptured by applying a brief pulse of suction, establishing the "whole-cell" configuration, which allows for electrical access to the cell's interior.

    • The cell's membrane potential is "clamped" at a specific holding potential (e.g., -80 mV) using a patch-clamp amplifier.

  • Data Acquisition and Analysis:

    • Voltage steps are applied to elicit calcium channel currents. The specific voltage protocol depends on the channel type being studied (T-type channels activate at more negative potentials than L-type channels).

    • The peak inward current is measured before and after the application of various concentrations of the test compound (this compound, Amlodipine, or Diltiazem).

    • The percentage of current inhibition is calculated for each concentration.

    • The IC50 value is determined by fitting the concentration-response data to the Hill equation.

cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Cell_Culture Cell Culture with Expressed Channels Giga_Seal Form Giga-Seal Cell_Culture->Giga_Seal Solution_Prep Prepare External and Internal Solutions Solution_Prep->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Voltage_Clamp Apply Voltage-Clamp Protocol Whole_Cell->Voltage_Clamp Measure_Current Measure Peak Current Voltage_Clamp->Measure_Current Drug_Application Apply Drug Concentrations Measure_Current->Drug_Application Calculate_Inhibition Calculate % Inhibition Drug_Application->Calculate_Inhibition IC50_Determination Determine IC50 Calculate_Inhibition->IC50_Determination

Fig. 2: Patch-Clamp Workflow

Conclusion

The selectivity profile of this compound, with its potent inhibition of T-type calcium channels, distinguishes it from the L-type selective agents Amlodipine and Diltiazem. This unique pharmacological characteristic suggests that this compound may offer different therapeutic possibilities and a varied side-effect profile compared to traditional calcium channel blockers. The data presented, obtained through rigorous electrophysiological techniques such as the whole-cell patch-clamp, provides a quantitative basis for understanding these differences and guiding future research in the development of more selective cardiovascular therapies.

References

Validating Mibefradil's On-Target Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Mibefradil's on-target effects, validated through genetic knockout models, and its performance relative to other calcium channel blockers. Detailed experimental data, protocols, and pathway visualizations are presented to support future research and drug development endeavors.

This compound, a selective blocker of T-type calcium channels, was initially developed for the treatment of hypertension and angina.[1] Its unique mechanism of action, showing a higher affinity for low-voltage-activated (T-type) over high-voltage-activated (L-type) calcium channels, set it apart from other calcium channel antagonists.[1] However, it was withdrawn from the market due to significant drug-drug interactions.[2] Despite its withdrawal, this compound remains a valuable pharmacological tool for studying the physiological roles of T-type calcium channels, and there is renewed interest in its potential for other therapeutic applications, such as in cancer treatment.[3]

This guide delves into the validation of this compound's on-target effects, with a focus on the use of genetic knockout models, and provides a comparative analysis with other relevant calcium channel blockers.

Comparative Analysis of this compound and Alternatives

This compound's efficacy and side effect profile have been evaluated in numerous clinical trials, often in direct comparison with other widely used calcium channel blockers.

Table 1: Comparative Efficacy of this compound and Other Calcium Channel Blockers in Hypertension
DrugDaily DoseMean Reduction in Sitting Diastolic Blood Pressure (mmHg)Reference
This compound 100 mg-11.5 to -14.3[4][5]
Amlodipine 10 mg-11.9 to -13.2[4][6]
Diltiazem CD 360 mg-9.5 to -11.7[4][5]
Nifedipine GITS 60 mgStatistically equivalent to this compound 100 mg[7]
Nifedipine SR 40 mg twice daily-8.1[4]
Table 2: Comparative Incidence of Common Side Effects (%)
Side EffectThis compound (100 mg)Amlodipine (10 mg)Diltiazem CD (360 mg)PlaceboReference
Leg Edema 4.2 - 717 - 33.6-3[4][6]
Headache 8--6
Lightheadedness 3--0
Dizziness ~7---

Note: "-" indicates data not specified in the compared studies.

Table 3: In Vitro Potency of this compound on Calcium Channel Subtypes
Channel SubtypeIC50Experimental ConditionsReference
Cav3.1 (α1G) 270 nM2 mM Ca²⁺
Cav3.2 (α1H) 140 nM2 mM Ca²⁺
L-type (α1C) ~13 µM10 mM Ba²⁺
T-type (native) 83 nM35°C, holding potential -70 mV[8]
P-type (native) ~16.6 µMholding potential -70 mV[8]

Validating On-Target Effects with Genetic Knockout Models

The most definitive method to validate the on-target effects of a drug is to assess its activity in a biological system where the target has been genetically removed. Knockout (KO) mouse models for the different T-type calcium channel subunits (Cav3.1/CACNA1G, Cav3.2/CACNA1H, and Cav3.3/CACNA1I) are invaluable tools for this purpose.

Experimental Workflow: Validating this compound's Antihypertensive Effect

G cluster_0 Animal Preparation cluster_1 Drug Administration cluster_2 Blood Pressure Measurement cluster_3 Data Analysis & Interpretation WT Wild-Type Mice Mib_WT This compound to WT WT->Mib_WT Veh_WT Vehicle to WT WT->Veh_WT KO Cav3.x Knockout Mice (e.g., Cacna1g-/-) Mib_KO This compound to KO KO->Mib_KO Veh_KO Vehicle to KO KO->Veh_KO BP_Mib_WT Measure BP Mib_WT->BP_Mib_WT BP_Veh_WT Measure BP Veh_WT->BP_Veh_WT BP_Mib_KO Measure BP Mib_KO->BP_Mib_KO BP_Veh_KO Measure BP Veh_KO->BP_Veh_KO Analysis Compare BP changes between groups BP_Mib_WT->Analysis BP_Veh_WT->Analysis BP_Mib_KO->Analysis BP_Veh_KO->Analysis Conclusion On-target effect confirmed if BP decrease is attenuated in KO mice Analysis->Conclusion

Caption: Workflow for validating this compound's on-target antihypertensive effects using knockout mice.

Experimental Protocol: In Vivo Validation in Knockout Mice
  • Animal Models: Utilize adult male wild-type (WT) and T-type calcium channel subunit knockout (e.g., Cacna1g-/-, Cacna1h-/-, or Cacna1i-/-) mice on a C57BL/6J background. House animals under a 12-hour light/dark cycle with ad libitum access to food and water.

  • Drug Preparation and Administration: Dissolve this compound in a suitable vehicle (e.g., sterile saline or a solution containing a solubilizing agent like DMSO, further diluted in saline). Administer this compound or vehicle via oral gavage or intraperitoneal injection at a dose known to be effective (e.g., 20-40 mg/kg).[9]

  • Blood Pressure Measurement:

    • Tail-Cuff Plethysmography: For non-invasive, repeated measurements, use a tail-cuff system.[10] Acclimatize mice to the restraining device for several days prior to the experiment to minimize stress-induced blood pressure fluctuations.[3] Record baseline blood pressure for 3-5 days before drug administration. Following drug or vehicle administration, measure blood pressure at regular intervals (e.g., 1, 2, 4, 8, and 24 hours post-dose).

    • Radiotelemetry: For continuous and more accurate blood pressure monitoring, surgically implant radiotelemetry transmitters.[10] Allow animals to recover for at least one week post-surgery before commencing the experiment. Record baseline blood pressure for 24-48 hours. Administer this compound or vehicle and continue to monitor blood pressure continuously.

  • Data Analysis: Calculate the change in systolic and diastolic blood pressure from baseline for each group. A statistically significant reduction in the antihypertensive effect of this compound in the knockout mice compared to wild-type mice would confirm that its action is mediated, at least in part, by the targeted T-type calcium channel subunit. The absence of a blood pressure-lowering effect in the knockout strain would provide strong evidence for on-target activity.

Advanced Validation using CRISPR/Cas9

CRISPR/Cas9 technology offers a powerful and precise method for generating knockout cell lines or animal models to validate drug targets.[11]

Experimental Workflow: CRISPR/Cas9-Mediated Target Validation

G cluster_0 gRNA Design & Lentiviral Production cluster_1 Cell Line Transduction & Selection cluster_2 Knockout Validation & Functional Assay cluster_3 Drug Treatment & Analysis gRNA Design gRNAs targeting CACNA1G/H/I Lenti Produce lentiviral particles gRNA->Lenti Transduce Transduce Cas9-expressing cells with gRNA lentivirus Lenti->Transduce Select Select for transduced cells Transduce->Select Validate Validate target gene knockout (e.g., Western blot) Select->Validate Assay Perform functional assay (e.g., electrophysiology) Validate->Assay Treat Treat WT and KO cells with this compound Assay->Treat Analyze Measure drug effect (e.g., channel block) Treat->Analyze Conclusion On-target effect confirmed if This compound's effect is abolished in KO cells Analyze->Conclusion

Caption: Workflow for validating this compound's on-target effects using CRISPR/Cas9.

Experimental Protocol: CRISPR/Cas9 Knockout in a Neuronal Cell Line
  • Cell Line and Culture: Use a neuronal cell line endogenously expressing the target T-type calcium channel subunit (e.g., Neuro2a cells for Cav3.1).

  • gRNA Design and Cloning: Design and clone at least two independent single guide RNAs (sgRNAs) targeting an early exon of the Cacna1g, Cacna1h, or Cacna1i gene into a suitable lentiviral vector.

  • Lentivirus Production and Transduction: Produce lentiviral particles and transduce a Cas9-expressing cell line with the sgRNA-containing lentivirus.

  • Generation of Knockout Clones: Select transduced cells and isolate single-cell clones.

  • Validation of Knockout: Screen individual clones for the absence of the target protein expression by Western blot or immunofluorescence. Confirm the gene knockout at the genomic level by sequencing.

  • Functional Validation (Electrophysiology):

    • Perform whole-cell patch-clamp recordings on both wild-type and validated knockout cells.

    • Use a voltage protocol to elicit T-type calcium currents (e.g., holding potential of -100 mV and a test pulse to -30 mV).

    • Confirm the absence of T-type currents in the knockout cells.

  • Pharmacological Testing:

    • Apply this compound at various concentrations to both wild-type and knockout cells.

    • Measure the dose-dependent block of the T-type current in wild-type cells.

    • Confirm that this compound has no effect on the residual currents in the knockout cells at concentrations that effectively block the T-type current in wild-type cells.

Signaling Pathways and Off-Target Considerations

The influx of Ca²⁺ through T-type channels can initiate a cascade of downstream signaling events.

Signaling Pathway Downstream of T-type Calcium Channel Activation

G cluster_0 Membrane Events cluster_1 Intracellular Signaling cluster_2 Cellular Responses Depol Membrane Depolarization T_channel T-type Ca²⁺ Channel (Cav3.1, Cav3.2, Cav3.3) Depol->T_channel activates Ca_influx Ca²⁺ Influx T_channel->Ca_influx This compound This compound This compound->T_channel blocks CaM Calmodulin (CaM) Ca_influx->CaM PKC Protein Kinase C (PKC) Ca_influx->PKC PLC Phospholipase C (PLC) Ca_influx->PLC CaMKII CaMKII CaM->CaMKII Calcineurin Calcineurin CaM->Calcineurin Prolif Cell Proliferation CaMKII->Prolif Diff Cell Differentiation CaMKII->Diff PKC->Prolif PKC->Diff Gene_exp Gene Expression (e.g., via NFAT) Calcineurin->Gene_exp IP3R IP₃ Receptor PLC->IP3R activates

Caption: Simplified signaling cascade downstream of T-type calcium channel activation.

It is crucial to acknowledge that this compound is not perfectly selective and can have off-target effects, particularly at higher concentrations. For instance, at micromolar concentrations, this compound can trigger an increase in intracellular calcium by activating Phospholipase C (PLC) and the IP₃ receptor, leading to calcium release from the endoplasmic reticulum and subsequent store-operated calcium entry via ORAI channels.[1] This underscores the importance of using appropriate concentrations and validating findings with genetic models.

Conclusion

Validating the on-target effects of pharmacological agents like this compound is paramount in drug discovery and basic research. The use of genetic knockout models, including those generated by CRISPR/Cas9, provides the most rigorous approach to confirming that the observed physiological or cellular effects of a drug are indeed mediated by its intended target. The data and protocols presented in this guide offer a framework for researchers to objectively assess the on-target actions of this compound and to compare its performance with other calcium channel blockers, thereby facilitating a deeper understanding of T-type calcium channel biology and the development of more selective therapeutic agents.

References

Mibefradil's Anti-Cancer Efficacy: A Comparative Analysis Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of Mibefradil's efficacy in various cancer cell lines. We objectively compare its performance with other T-type calcium channel blockers, supported by experimental data, detailed protocols, and visual representations of its mechanism of action.

This compound, originally developed as a treatment for hypertension and angina pectoris, has garnered significant interest in oncology for its potent anti-proliferative and pro-apoptotic effects in a variety of cancer cells.[1][2] This repurposed drug is a nonselective calcium channel blocker with a notable preference for T-type calcium channels over L-type channels.[1][3] The aberrant expression of T-type calcium channels in numerous cancers and their role in cell cycle progression and proliferation make them a compelling therapeutic target.[4][5] this compound's ability to inhibit these channels, alongside other cellular targets, contributes to its anti-cancer activity.[4][6]

Comparative Efficacy of this compound

This compound has demonstrated significant efficacy in inhibiting the growth of various cancer cell lines, often at micromolar concentrations. Its potency varies depending on the cell line and the level of T-type calcium channel expression.

This compound vs. Other Calcium Channel Blockers

Studies have shown that cells with higher expression of T-type calcium channels are more susceptible to the anti-proliferative effects of this compound. For instance, retinoblastoma (Y79 and WERI-Rb1) and breast cancer (MCF7) cells, which express T-type calcium channels, are inhibited by this compound with IC50 values in the low micromolar range. In contrast, glioma C6 cells, with low T-channel expression, are less sensitive.[7][8]

DrugCell LineCancer TypeIC50 (µM)T-type Channel ExpressionReference
This compound Y79Retinoblastoma0.6 - 1.5High[7][8]
WERI-Rb1Retinoblastoma0.6 - 1.5High[7][8]
MCF7Breast Cancer0.6 - 1.5High[7][8]
Glioma C6Glioma5Low[7][8]
Pimozide Y79Retinoblastoma0.6 - 1.5High[7][8]
WERI-Rb1Retinoblastoma0.6 - 1.5High[7][8]
MCF7Breast Cancer0.6 - 1.5High[7][8]
Glioma C6Glioma8Low[7][8]
NNC-55-0396 Leukemia Cell LinesLeukemiaComparable to this compoundHigh[4]

Table 1: Comparative IC50 Values of this compound and Other Calcium Channel Blockers. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound and Pimozide in different cancer cell lines, highlighting the correlation with T-type calcium channel expression. NNC-55-0396 is also presented as a comparable T-type channel inhibitor in leukemia cells.

In leukemia cell lines, this compound and another T-type calcium channel inhibitor, NNC-55-0396, have shown concentration-dependent inhibition of cell growth.[4] While both drugs are effective, this compound's mechanism extends beyond T-type channel blocking, as it has also been shown to inhibit Orai channels, which are involved in store-operated calcium entry.[6][9] This broader activity profile may contribute to its potent anti-cancer effects.

Mechanism of Action: A Multi-faceted Approach

This compound's anti-cancer effects are not solely reliant on the blockade of T-type calcium channels. It influences several key cellular processes, including cell cycle progression, apoptosis, and intracellular calcium signaling.

Effects on Cell Cycle and Apoptosis

This compound has been observed to induce cell cycle arrest, primarily at the G0/G1 phase, thereby preventing cells from progressing to the S phase of DNA synthesis.[4][9] This is often accompanied by an induction of apoptosis, or programmed cell death. However, the mode of cell death can vary between cell lines. For instance, in pimozide-treated Y79 and MCF7 cells, apoptosis is the primary mechanism, whereas this compound appears to induce mainly necrotic cell death in these lines.[7][8] In leukemia cells, this compound promotes apoptosis, which is partially dependent on the release of calcium from the endoplasmic reticulum.[10]

Cell LineCancer TypeEffect on Cell CycleEffect on ApoptosisReference
MOLT-4LeukemiaG0/G1 arrestInduction[4]
HK-2(Normal Kidney)G0/G1 arrestInduction at high concentrations (>25 µM)[9]
Ovarian Cancer CellsOvarian CancerG1 to S and G2 to M arrest-[9]
JurkatLeukemiaG1 to S and G2 to M arrest-[9]
Y79, MCF7Retinoblastoma, Breast CancerNo significant alterationPrimarily necrotic[7][8]

Table 2: Effects of this compound on Cell Cycle and Apoptosis. This table outlines the impact of this compound on cell cycle progression and the induction of apoptosis in various cell lines.

Impact on Intracellular Signaling Pathways

This compound's influence on intracellular calcium levels is a critical aspect of its mechanism. It can trigger a rise in cytosolic calcium concentration by activating Phospholipase C (PLC) and the IP3 receptor (IP3R), leading to calcium release from the endoplasmic reticulum.[1] Furthermore, this compound has been shown to disrupt the ERK1/2 signaling pathway, which is crucial for cell proliferation and survival.[4]

Mibefradil_Signaling_Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum This compound This compound T_type T-type Ca2+ Channel This compound->T_type Inhibits Orai Orai Channel This compound->Orai Inhibits PLC PLC This compound->PLC Activates Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1) This compound->Cell_Cycle_Arrest Ca_influx Ca2+ Influx (Decreased) T_type->Ca_influx Orai->Ca_influx IP3R IP3R PLC->IP3R Activates Ca_cytosol [Ca2+]cyt (Increased) IP3R->Ca_cytosol Ca2+ release Ca_ER Ca2+ Ca_ER->IP3R Proliferation Cell Proliferation (Inhibited) Ca_influx->Proliferation Impacts ERK ERK1/2 Phosphorylation (Decreased) Ca_cytosol->ERK Modulates Apoptosis Apoptosis (Induced) Ca_cytosol->Apoptosis Triggers ERK->Proliferation Regulates Cell_Cycle_Arrest->Proliferation Prevents

Caption: this compound's multifaceted mechanism of action in cancer cells.

Experimental Protocols

To facilitate the replication and further investigation of this compound's effects, detailed methodologies for key experiments are provided below.

Cell Viability and Proliferation Assay

This protocol is adapted from studies investigating the effect of this compound on leukemia cell growth.[4]

  • Cell Plating: Plate cells in 96-well culture plates at a density of 1–2 × 10⁴ cells/well in 100 μL of appropriate cell culture media.

  • Treatment: Treat cells with varying concentrations of this compound or other test compounds. Include a vehicle control.

  • Incubation: Incubate the plates for the desired time period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Quantification: Assess cell viability using a colorimetric assay such as the CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS). Add 20 μL of the reagent to each well and incubate for 2 hours at 37°C.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is a standard method for detecting apoptosis and is referenced in studies on this compound.[4]

  • Cell Treatment: Treat cells with this compound or control substances for the specified duration.

  • Cell Harvesting: Harvest the cells by centrifugation and wash them with ice-cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This protocol is used to determine the effect of this compound on cell cycle distribution.[9]

  • Cell Treatment and Harvesting: Treat cells as described above and harvest by trypsinization or scraping.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.

Experimental_Workflow cluster_prep Cell Preparation & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis start Cancer Cell Culture plate Plate Cells start->plate treat Treat with this compound (or other compounds) plate->treat viability Cell Viability Assay (e.g., MTS) treat->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treat->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treat->cell_cycle plate_reader Plate Reader viability->plate_reader flow_cytometry Flow Cytometry apoptosis->flow_cytometry cell_cycle->flow_cytometry data_analysis Quantitative Analysis (IC50, % Apoptosis, etc.) flow_cytometry->data_analysis plate_reader->data_analysis

Caption: A generalized workflow for evaluating this compound's efficacy in vitro.

References

Mibefradil vs. NNC55-0396: A Comparative Analysis of CYP3A4 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the differential inhibitory effects of Mibefradil and its derivative, NNC55-0396, on the critical drug-metabolizing enzyme, Cytochrome P450 3A4.

This guide provides a comprehensive comparison of this compound, a former antihypertensive drug withdrawn from the market due to significant drug-drug interactions, and its derivative, NNC55-0396. The focus is on their inhibitory activity against Cytochrome P450 3A4 (CYP3A4), a key enzyme responsible for the metabolism of over 50% of clinically used drugs.[1] Understanding the nuances of their interaction with CYP3A4 is crucial for the development of safer therapeutic agents.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the key quantitative data on the inhibition of CYP3A4 by this compound and NNC55-0396, highlighting the significantly lower inhibitory potential of NNC55-0396.

ParameterThis compoundNNC55-0396Fold Difference (this compound vs. NNC55-0396)Source
Recombinant CYP3A4
IC50 (Benzyloxy-4-trifluoromethylcoumarin-O-debenzylation)33 ± 3 nM300 ± 30 nM~9-10 fold[2][3][4]
Ki (Benzyloxy-4-trifluoromethylcoumarin-O-debenzylation)23 ± 0.5 nM210 ± 6 nM~9 fold[2][3][4]
Human Liver Microsomes
IC50 (Testosterone 6β-hydroxylase)566 ± 71 nM11 ± 1.1 µM~19 fold[2][4]
Ki (Testosterone 6β-hydroxylase)202 ± 39 nM3.9 ± 0.4 µM~19 fold[2]
Mechanism-Based Inhibition (Recombinant CYP3A4)
K_I83 nM3.87 µM~47 fold[2][4]
k_inact0.048/min0.061/min~0.8 fold[2][4]

Key Findings:

  • NNC55-0396 consistently demonstrates a significantly lower inhibitory potency against CYP3A4 compared to this compound across different experimental systems and substrates.[2][3][4]

  • This compound is a potent mechanism-based inhibitor of CYP3A4, a characteristic that likely contributed to its significant drug-drug interactions.[1][2][5][6][7]

  • While NNC55-0396 is also a mechanism-based inhibitor, its potency in this regard is substantially lower than that of this compound.[2][4]

Experimental Protocols

The data presented in this guide are based on established in vitro methods for assessing CYP450 inhibition. The following is a generalized description of the experimental protocols typically employed in such studies.

1. Recombinant CYP3A4 Inhibition Assay:

  • Enzyme Source: Commercially available recombinant human CYP3A4 enzymes expressed in a suitable system (e.g., baculovirus-infected insect cells).

  • Substrate: A fluorescent probe substrate, such as benzyloxy-4-trifluoromethylcoumarin (BFC), is used. The O-debenzylation of BFC by CYP3A4 produces a fluorescent product that can be readily quantified.

  • Incubation: The recombinant enzyme is incubated with the substrate in the presence of a NADPH-generating system (to support catalytic activity) and varying concentrations of the inhibitor (this compound or NNC55-0396).

  • Detection: The rate of fluorescent product formation is measured over time using a microplate reader.

  • Data Analysis: The IC50 values (the concentration of inhibitor that causes 50% inhibition of enzyme activity) and Ki values (the inhibition constant) are determined by fitting the data to appropriate enzyme inhibition models.[3]

2. Human Liver Microsomes (HLM) Inhibition Assay:

  • Enzyme Source: Pooled human liver microsomes, which contain a mixture of drug-metabolizing enzymes, including CYP3A4, in a more physiologically relevant matrix.

  • Substrate: A specific CYP3A4 substrate, such as testosterone, is used. The 6β-hydroxylation of testosterone is a well-characterized marker of CYP3A4 activity.

  • Incubation: HLMs are incubated with the substrate, a NADPH-generating system, and a range of inhibitor concentrations.

  • Analysis: The formation of the metabolite (6β-hydroxytestosterone) is quantified using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Similar to the recombinant enzyme assay, IC50 and Ki values are calculated from the concentration-response curves.

3. Mechanism-Based Inhibition (MBI) Assay:

  • Protocol: This assay involves a pre-incubation step where the enzyme (recombinant CYP3A4 or HLMs) is incubated with the inhibitor and a NADPH-generating system for various time points. This allows for the time- and concentration-dependent inactivation of the enzyme by the reactive metabolite formed from the inhibitor.

  • Activity Measurement: Following the pre-incubation, the remaining enzyme activity is measured by adding a probe substrate.

  • Data Analysis: The rate of inactivation (k_inact) and the concentration of inhibitor that gives half the maximal rate of inactivation (K_I) are determined from the data.

Visualizing the Experimental Workflow and Inhibition Mechanism

To further clarify the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow for assessing CYP3A4 inhibition and the general mechanism of mechanism-based inhibition.

CYP3A4_Inhibition_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis Enzyme CYP3A4 Source (Recombinant or HLM) Incubation Incubation at 37°C Enzyme->Incubation Inhibitor Inhibitor (this compound or NNC55-0396) Inhibitor->Incubation Substrate Probe Substrate (e.g., BFC, Testosterone) Substrate->Incubation NADPH NADPH-Generating System NADPH->Incubation Detection Detection of Product/Metabolite Incubation->Detection Data_Analysis Data Analysis (IC50, Ki) Detection->Data_Analysis

Figure 1. Experimental workflow for CYP3A4 inhibition assay.

Mechanism_Based_Inhibition CYP3A4 Active CYP3A4 Complex Enzyme-Inhibitor Complex CYP3A4->Complex Binding Inhibitor Inhibitor (this compound or NNC55-0396) Inhibitor->Complex Complex->CYP3A4 Dissociation (Reversible Inhibition) Metabolite Reactive Metabolite Complex->Metabolite Metabolism Inactive_Enzyme Inactive CYP3A4 (Covalent Adduct) Metabolite->Inactive_Enzyme Covalent Binding

Figure 2. Mechanism-based inhibition of CYP3A4.

Conclusion

The available data clearly indicate that while both this compound and its derivative NNC55-0396 are mechanism-based inhibitors of CYP3A4, NNC55-0396 exhibits a substantially weaker inhibitory profile.[2][4] This suggests that the structural modifications made to create NNC55-0396 were successful in mitigating the potent CYP3A4 inhibition observed with the parent compound, this compound. This comparative study underscores the importance of early-stage in vitro assessment of CYP450 inhibition in the drug development process to identify and mitigate the risk of clinically significant drug-drug interactions. For researchers in this field, NNC55-0396 could serve as a valuable tool for studying T-type calcium channels with a reduced risk of confounding effects from CYP3A4 inhibition.[2]

References

Mibefradil's Specificity in Blocking Orai Channels: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of Mibefradil's specificity as an Orai channel blocker. Through a detailed comparison with its effects on other ion channels and with alternative Orai inhibitors, this document offers insights supported by experimental data to inform research and development decisions.

This compound, originally developed as a T-type calcium channel blocker, has garnered attention for its inhibitory effects on Orai channels, key components of store-operated calcium entry (SOCE). Understanding the specificity of this action is crucial for its utility as a pharmacological tool and for potential therapeutic applications. This guide synthesizes published data to objectively assess this compound's performance against Orai channels and other relevant ion channels.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various Orai and calcium channel subtypes. For comparison, data for GSK-7975A, a known selective Orai channel inhibitor, is also included.

CompoundTarget ChannelIC50 (μM)Cell LineActivation MethodReference
This compound Orai152.6HEK293 T-RExThapsigargin[1]
Orai214.1HEK293 T-RExThapsigargin
Orai33.8HEK293 T-REx2-APB[2]
T-type Ca²⁺ Channels0.1 - 2.7Various (e.g., rat atrial cells)Voltage[3][4][5][6]
L-type Ca²⁺ Channels~3 - 18.6Various (e.g., rat ventricular cells)Voltage[3][5][6]
GSK-7975A Orai14.1HEK293STIM1 co-expression[7][8][9]
Orai33.8HEK293STIM1 co-expression[7][8][9]
Endogenous CRAC (RBL cells)0.8RBL-2H3Thapsigargin[7]

Note: IC50 values can vary depending on experimental conditions such as cell type, expression levels, and specific protocols.

Orai Channel Signaling and this compound's Mechanism of Action

The activation of Orai channels is a critical step in the store-operated calcium entry (SOCE) pathway. The diagram below illustrates this signaling cascade and the point of intervention for this compound.

OraiSignaling cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_Cytosol Cytosol ER Ca²⁺ Store STIM1_inactive STIM1 (inactive) STIM1_active STIM1 (active) STIM1_inactive->STIM1_active 4. STIM1 Activation (Ca²⁺ dissociation) Orai_closed Orai Channel (Closed) Orai_open Orai Channel (Open) Orai_closed->Orai_open 6. Channel Opening PLC PLC IP3 IP₃ PLC->IP3 2. IP₃ Production GPCR GPCR GPCR->PLC Ca_low [Ca²⁺] low IP3->ER 3. Ca²⁺ Release Ca_high [Ca²⁺] high Agonist Agonist Agonist->GPCR 1. Activation This compound This compound This compound->Orai_open Blockade STIM1_active->Orai_closed 5. Translocation & Binding Orai_open->Ca_high Ca_ext Extracellular Ca²⁺ Ca_ext->Orai_open 7. Ca²⁺ Influx

Figure 1. Orai channel activation pathway and this compound's blocking action.

As depicted, depletion of endoplasmic reticulum (ER) calcium stores leads to the activation and translocation of the STIM1 sensor protein to the plasma membrane. STIM1 then binds to and activates Orai channels, permitting the influx of extracellular calcium. This compound has been shown to block the Orai channel pore from the extracellular side, thereby inhibiting this calcium influx.[1][2]

Experimental Workflow for Inhibitor Specificity Evaluation

The determination of a compound's specificity for an ion channel involves a systematic series of experiments. The following diagram outlines a typical workflow for evaluating the specificity of an Orai channel inhibitor like this compound.

ExperimentalWorkflow cluster_Target Primary Target Evaluation (Orai Channels) cluster_OffTarget Off-Target Evaluation (e.g., T/L-type Ca²⁺ Channels) cluster_Analysis Specificity Analysis A1 Transfect cells with Orai1/2/3 + STIM1 A2 Induce Channel Activation (e.g., Thapsigargin, 2-APB) A1->A2 A3 Record Baseline Activity (Patch-clamp / Ca²⁺ imaging) A2->A3 A4 Apply this compound (Concentration-response) A3->A4 A5 Determine IC₅₀ for each Orai subtype A4->A5 C1 Compare IC₅₀ values (On-target vs. Off-target) A5->C1 B1 Use cells endogenously expressing or transfected with off-target channels B2 Induce Channel Activation (e.g., Voltage protocol) B1->B2 B3 Record Baseline Activity B2->B3 B4 Apply this compound (Concentration-response) B3->B4 B5 Determine IC₅₀ for off-target channels B4->B5 B5->C1 C2 Calculate Selectivity Index C1->C2

Figure 2. Experimental workflow for assessing ion channel blocker specificity.

Experimental Protocols

The data presented in this guide were primarily generated using the following key experimental methodologies:

Cell Culture and Transfection:

  • Cell Line: Human Embryonic Kidney (HEK) 293 T-REx cells were commonly used due to their low endogenous store-operated calcium entry and suitability for transfection.[1][2]

  • Transfection: Cells were transfected with plasmids encoding human Orai1, Orai2, or Orai3, along with STIM1 to ensure robust channel activation upon store depletion.[1][2]

Electrophysiology (Whole-Cell Patch Clamp):

  • Objective: To directly measure the ionic currents flowing through the Orai channels.

  • Protocol:

    • Cells expressing the target Orai channel were selected.

    • A whole-cell patch-clamp configuration was established.

    • To activate Orai1 and Orai2, the internal pipette solution contained a calcium chelator (e.g., BAPTA) and thapsigargin was included to passively deplete ER calcium stores, thus activating STIM1.[1]

    • For Orai3, the channel was activated by the application of 2-aminoethoxydiphenyl borate (2-APB).[1]

    • Currents were typically elicited by a ramp voltage protocol from -100 mV to +100 mV.

    • Baseline currents were recorded, followed by the application of varying concentrations of this compound to the extracellular solution.

    • The inhibition of the current at each concentration was measured to construct a dose-response curve and calculate the IC50 value.[1]

Calcium Imaging:

  • Objective: To measure changes in intracellular calcium concentration as an indicator of Orai channel activity.

  • Protocol:

    • Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Baseline fluorescence was recorded in a calcium-free external solution.

    • ER calcium stores were depleted using thapsigargin.

    • Calcium was re-introduced to the extracellular solution to initiate SOCE, and the resulting increase in fluorescence was measured.

    • The protocol was repeated in the presence of different concentrations of this compound to determine its inhibitory effect on calcium influx.

Discussion of this compound's Specificity

The experimental data reveal that this compound is a potent blocker of all three Orai channel subtypes, with a preference for Orai3 (IC50 = 3.8 µM) over Orai2 (IC50 = 14.1 µM) and Orai1 (IC50 = 52.6 µM).[1][2] However, its utility as a selective Orai channel blocker is compromised by its high potency against T-type calcium channels, with reported IC50 values in the low micromolar to nanomolar range.[3][4] this compound also blocks L-type calcium channels, albeit with a lower potency than for T-type channels.[5][6]

In contrast, compounds like GSK-7975A exhibit a more selective profile for Orai channels, although they may have off-target effects on other channels like TRPV6.[10] The development of even more selective Orai inhibitors, such as the recently reported indazole-scaffold compounds, highlights the ongoing efforts to achieve greater specificity.

Conclusion

This compound is an effective pan-inhibitor of Orai channels, acting via an extracellular blockade. Its preference for Orai3 may offer some utility in distinguishing the roles of different Orai isoforms. However, its significant activity against T-type and L-type calcium channels necessitates careful consideration and appropriate controls when used in experimental systems where these channels are functionally relevant. For studies requiring highly selective Orai channel inhibition, alternative compounds with a more favorable specificity profile should be considered. This guide provides the necessary data and context for researchers to make informed decisions regarding the use of this compound in their investigations of Orai channel function.

References

Mibefradil's Inhibition of CaV3.1 and CaV3.2 Calcium Channel Subtypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory effects of Mibefradil on the low-voltage-activated T-type calcium channel subtypes, CaV3.1 and CaV3.2. The information presented is compiled from electrophysiological studies and is intended to serve as a resource for researchers investigating T-type channel pharmacology and its implications in drug development.

Data Presentation: this compound Inhibition of CaV3.1 and CaV3.2

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for human CaV3.1 and CaV3.2 channels, as determined by whole-cell patch-clamp experiments. These studies utilized human embryonic kidney (HEK-293) cells transiently expressing the respective channel subtypes. Notably, the inhibitory potency of this compound is influenced by the charge carrier used in the experimental setup.

Channel SubtypeCharge CarrierIC50 (nM)Reference
CaV3.1 (α1G) 2 mM Ca²⁺270[1]
CaV3.2 (α1H) 2 mM Ca²⁺140[1]

Note: The data indicates that this compound exhibits a higher potency for the CaV3.2 subtype compared to CaV3.1 under these specific experimental conditions.

Experimental Protocols

The following sections detail the methodologies employed in the studies cited for determining the inhibitory effects of this compound on CaV3.1 and CaV3.2 channels.

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK-293) cells were used as the expression system. These cells are a standard for studying recombinant ion channels due to their low endogenous channel expression.

  • Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL). They were maintained in a humidified incubator at 37°C with 5% CO₂.

  • Transient Transfection: For expression of the calcium channels, HEK-293 cells were transiently transfected with the cDNAs encoding the human α1 subunits of CaV3.1 (α1G) or CaV3.2 (α1H). A co-transfected fluorescent protein (e.g., eGFP) was often used to identify successfully transfected cells for electrophysiological recordings. Transfection was typically performed 24-48 hours prior to the experiments.

Electrophysiology: Whole-Cell Patch-Clamp
  • General Setup: Whole-cell patch-clamp recordings were performed at room temperature using an appropriate patch-clamp amplifier and data acquisition system.

  • Pipettes: Borosilicate glass pipettes were pulled to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Solutions:

    • Extracellular (Bath) Solution (in mM): 140 TEA-Cl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. The pH was adjusted to 7.4 with TEAOH. This solution is designed to isolate calcium currents by blocking most potassium channels with tetraethylammonium (TEA).

    • Intracellular (Pipette) Solution (in mM): 110 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP. The pH was adjusted to 7.2 with CsOH. Cesium (Cs⁺) is used to block outward potassium currents from the inside of the cell, and EGTA is included to chelate intracellular calcium.

  • Voltage-Clamp Protocol:

    • Holding Potential: Cells were held at a hyperpolarized potential of -100 mV to ensure that the T-type channels were in a closed, non-inactivated state.

    • Test Pulse: To elicit T-type currents, the membrane potential was depolarized to a test potential of -30 mV.

    • Drug Application: this compound was applied to the cells via the extracellular solution at varying concentrations to determine the dose-dependent inhibition of the calcium current.

Visualizations

The following diagrams illustrate the experimental workflow for assessing this compound's inhibition and the general mechanism of T-type calcium channel blockade.

experimental_workflow cluster_cell_prep Cell Preparation cluster_patch_clamp Whole-Cell Patch-Clamp cluster_data_analysis Data Analysis HEK293 HEK-293 Cells Transfection Transient Transfection (CaV3.1 or CaV3.2 cDNA) HEK293->Transfection Incubation Incubation (24-48 hours) Transfection->Incubation Recording Establish Whole-Cell Configuration Incubation->Recording VoltageProtocol Apply Voltage Protocol (Hold at -100mV, Test Pulse to -30mV) Recording->VoltageProtocol DrugApplication Apply this compound (Varying Concentrations) VoltageProtocol->DrugApplication DataAcquisition Record T-type Calcium Currents DrugApplication->DataAcquisition DoseResponse Construct Dose-Response Curve DataAcquisition->DoseResponse IC50 Calculate IC50 Value DoseResponse->IC50

Caption: Experimental workflow for determining the IC50 of this compound on CaV3.1 and CaV3.2 channels.

signaling_pathway cluster_CaV31 CaV3.1 Pathway cluster_CaV32 CaV3.2 Pathway This compound This compound This compound->Blockade1 This compound->Blockade2 CaV3_1 CaV3.1 Channel Ca_Influx1 Ca²⁺ Influx CaV3_1->Ca_Influx1 CaV3_2 CaV3.2 Channel Ca_Influx2 Ca²⁺ Influx CaV3_2->Ca_Influx2 Cellular_Response1 Cellular Response Ca_Influx1->Cellular_Response1 Cellular_Response2 Cellular Response Ca_Influx2->Cellular_Response2

Caption: this compound's blockade of CaV3.1 and CaV3.2 channels, inhibiting downstream calcium influx.

References

A Head-to-Head Comparison of Mibefradil and Flunarizine as T-type Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent T-type calcium channel blockers: Mibefradil and Flunarizine. T-type calcium channels, a class of low voltage-activated calcium channels, are crucial in a variety of physiological processes and have emerged as significant therapeutic targets in cardiovascular diseases, neurological disorders, and oncology. This document aims to furnish researchers and drug development professionals with the necessary experimental data and protocols to make informed decisions in their work.

At a Glance: Key Performance Indicators

FeatureThis compoundFlunarizine
Primary Target T-type calcium channels (Cav3.1, Cav3.2, Cav3.3)T-type and L-type calcium channels
T-type Selectivity Preferential for T-type over L-type channelsBlocks both T-type and L-type channels; selectivity is context-dependent
Potency (IC50 for T-type channels) 0.1 - 2.7 µM (varies with cell type and conditions)[1][2]Potent T-type channel inhibitor, specific IC50 values for subtypes are not consistently reported in comparative studies.[3]
Additional Actions Blocks L-type calcium channels at higher concentrations, may modulate KATP channels and intracellular Ca2+ via PLC/IP3 pathway.[1]Histamine H1, dopamine D2, and serotonin receptor blocking activity.[4][5]
Clinical Applications (Historical/Current) Formerly for hypertension and angina (withdrawn due to drug interactions).[2]Prophylaxis of migraine, treatment of vertigo.[5][6]

Quantitative Analysis: Potency and Selectivity

The following tables summarize the available quantitative data on the inhibitory potency of this compound and Flunarizine on T-type and L-type calcium channels. It is important to note that direct comparative studies under identical experimental conditions are limited, particularly for Flunarizine's activity on specific T-type channel subtypes.

Table 1: Inhibitory Potency (IC50) of this compound on T-type and L-type Calcium Channels

Channel SubtypeCell TypeIC50 (µM)Reference
T-type (General) Rat atrial cells0.1[7]
T-type (Cav3.2) Recombinant HEK-293 cells0.25[8]
T-type (General) Cultured rat spinal motoneurones~1.4 (for total Ca2+ current)[9]
L-type Rat ventricular cells~3.0[7]
L-type (agonist-induced) Cultured rat spinal motoneurones3.4[9]

Table 2: Inhibitory Potency of Flunarizine on Calcium Channels

Channel TypeCell TypeIC50 (µM)NotesReference
T-type N1E-115 neuroblastoma cellsSignificant inhibition at 1 µMDose-dependent inhibition observed.[3]
L-type N1E-115 neuroblastoma cellsNo effectHighlights selectivity for T-type in this cell line.[3]

Note: The lack of specific IC50 values for Flunarizine on Cav3.1, Cav3.2, and Cav3.3 subtypes in the reviewed literature presents a limitation for a direct quantitative comparison with this compound.

Experimental Protocols

A standardized and rigorous experimental protocol is paramount for the accurate assessment of T-type calcium channel blockers. The whole-cell patch-clamp technique is the gold standard for characterizing the electrophysiological properties of these channels.

Protocol: Whole-Cell Patch-Clamp Recording of T-type Calcium Currents

This protocol is designed for the isolation and recording of T-type calcium currents from cultured cells (e.g., HEK-293 cells transfected with specific Cav3 subtypes) or isolated primary neurons.

1. Cell Preparation:

  • Culture cells on glass coverslips to ~70-80% confluency.
  • For primary neurons, follow standard dissociation and plating protocols.
  • Prior to recording, transfer a coverslip to the recording chamber on the microscope stage.

2. Solutions:

  • External Solution (in mM): 110 BaCl2 (as the charge carrier to enhance current and block K+ channels), 10 HEPES, 5 CsCl, 1 MgCl2, 10 Glucose. Adjust pH to 7.4 with CsOH. The use of Ba2+ instead of Ca2+ also prevents calcium-dependent inactivation.
  • Internal (Pipette) Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH. Cesium is used to block outward K+ currents.

3. Electrophysiological Recording:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
  • Establish a giga-ohm seal (>1 GΩ) with the cell membrane.
  • Rupture the membrane to achieve the whole-cell configuration.
  • Hold the cell at a hyperpolarized potential of -100 mV to ensure the complete removal of T-type channel inactivation.
  • To elicit T-type currents, apply depolarizing voltage steps from the holding potential to a range of test potentials (e.g., from -70 mV to +20 mV in 10 mV increments for 200 ms).
  • To isolate T-type currents from high-voltage activated (HVA) calcium currents (like L-type), a two-pulse protocol can be used. First, a prepulse to a potential that inactivates T-type but not HVA channels (e.g., -50 mV) is applied, followed by the test pulse. The current elicited by the test pulse after the prepulse is then subtracted from the current elicited by the test pulse alone.

4. Data Acquisition and Analysis:

  • Record currents using a patch-clamp amplifier and appropriate data acquisition software.
  • Analyze current-voltage relationships, activation and inactivation kinetics.
  • To determine the IC50 of a blocker, apply increasing concentrations of the compound to the external solution while recording the peak T-type current at a fixed test potential (e.g., -30 mV). Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data with a Hill equation.

Signaling Pathways and Mechanisms of Action

The blockade of T-type calcium channels by this compound and Flunarizine initiates a cascade of intracellular events. The following diagrams, generated using the DOT language, illustrate the known and putative signaling pathways affected by these compounds.

Mibefradil_Signaling_Pathway cluster_this compound This compound's Dual Action on Calcium Signaling This compound This compound T_type_channel T-type Ca2+ Channel (Cav3.x) This compound->T_type_channel Blockade PLC Phospholipase C (PLC) This compound->PLC Activation* Ca_influx Ca2+ Influx T_type_channel->Ca_influx Inhibition Intracellular_Ca ↑ Intracellular [Ca2+] Ca_influx->Intracellular_Ca IP3 Inositol Trisphosphate (IP3) PLC->IP3 IP3R IP3 Receptor (on ER) IP3->IP3R ER_Ca_release ER Ca2+ Release IP3R->ER_Ca_release ER_Ca_release->Intracellular_Ca Downstream Downstream Cellular Effects (e.g., Gene Expression, Cell Proliferation) Intracellular_Ca->Downstream

Caption: this compound's mechanism of action.

The above diagram illustrates that this compound not only blocks T-type calcium channels, thereby reducing calcium influx, but at higher concentrations, it can also paradoxically increase intracellular calcium by activating the Phospholipase C (PLC) and Inositol Trisphosphate (IP3) pathway, leading to calcium release from the endoplasmic reticulum (ER)[1].

Flunarizine_Signaling_Pathway cluster_flunarizine Flunarizine's Multi-Target Profile Flunarizine Flunarizine T_type_channel T-type Ca2+ Channel Flunarizine->T_type_channel Blockade L_type_channel L-type Ca2+ Channel Flunarizine->L_type_channel Blockade H1_receptor Histamine H1 Receptor Flunarizine->H1_receptor Blockade D2_receptor Dopamine D2 Receptor Flunarizine->D2_receptor Blockade Ca_influx ↓ Ca2+ Influx T_type_channel->Ca_influx L_type_channel->Ca_influx Neuronal_excitability ↓ Neuronal Excitability Ca_influx->Neuronal_excitability Vasodilation Vasodilation Ca_influx->Vasodilation

Caption: Flunarizine's multi-target profile.

Flunarizine exhibits a broader pharmacological profile, blocking not only T-type and L-type calcium channels but also acting as an antagonist at histamine H1 and dopamine D2 receptors.[4][5] This multi-target action contributes to its therapeutic effects in migraine and vertigo but also to its side-effect profile.

Experimental Workflow for Comparative Analysis

The following diagram outlines a logical workflow for the head-to-head comparison of T-type calcium channel blockers.

Comparative_Workflow start Start: Select T-type Blockers (this compound vs. Flunarizine) cell_line Cell Line Preparation (e.g., HEK-293 expressing Cav3.1, 3.2, or 3.3) start->cell_line patch_clamp Whole-Cell Patch-Clamp (as per protocol) cell_line->patch_clamp functional_assays Functional Assays (e.g., Neuronal Firing, Vasodilation) cell_line->functional_assays signaling_studies Downstream Signaling Analysis (e.g., Ca2+ imaging, Western Blot for NF-κB) cell_line->signaling_studies ic50_determination IC50 Determination for T-type and L-type Channels patch_clamp->ic50_determination selectivity_analysis Selectivity Profile Analysis (T-type vs. L-type) ic50_determination->selectivity_analysis data_integration Data Integration and Comparative Analysis selectivity_analysis->data_integration functional_assays->data_integration signaling_studies->data_integration conclusion Conclusion on Relative Efficacy and Selectivity data_integration->conclusion

Caption: Workflow for comparing T-type blockers.

Conclusion

This compound and Flunarizine are both potent blockers of T-type calcium channels, yet they exhibit distinct pharmacological profiles. This compound demonstrates a notable selectivity for T-type over L-type channels, particularly at lower concentrations.[7] Its mechanism also involves the modulation of intracellular calcium stores.[1] In contrast, Flunarizine has a broader spectrum of activity, inhibiting both T-type and L-type calcium channels, in addition to its effects on other neurotransmitter receptors.[4][5]

The choice between these two agents for research or therapeutic development will depend on the specific application. This compound, despite its clinical withdrawal, remains a valuable tool for studies requiring more selective T-type channel antagonism. Flunarizine's multi-target profile may be advantageous in conditions with complex pathophysiology, such as migraine, but requires careful consideration of its off-target effects. Further head-to-head studies with standardized protocols are warranted to fully elucidate the comparative efficacy and selectivity of these and other emerging T-type calcium channel blockers.

References

Safety Operating Guide

Safe Disposal Protocol for Mibefradil in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance for the proper disposal of Mibefradil in a controlled laboratory environment. This compound (trade name Posicor) was voluntarily withdrawn from the market in 1998 due to the risk of serious drug interactions[1]. Researchers handling this compound should be aware of its history and potential biological activity. All procedures must be conducted in accordance with institutional, local, state, and federal regulations. Always consult your institution's Environmental Health & Safety (EHS) department for specific guidance.

This guide is intended for research, scientific, and drug development professionals to ensure the safe handling and disposal of this compound, minimizing environmental contamination and health risks.

This compound: Hazard Identification and Properties

This compound dihydrochloride is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation[2]. It is imperative to handle this compound using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All work should be performed in a well-ventilated area or a chemical fume hood.

The table below summarizes key quantitative and safety data for this compound.

PropertyDataReference(s)
Chemical Name (1S,2S)-2-[2-[[3-(1H-benzimidazol-2-yl)propyl]methylamino]ethyl]-6-fluoro-1,2,3,4-tetrahydro-1-(1-methylethyl)-2-naphthalenyl ester 2-methoxy-acetic acid[2]
Molecular Formula C₂₉H₃₈FN₃O₃[1][3]
Molar Mass 495.639 g·mol⁻¹[1]
CAS Number 116644-53-2[1]
Hazard Statements H302: Harmful if swallowed
Precautionary Statements P264, P270, P301 + P312, P501
Storage Class Code 11 - Combustible Solids
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the required steps for the safe disposal of this compound waste. The primary method for disposing of pharmaceutical waste is incineration through a licensed facility to ensure the complete destruction of active compounds[4][5][6].

Personnel and Equipment:

  • Personnel: Trained laboratory staff familiar with chemical waste handling procedures.

  • PPE: Nitrile gloves, safety glasses or goggles, lab coat.

  • Equipment: Chemical fume hood, designated hazardous waste container (black for hazardous pharmaceutical waste is common practice), hazardous waste labels[6].

Methodology:

  • Consult EHS Guidelines: Before beginning any disposal process, review your institution's specific procedures for pharmaceutical and hazardous chemical waste. Confirm the correct waste stream and container type with your EHS department.

  • Segregate the Waste:

    • Do not mix this compound waste with other waste streams (e.g., solvents, biohazardous waste) unless explicitly permitted by your EHS office.

    • Solid Waste: Collect expired or unused this compound powder, contaminated weigh boats, and contaminated PPE (gloves, wipes) in a designated, compatible solid waste container.

    • Liquid Waste: Collect solutions containing this compound in a designated, leak-proof liquid waste container. Ensure the container material is compatible with the solvent used.

  • Containerization:

    • Use only approved hazardous waste containers provided or sanctioned by your EHS department.

    • Keep the container securely closed at all times, except when adding waste[5].

    • Ensure the container is stored in a secondary containment tray to prevent spills.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste Pharmaceuticals"[5].

    • List all contents, including this compound and any solvents, with their approximate concentrations or percentages.

    • Indicate the date when the waste was first added to the container (accumulation start date)[5].

  • Spill Management:

    • In case of a spill, cordon off the area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material and any broken glassware into the designated solid hazardous waste container.

    • Clean the spill area thoroughly.

  • Final Disposal:

    • Once the container is full or ready for disposal, arrange for pickup through your institution's EHS department.

    • Do not pour this compound waste down the drain[6][7]. Studies have shown that this practice leads to the contamination of waterways with active pharmaceutical ingredients[4][7].

    • Do not dispose of this compound in regular solid waste trash.

Mandatory Visualizations

The following diagrams illustrate the disposal workflow and the compound's mechanism of action.

Mibefradil_Disposal_Workflow cluster_prep Preparation & Identification cluster_procedure Disposal Procedure cluster_final Final Steps start Identify this compound Waste (Solid, Liquid, Contaminated PPE) consult_ehs Consult Institutional EHS Guidelines start->consult_ehs no_drain DO NOT Dispose Down Drain or in Trash start->no_drain get_container Obtain Correct Hazardous Waste Container consult_ehs->get_container ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) get_container->ppe segregate Segregate Waste (Solid vs. Liquid) add_waste Place Waste in Designated Container segregate->add_waste ppe->segregate label_waste Label Container Correctly 'Hazardous Waste Pharmaceuticals' add_waste->label_waste store_waste Store Securely in Secondary Containment label_waste->store_waste arrange_pickup Arrange for Pickup by EHS store_waste->arrange_pickup end Disposal via Incineration arrange_pickup->end

Caption: Logical workflow for the safe handling and disposal of this compound waste.

Mibefradil_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular T_channel T-type Ca²⁺ Channel Ca_in Ca²⁺ T_channel->Ca_in Ca_out Ca²⁺ Ca_out->T_channel Ca²⁺ Influx effects Downstream Effects: ↓ Peripheral Resistance (Vasodilation) Ca_in->effects This compound This compound This compound->Block Block->T_channel BLOCKS

References

Essential Safety and Handling Protocols for Mibefradil

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals handling Mibefradil must adhere to strict safety protocols to mitigate risks associated with this compound. This compound dihydrochloride is classified as harmful if swallowed and can cause skin and serious eye irritation, as well as respiratory irritation[1]. The toxicological properties of this chemical have not been fully investigated, warranting a cautious approach[2]. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound, based on safety data sheet recommendations. Consistent and correct use of PPE is the primary defense against accidental exposure.

PPE CategorySpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and absorption.
Eye Protection Safety glasses with side-shields or gogglesTo protect eyes from dust particles and splashes.
Respiratory NIOSH-approved N95 dust mask or equivalentTo prevent inhalation of airborne particles, especially when handling powder.
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.

Handling and Storage Procedures

Safe handling and storage are critical to preventing exposure and maintaining the integrity of the compound.

Engineering Controls:

  • Work in a well-ventilated area.

  • Use a fume hood or other local exhaust ventilation when handling the solid form to minimize dust generation[3].

Safe Handling Practices:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray[1].

  • Wash hands thoroughly after handling[2].

  • Do not eat, drink, or smoke in areas where this compound is handled or stored[2].

Storage:

  • Store in a tightly sealed container in a dry, well-ventilated place.

  • For long-term storage, keep at -20°C[4].

  • Solutions should be prepared fresh; if storage is necessary, store at -20°C for up to one month[4].

Experimental Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for the safe handling of this compound, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Work Area (Fume Hood) A->B C Weigh this compound B->C D Dissolve in Solvent (e.g., DMSO, Water) C->D E Perform Experiment D->E F Decontaminate Work Surfaces E->F G Segregate Waste F->G H Dispose of Waste via Approved Vendor G->H

Figure 1. Workflow for the safe handling of this compound in a laboratory setting.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste: Collect solid this compound waste and any contaminated consumables (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container.

  • Liquid Waste: Collect liquid waste containing this compound in a separate, labeled, and sealed waste container.

  • Disposal Method: All waste containing this compound must be disposed of through an approved hazardous waste disposal company, in accordance with local, state, and federal regulations[2]. Do not dispose of this compound down the drain or in the regular trash.

  • Empty Containers: After use, rinse empty containers thoroughly and dispose of them according to institutional guidelines.

Accidental Exposure Measures

In the event of accidental exposure, immediate action is necessary.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison control center or seek immediate medical attention[2].

It is important to note that this compound was voluntarily withdrawn from the market due to a high potential for adverse drug interactions[5][6]. While this is primarily a clinical concern, it underscores the compound's potent biological activity and the need for careful handling in a research setting. No occupational exposure limits have been established for this compound[2]. Therefore, all handling should be performed with the assumption that the compound is highly potent and potentially hazardous.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.